2,3-Difluoro-4-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFXVJUDSQIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561603 | |
| Record name | 2,3-Difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123173-60-4 | |
| Record name | 2,3-Difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Difluoro-4-nitrophenol CAS number and properties
An In-Depth Technical Guide to 2,3-Difluoro-4-nitrophenol: Synthesis, Reactivity, and Applications
Introduction
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and material science sectors. As a trifunctional building block, it incorporates a phenolic hydroxyl group, a nitro group, and a vicinal difluoro motif on a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of two fluorine atoms ortho and meta to the hydroxyl group, and ortho to the nitro group, profoundly influences the molecule's electronic properties, acidity, and reactivity in key chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core properties, synthesis, chemical behavior, and applications of this versatile reagent.
Physicochemical Properties
The fundamental properties of this compound are summarized below. While experimental data for some properties are limited, computed values from reliable databases provide a strong basis for experimental design.
| Property | Value | Source(s) |
| CAS Number | 123173-60-4 | [1] |
| Molecular Formula | C₆H₃F₂NO₃ | [1] |
| Molecular Weight | 175.09 g/mol | [1] |
| Appearance | Expected to be a pale yellow or light brown solid | [2] |
| Boiling Point | 307.4 °C at 760 mmHg (Computed) | |
| Melting Point | Not experimentally reported; isomers range from 75-100 °C | [3][4][5] |
| pKa | Lower than phenol (pKa ~10) due to electron-withdrawing groups | |
| Solubility | Expected to be slightly soluble in water, soluble in polar organic solvents |
Synthesis of this compound
The synthesis of this compound is not widely documented in standard literature. However, a logical and scientifically sound approach involves the selective nucleophilic aromatic substitution (SNAr) of a fluorine atom from a suitable precursor, 1,2,3-trifluoro-4-nitrobenzene. This methodology is analogous to patented processes for producing isomeric difluoronitrophenols, such as the synthesis of 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene[6]. The precursor, 1,2,3-trifluoro-4-nitrobenzene, can be prepared via the nitration and subsequent fluorination of dichlorofluorobenzene precursors[7][8][9].
The key to the proposed synthesis is the regioselective hydrolysis of the C-F bond at the C4 position (para to the nitro group). This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group, which can stabilize the negatively charged Meisenheimer complex intermediate. The fluorine atoms at C2 and C3 are less activated, allowing for a selective reaction.
References
- 1. chemijournal.com [chemijournal.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. longdom.org [longdom.org]
- 4. patents.justia.com [patents.justia.com]
- 5. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 7. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-4-nitrophenol
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis and characterization of 2,3-Difluoro-4-nitrophenol. This valuable fluorinated intermediate possesses a unique substitution pattern that makes it a strategic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. We will delve into a robust synthesis protocol, grounded in fundamental principles of organic chemistry, and detail the analytical methodologies required for its unambiguous characterization.
Introduction: The Strategic Importance of this compound
This compound is an aromatic organic compound featuring a phenol ring substituted with two adjacent fluorine atoms and a nitro group positioned para to the hydroxyl functionality. The strategic placement of these groups imparts a distinct reactivity profile, making it a highly sought-after intermediate.
-
Fluorine Substitution: The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. Fluorine can significantly enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1]
-
Reactive Handles: The hydroxyl (-OH) and nitro (-NO₂) groups serve as versatile synthetic "handles." The nitro group can be readily reduced to an amine, a key functional group for amide bond formation, while the hydroxyl group can be etherified or esterified. This multi-functionality allows for the divergent synthesis of diverse compound libraries for screening and development.[1][2]
This guide provides the necessary expertise to synthesize and validate this compound, ensuring a reliable supply for advanced research and development projects.
Physicochemical and Molecular Properties
A thorough understanding of the compound's properties is essential for its handling, purification, and application in subsequent reactions. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 123173-60-4 | [3] |
| Molecular Formula | C₆H₃F₂NO₃ | [3] |
| Molecular Weight | 175.09 g/mol | [3] |
| Exact Mass | 175.00809928 Da | [3] |
| Appearance | Expected to be a pale yellow solid, typical for nitrophenols.[4][5] | N/A |
| Solubility | Expected to have slight solubility in polar organic solvents like DMSO and Methanol.[4] | N/A |
Synthesis Pathway: Electrophilic Nitration of 2,3-Difluorophenol
The most direct and chemically sound method for preparing this compound is the electrophilic aromatic substitution (EAS) of 2,3-difluorophenol.
Reaction Principle and Mechanistic Insight
The reaction proceeds via the nitration of the 2,3-difluorophenol ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Causality of Reagents: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the deactivating effect of the two fluorine atoms on the aromatic ring.
-
Regioselectivity Explained: The regiochemical outcome of the reaction is dictated by the directing effects of the substituents. The hydroxyl group is a potent activating, ortho, para-director. The fluorine atoms, while deactivating the ring towards EAS, are also ortho, para-directors. The position para to the strongly activating hydroxyl group (C4) is the most electronically enriched and sterically accessible site for electrophilic attack, leading to the desired this compound isomer as the major product.
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the nitration of substituted phenols.[6][7][8] All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Preparation of the Nitrating Mixture: In a 100 mL flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0°C. With continuous stirring, slowly add 5.0 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction Setup: In a separate 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 2,3-difluorophenol in 30 mL of concentrated sulfuric acid. Cool this solution to 0°C in an ice/salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 2,3-difluorophenol. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0°C and 5°C. The reaction is highly exothermic; meticulous temperature control is critical to prevent over-nitration and the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Prepare a beaker containing 500 g of crushed ice and 200 mL of cold water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate of the crude product will form.
-
Filtration and Washing: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This step is crucial to remove residual acids.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 40-50°C to a constant weight.
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.
-
¹H NMR: The spectrum is expected to show two aromatic protons. Due to the coupling with each other and with the adjacent fluorine atoms, they will appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm). The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic C-F coupling. Spectroscopic data for related isomers can be found in various databases, providing a reference for expected chemical shifts.[9]
-
¹⁹F NMR: This technique can be used to confirm the presence and environment of the two fluorine atoms.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorption Bands:
-
~3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic group.
-
~1590 and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N=O stretching of the nitro group, respectively.[10]
-
~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~1100-1300 cm⁻¹: C-F stretching vibrations.
-
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Expected Molecular Ion: For C₆H₃F₂NO₃, the expected monoisotopic mass is 175.0081 Da.[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm). The mass spectrum will show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to this mass.[11]
-
Purity Assessment
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.[12] Analysis should show a single major peak, and the purity is typically reported as the area percentage of this peak.
-
Melting Point: A pure crystalline solid will exhibit a sharp, well-defined melting point range. A broad melting range is indicative of impurities. While the exact melting point for this isomer is not widely published, related isomers melt in the range of 90-100°C.[1][4]
Applications and Synthetic Utility
This compound is a valuable intermediate primarily due to the synthetic transformations its functional groups can undergo. It serves as a foundational scaffold for building more complex molecules, particularly active pharmaceutical ingredients (APIs).[2][13] The nitro group can be reduced to an aniline, which is a precursor for countless heterocycles and amide-containing drugs. The phenolic hydroxyl allows for the introduction of various side chains through etherification, a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic properties.
Safety and Handling
While specific toxicology data for this compound is limited, related nitrophenol isomers are classified as hazardous.[14]
-
GHS Hazards (Anticipated): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[14]
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This guide has provided an authoritative overview of the synthesis and characterization of this compound. By following the detailed protocol, which is rooted in established principles of organic synthesis, researchers can reliably produce this key intermediate. The comprehensive characterization methods outlined herein provide a self-validating system to ensure the structural integrity and purity of the final product, enabling its confident use in advanced drug discovery and material science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 7. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. 3,5-Difluoro-4-nitrophenol | C6H3F2NO3 | CID 17843765 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 2,3-Difluoro-4-nitrophenol
An In-depth Technical Guide to 2,3-Difluoro-4-nitrophenol
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 123173-60-4), a key fluorinated aromatic intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide delves into the core physicochemical and chemical properties of the compound, offering insights grounded in established chemical principles. We will explore its structural identifiers, spectroscopic characteristics, reactivity profile, and safety considerations. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its characterization and a representative synthetic pathway, ensuring both theoretical understanding and practical applicability.
Compound Identification and Structure
This compound is a substituted aromatic compound whose utility in organic synthesis is largely dictated by the interplay of its three distinct functional groups: a hydroxyl group, a nitro group, and two fluorine atoms. These substituents modulate the electronic environment of the benzene ring, influencing the compound's acidity, reactivity, and spectroscopic behavior.
-
IUPAC Name: this compound[1]
-
Canonical SMILES: C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)O[1]
-
InChI Key: FCCFXVJUDSQIMG-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and application in reaction chemistry. While specific experimental data for this exact isomer is sparse in publicly available literature, we can infer its properties from closely related analogues and computational predictions. The strong electron-withdrawing nature of the nitro and fluoro groups significantly impacts properties like acidity (pKa).
Table 1: Summary of Physicochemical Properties
| Property | Value/Description | Source/Rationale |
| Appearance | Expected to be a pale yellow to brown crystalline solid. | Based on analogues like 3-Fluoro-4-nitrophenol.[3][4] |
| Melting Point | Not experimentally determined in provided sources. Isomers like 2,3-Difluoro-6-nitrophenol melt at 60-62 °C. | The specific substitution pattern will influence crystal lattice energy and thus the melting point. |
| Boiling Point | Not experimentally determined. Predicted for isomers to be in the 250-310 °C range.[5][6] | High boiling point is expected due to polarity and hydrogen bonding. |
| Density | ~1.619 g/cm³ (Predicted) | [2] |
| Solubility | Expected to have limited solubility in water but higher solubility in polar organic solvents like DMSO, methanol, and ether. | This is a general characteristic of nitrophenols.[3][7][8] |
| Acidity (pKa) | Predicted to be significantly lower than phenol (9.98) and 4-nitrophenol (7.15).[9][10] | The two fluorine atoms and the nitro group are strong electron-withdrawing groups, which stabilize the conjugate phenoxide base, thereby increasing acidity. Predicted pKa for 2,6-difluoro-4-nitrophenol is 4.28.[6] |
Chemical Profile and Reactivity
The reactivity of this compound is governed by the electronic effects of its substituents. The nitro group and fluorine atoms are powerful electron-withdrawing groups, acting through both inductive (-I) and resonance (-M for nitro) effects.
-
Acidity: The primary chemical characteristic is the acidity of the phenolic proton. The collective electron-withdrawing effect of the substituents strongly stabilizes the resulting phenoxide anion, making this compound a considerably stronger acid than phenol itself. This facilitates its reaction with bases to form salts.
-
Aromatic Ring Reactivity: The ring is heavily deactivated towards electrophilic aromatic substitution. The directing effects of the substituents would theoretically guide incoming electrophiles, but the deactivation is typically too strong for such reactions to proceed under standard conditions.
-
Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom at the C2 position, being ortho to the activating nitro group, is susceptible to nucleophilic aromatic substitution. This pathway is a key strategy for introducing new functional groups and building more complex molecular architectures, making the compound a valuable synthetic intermediate.[11]
Caption: Electronic influence of substituents on the aromatic ring.
Spectroscopic Data Analysis
While specific spectra are not provided in the search results, a robust analysis based on fundamental principles of spectroscopy allows for the prediction of key spectral features. This is a critical skill for confirming the identity and purity of the compound in a laboratory setting.
-
¹H NMR: The spectrum is expected to be simple.
-
Aromatic Region (7.0-8.5 ppm): Two signals corresponding to the two aromatic protons. They would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atoms.
-
Phenolic Proton (variable, ~4-8 ppm): A broad singlet is expected for the hydroxyl proton.[12] Its chemical shift can be highly dependent on concentration and solvent.
-
-
¹³C NMR: Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the electronegative F, O, and N atoms will be shifted downfield. The C-F couplings will be observable.
-
¹⁹F NMR: Two distinct signals are expected, as the two fluorine atoms are in chemically non-equivalent environments.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.
-
N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight, 175.09. Common fragmentation patterns would involve the loss of the nitro group (-NO₂, 46 Da) and hydroxyl group (-OH, 17 Da).
Safety and Handling
Based on safety data for closely related nitrophenols, this compound should be handled as a hazardous substance.[13]
-
Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[13] Causes skin irritation and serious eye irritation.[13] May cause respiratory irritation and potential damage to organs (liver, kidneys) through prolonged or repeated exposure.[13]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Avoid generation and inhalation of dust.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15]
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[13][14]
Experimental Protocols
The following protocols are standardized methodologies for the characterization and synthesis of aromatic compounds like this compound.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, while a broad or depressed range suggests the presence of impurities.
-
Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
Protocol: NMR Sample Preparation (for ¹H NMR)
Causality: NMR spectroscopy is a definitive technique for structure elucidation. Proper sample preparation in a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Addition: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the instrument, and acquire the spectrum according to the instrument's standard operating procedures.
Caption: Workflow for preparing an NMR sample.
Protocol: Representative Synthesis (by Analogy)
Causality: The nitration of a phenol is a classic electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions (especially temperature) is critical to control selectivity and prevent over-nitration or degradation. This protocol is adapted from the synthesis of a related isomer, 2-fluoro-4-nitrophenol.[16]
-
Precursor: Start with 2,3-difluorophenol.
-
Reaction Setup: Dissolve the 2,3-difluorophenol in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to between -10 °C and 0 °C using an ice-salt bath. Temperature control is crucial to minimize the formation of byproducts.
-
Nitration: Slowly add a nitrating agent (e.g., a solution of nitric acid in sulfuric acid or 90% nitric acid) dropwise to the stirred solution, ensuring the temperature remains below 0 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and water.
-
Extraction: Extract the product into an organic solvent such as ether or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to isolate the desired this compound isomer.
Conclusion
This compound is a valuable chemical intermediate with a rich chemical profile defined by its fluorinated and nitrated phenolic structure. Its heightened acidity, specific reactivity towards nucleophiles, and distinct spectroscopic signatures make it a well-characterized building block for advanced applications in medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and analytical characterization, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-difluoro-4-nitro-Phenol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,5-DIFLUORO-4-NITROPHENOL CAS#: 120103-18-6 [m.chemicalbook.com]
- 6. 2,6-Difluoro-4-nitrophenol | 658-07-1 [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. southwest.tn.edu [southwest.tn.edu]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-nitrophenol in Organic Solvents
This guide provides a comprehensive overview of the solubility of 2,3-Difluoro-4-nitrophenol, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in various organic solvents. A thorough understanding of solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Introduction: The Significance of Solubility in Synthesis and Development
This compound (C₆H₃F₂NO₃, CAS No. 123173-60-4) is an aromatic compound featuring a phenol ring substituted with two fluorine atoms and a nitro group.[1] These functional groups dictate its chemical reactivity and its physicochemical properties, including its solubility. The presence of the polar hydroxyl and nitro groups, combined with the electron-withdrawing nature of the fluorine atoms, creates a molecule with a specific polarity profile that governs its interactions with different solvents.
In drug development and chemical manufacturing, solubility is a critical parameter that influences:
-
Reaction Kinetics: For reactions carried out in solution, the concentration of the dissolved reactant directly impacts the reaction rate.
-
Purification: Techniques such as crystallization and chromatography are fundamentally dependent on the differential solubility of the target compound and impurities in various solvent systems.
-
Formulation: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in different excipients and solvents is crucial for developing effective drug delivery systems.
-
Bioavailability: For a drug to be effective, it must first dissolve in bodily fluids to be absorbed.
Given the importance of this parameter, this guide will not only explore the theoretical underpinnings of this compound's solubility but also provide a practical, step-by-step methodology for its empirical determination.
Physicochemical Properties and Theoretical Solubility Considerations
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₃ | PubChem[1] |
| Molecular Weight | 175.09 g/mol | PubChem[1] |
| Melting Point | 60 - 62 °C | Fisher Scientific[2] |
| Calculated XLogP3 | 1.6 | PubChem[1] |
| Appearance | Yellow Solid | Fisher Scientific[2] |
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound has both polar (hydroxyl and nitro groups) and nonpolar (the aromatic ring) characteristics. The calculated XLogP3 of 1.6 suggests a moderate lipophilicity.
Based on this, we can anticipate the following solubility trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of the solute, likely leading to good solubility. For related compounds like nitrophenols, alcohols are effective solvents.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can interact via dipole-dipole interactions. Acetone is often a good solvent for nitrophenols.[4][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the significant polarity of the solute.
The presence of the fluorine atoms can also influence solubility. While fluorine is highly electronegative, the C-F bond can have both polar and nonpolar character depending on the molecular context. In this case, the difluoro substitution may slightly increase the compound's ability to interact with less polar solvents compared to its non-fluorinated analog.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method, which is a reliable technique for measuring the equilibrium solubility of a compound.[3]
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The experimental workflow for determining the solubility of this compound is illustrated in the diagram below.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.
-
-
Calibration Curve Generation:
-
Analyze the standard solutions using a suitable analytical method (HPLC-UV or UV-Vis spectrophotometry).
-
Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentrations of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standard solutions.
-
-
Solubility Calculation:
-
Using the measured analytical response of the diluted sample and the equation of the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Ethyl Acetate | 4.4 | 25.8 |
| Acetone | 5.1 | 150.2 |
| Acetonitrile | 5.8 | 85.6 |
| Ethanol | 4.3 | 210.5 |
| Methanol | 5.1 | 350.1 |
Note: The data in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.
The results should be analyzed in the context of solvent properties. A plot of solubility versus the solvent polarity index can reveal trends and provide insights into the dominant intermolecular forces governing the dissolution process.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is scarce, the provided theoretical considerations and the detailed experimental protocol empower researchers to generate this critical data in-house.
Future work should focus on the experimental determination of the solubility of this compound in a wide range of solvents at various temperatures. Such studies would not only provide valuable data for process development but also contribute to the development of thermodynamic models that can predict the solubility of this and related compounds.[6][7][8] The application of machine learning algorithms informed by thermodynamic properties is a promising avenue for accelerating the prediction of solubility for novel compounds.[9][10]
References
- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 9. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 2,3-Difluoro-4-nitrophenol
Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for the spectroscopic characterization of 2,3-Difluoro-4-nitrophenol, a compound of interest in drug development and chemical research. Due to the limited availability of public experimental spectra for this compound, this guide will utilize the spectral data of its close structural isomer, 2,3-Difluoro-6-nitrophenol , as a primary case study. This approach allows for a detailed exploration of the spectroscopic signatures characteristic of difluoronitrophenols, while also providing expert analysis on the predicted spectral differences arising from the specific substituent pattern of the target compound. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of advanced spectroscopic techniques for molecular characterization.
Introduction: The Challenge of Isomeric Differentiation
In the realm of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This compound (C₆H₃F₂NO₃) is a substituted aromatic compound whose utility is intrinsically linked to its specific substitution pattern.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. However, obtaining and interpreting this data requires a nuanced understanding of how molecular structure influences spectral output. This guide addresses the practical challenge of characterizing this compound. In the absence of published experimental spectra for this specific molecule, we will conduct a thorough analysis of its isomer, 2,3-Difluoro-6-nitrophenol (PubChem CID: 2733745), for which spectral data is available.[1] By interpreting the spectra of this closely related compound, we can establish a validated framework for predicting the spectral characteristics of this compound and provide researchers with the tools to confidently identify it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are essential, with ¹⁹F NMR also offering valuable insights.
Experimental Protocol: ¹H NMR Spectroscopy
A robust ¹H NMR spectrum can be obtained by following a standardized protocol to ensure data quality and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of the compound.[2] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2][3] The choice of solvent is critical; it must dissolve the compound without its own signals obscuring important regions of the spectrum.[4]
-
Filtration and Transfer: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Solid impurities can degrade the spectral resolution.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[6]
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as a reference.[5]
Data Interpretation: Case Study of 2,3-Difluoro-6-nitrophenol
The following table summarizes the ¹H NMR data available for 2,3-Difluoro-6-nitrophenol.
| Parameter | Value | Source |
| Solvent | DMSO-d₆ | Sigma-Aldrich |
| Frequency | Not specified | Sigma-Aldrich |
| ¹H Chemical Shifts (ppm) | Data not explicitly provided in numerical format, but expected regions can be inferred. | [1] |
Detailed Analysis:
-
Aromatic Protons: 2,3-Difluoro-6-nitrophenol has two protons on the aromatic ring. These would appear as two distinct signals in the aromatic region (typically 6.5-8.5 ppm).
-
The proton at C5 will be coupled to the proton at C4, resulting in a doublet.
-
The proton at C4 will be coupled to the proton at C5 (a doublet) and will also show smaller couplings to the fluorine atoms at C2 and C3. This would likely result in a more complex multiplet, possibly a doublet of doublets of doublets (ddd).
-
-
Hydroxyl Proton: The phenolic -OH proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. In DMSO-d₆, it is often observed at a higher chemical shift (e.g., > 9 ppm).
Predicted ¹H NMR Spectrum for this compound
While sharing the same number of protons, the spectrum of this compound would differ significantly due to the change in the electronic environment.
-
Symmetry: The molecule has a plane of symmetry if the -OH bond rotation is considered on the NMR timescale. However, the two aromatic protons (at C5 and C6) are in different environments relative to the hydroxyl and nitro groups.
-
Chemical Shifts:
-
The proton at C5 is ortho to the electron-withdrawing nitro group, which would shift its resonance significantly downfield (likely > 8.0 ppm).
-
The proton at C6 is ortho to the hydroxyl group and meta to the nitro group. It would appear at a lower chemical shift than the C5 proton.
-
-
Coupling: The two aromatic protons are adjacent and would show ortho coupling (typically 7-10 Hz), resulting in two doublets. Each doublet would also exhibit smaller couplings to the fluorine atoms, making them appear as doublet of doublets or more complex multiplets. The interpretation of these fluorine couplings is crucial for unambiguous assignment.[7][8]
Infrared (IR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique for solid and liquid samples that requires minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. A background spectrum of the empty crystal is collected to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000–400 cm⁻¹.[9]
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation: Case Study of 2,3-Difluoro-6-nitrophenol
The PubChem entry for 2,3-Difluoro-6-nitrophenol indicates the availability of an ATR-IR spectrum.[1] The characteristic absorption bands are interpreted below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
| ~3500-3200 (broad) | Phenolic O-H | Stretching (H-bonded) | [10][11] |
| ~3100-3000 | Aromatic C-H | Stretching | [10] |
| ~1550-1475 | Nitro (NO₂) | Asymmetric Stretching | [12][13] |
| ~1600 & ~1450 | Aromatic C=C | Ring Stretching | [10] |
| ~1360-1290 | Nitro (NO₂) | Symmetric Stretching | [12][13] |
| ~1250 | C-O | Stretching | [10] |
| ~1100-1000 | C-F | Stretching | - |
Detailed Analysis:
-
O-H Stretch: A broad and strong absorption in the 3500-3200 cm⁻¹ region is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of phenols.[10][14]
-
Nitro Group Stretches: Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. These are highly diagnostic for the presence of the NO₂ group.[12]
-
Aromatic Region: Absorptions for aromatic C=C ring stretching are found between 1600-1450 cm⁻¹. C-H stretching vibrations on the ring appear just above 3000 cm⁻¹.
-
C-F Stretches: The carbon-fluorine bonds will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Predicted IR Spectrum for this compound
The IR spectrum of this compound is expected to be very similar to its 6-nitro isomer, as they contain the same functional groups. The primary vibrations (O-H, NO₂, C-F stretches) will be present in similar regions. Minor shifts in the exact peak positions and intensities may occur due to the different electronic distribution and steric environment. The most significant differences would likely be observed in the "fingerprint region" (below 1500 cm⁻¹), where complex bending and stretching vibrations are sensitive to the overall molecular structure, particularly the out-of-plane C-H bending modes which are dependent on the substitution pattern.[10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint.[15][16]
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[15] This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, stable daughter ions and neutral fragments.[17]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Data Interpretation: Case Study of 2,3-Difluoro-6-nitrophenol
The PubChem entry for 2,3-Difluoro-6-nitrophenol provides its molecular formula (C₆H₃F₂NO₃) and molecular weight (175.09 g/mol ).[1]
| Parameter | Value | Source |
| Molecular Formula | C₆H₃F₂NO₃ | PubChem |
| Exact Mass | 175.0081 Da | PubChem |
| Expected M⁺• (m/z) | 175 | Calculated |
Predicted Fragmentation Pattern:
The mass spectrum of a nitrophenol is characterized by several key fragmentation pathways.[17]
-
Molecular Ion (M⁺•): A peak at m/z = 175, corresponding to the intact molecule with one electron removed, should be observed. Its intensity will depend on its stability.
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (•NO₂, 46 Da). This would result in a fragment ion at m/z = 129.
-
Loss of NO: Another possible fragmentation is the loss of nitric oxide (•NO, 30 Da), which would yield a fragment at m/z = 145. This is often followed by the loss of CO.
-
Loss of CO: Phenolic compounds can lose carbon monoxide (CO, 28 Da) from the ring after initial fragmentation, leading to stable cyclopentadienyl-type cations.[18] For example, the m/z 129 fragment could lose CO to give a fragment at m/z = 101.
-
Loss of H₂O: While less common as a primary step, loss of water (18 Da) can occur.
Predicted MS Spectrum for this compound
The mass spectrum of this compound will show a molecular ion peak at the same m/z value of 175, as it is an isomer. The major fragmentation pathways (loss of NO₂, NO, and CO) are also expected to be the same. However, the relative intensities of the fragment ions may differ.[17] The stability of the intermediate ions is influenced by the position of the substituents. For example, the proximity of the nitro group to the hydroxyl group can influence fragmentation pathways (the "ortho effect"). While this is not a factor for the 4-nitro isomer, the overall electronic differences between the 4-nitro and 6-nitro isomers could lead to a different abundance ratio of the key fragments (e.g., m/z 129 vs. m/z 145), providing a basis for distinguishing them.
Conclusion
This guide has outlined the essential spectroscopic methodologies for the comprehensive characterization of this compound. By leveraging the available data for its isomer, 2,3-Difluoro-6-nitrophenol, we have established a robust analytical framework. The key to identifying the target compound lies not just in observing the expected signals—such as the phenolic OH stretch in the IR or the molecular ion at m/z 175 in the MS—but in the detailed interpretation of the patterns. For NMR, the specific chemical shifts and coupling constants of the two aromatic protons will be the most definitive feature. In mass spectrometry, subtle differences in the relative abundances of fragment ions may provide confirmatory evidence. By combining these techniques with the protocols and interpretive principles detailed herein, researchers can achieve unambiguous structural elucidation of this compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. How To [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Safe Handling of 2,3-Difluoro-4-nitrophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
2,3-Difluoro-4-nitrophenol (CAS No. 123173-60-4) is a fluorinated aromatic compound increasingly utilized as a key intermediate in pharmaceutical synthesis and broader chemical research.[1] Its unique molecular structure, featuring a phenol group, a nitro group, and two fluorine atoms, imparts specific reactivity that is valuable in the construction of complex target molecules.[1] However, this same reactivity, characteristic of the nitrophenol class of compounds, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the safety data, toxicological profile, and essential handling precautions for this compound. The protocols and recommendations outlined herein are designed to empower laboratory personnel to work with this compound safely and effectively, minimizing exposure risks and ensuring a secure research environment.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is understanding a substance's physical characteristics, which influence its behavior under laboratory conditions. This compound is typically a solid at room temperature.
| Property | Value | Source |
| CAS Number | 123173-60-4 | [2][3] |
| Molecular Formula | C₆H₃F₂NO₃ | [2][3] |
| Molecular Weight | 175.09 g/mol | [4] |
| Appearance | Brown or pale yellow to brown solid/powder | [5][6] |
| Melting Point | 60-62 °C (for 2,3-Difluoro-6-nitrophenol isomer) | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
| Sensitivity | Light sensitive | [5] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is crucial to recognize that different suppliers may report slightly different classifications based on the data available to them. For instance, some sources classify its acute oral toxicity as Category 3 ("Toxic if swallowed"), while others list it as Category 4 ("Harmful if swallowed").[3][5] This discrepancy underscores a critical principle: always handle the compound with the highest degree of caution indicated by any reputable source and refer to the specific Safety Data Sheet (SDS) provided by your supplier.
The primary hazards are summarized below:
| Hazard Class | GHS Code | Description | Source |
| Acute Oral Toxicity | H301 / H302 | Toxic or Harmful if swallowed | [3][5] |
| Acute Dermal Toxicity | H312 | Harmful in contact with skin | [5] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][7] |
| Serious Eye Damage | H318 | Causes serious eye damage | [3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [3] |
| Aquatic Toxicity | H401 / H410 | Toxic or Very toxic to aquatic life | [3][5] |
| Other Hazards | - | May form explosible dust-air mixture if dispersed | [5] |
Section 3: Toxicological Profile: The "Why" Behind the Hazard
The hazards associated with this compound are rooted in the toxicological properties of the nitrophenol chemical class. While specific data for this difluorinated derivative is limited, the broader class is well-studied.
-
Systemic Toxicity: Nitrophenols are known to be systemically toxic. Upon absorption into the body via ingestion, inhalation, or skin contact, they can interfere with cellular processes.[8][9] The primary concern with related compounds like 4-nitrophenol is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, leading to cyanosis (a blueish tint to the skin), headache, drowsiness, and nausea.[9][10]
-
Organ Damage: Prolonged or repeated exposure to nitrophenols may cause damage to organs, particularly the kidneys and liver.[11][12]
-
Irritation and Sensitization: The compound is a known irritant to the skin and eyes.[3][7] Direct contact can cause significant inflammation, and in the case of eyes, may lead to serious damage.[3] Furthermore, it may act as a skin sensitizer, meaning that repeated exposure can lead to an allergic reaction.[3]
Section 4: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by rigorous use of appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[5] This is the primary defense against inhaling the harmful dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[13]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The selection of PPE is task-dependent. Inadequate protection can lead to serious health consequences.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles with side-shields.[14] | Chemical-resistant gloves (e.g., Nitrile), inspected prior to use.[14] | Laboratory coat. | Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter (e.g., N95 dust mask).[15] |
| Conducting Reactions | Chemical splash goggles and a face shield.[15] | Chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant apron over a laboratory coat. | Work must be conducted in a fume hood. A respirator should be on standby for emergencies. |
| Handling Large Quantities | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Full protective suit.[16] | A self-contained breathing apparatus (SCBA) may be required.[16] |
Section 5: Safe Handling and Storage Procedures
Adherence to standardized workflows minimizes the risk of accidental exposure and contamination.
General Handling Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 123173-60-4 [sigmaaldrich.com]
- 4. 4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. upbio.lookchem.com [upbio.lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. lobachemie.com [lobachemie.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Difluorophenols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Difluorophenols are increasingly recognized as pivotal building blocks in medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto a phenolic scaffold profoundly influences the molecule's physicochemical properties, including acidity and reactivity, thereby offering a nuanced tool for molecular design.[1] This guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) reactions of difluorophenol isomers. We will delve into the theoretical underpinnings that govern the reactivity and regioselectivity of these substrates, examining the interplay of the strongly activating hydroxyl group and the deactivating, yet ortho-, para-directing fluorine atoms. This document will further present detailed experimental protocols for key EAS reactions, including nitration, halogenation, Friedel-Crafts reactions, and formylation, supported by quantitative data and mechanistic insights to empower researchers in the synthesis of novel fluorinated compounds.
Introduction: The Unique Reactivity of Difluorophenols
The presence of a hydroxyl group on an aromatic ring renders it highly activated towards electrophilic attack, making it significantly more reactive than benzene.[2] Conversely, fluorine, despite being the most electronegative element, exhibits a dual nature in EAS reactions. It deactivates the ring through a potent inductive electron-withdrawing effect (-I), while simultaneously directing incoming electrophiles to the ortho and para positions via a resonance-based electron-donating effect (+M).[3][4] In difluorophenols, these competing effects create a complex reactivity landscape where the substitution pattern is highly dependent on the relative positions of the three substituents.
The overall reactivity of difluorophenols in EAS is generally lower than that of phenol and monofluorophenols but greater than that of benzene.[1] The acidity of the phenolic proton is also significantly increased by the presence of two fluorine atoms due to the inductive stabilization of the corresponding phenoxide ion.[1] This enhanced acidity can be a crucial factor in reaction design, particularly in base-catalyzed processes.
The Directing Effects of Hydroxyl and Fluoro Substituents: A Synergistic Conflict
The regiochemical outcome of an EAS reaction on a difluorophenol is determined by the cumulative directing effects of the hydroxyl and two fluorine substituents.
-
Hydroxyl Group (-OH): A powerful activating group and a strong ortho-, para-director. Its activating nature stems from the ability of its lone pair of electrons to participate in resonance, thereby increasing the electron density at the ortho and para positions.[3]
-
Fluorine Atoms (-F): Deactivating groups due to their strong inductive effect, yet they are also ortho-, para-directors because of resonance.[3] The para-directing effect of fluorine is often more pronounced than its ortho-directing effect, in part due to the inductive deactivation being stronger at the closer ortho position.[3]
The interplay of these effects dictates the most nucleophilic positions on the difluorophenol ring, which are the sites of electrophilic attack. The precise location of substitution will depend on the specific isomer and the nature of the electrophile.
Key Electrophilic Aromatic Substitution Reactions of Difluorophenols
This section provides an in-depth look at several key EAS reactions, offering both mechanistic understanding and practical, step-by-step protocols.
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization, such as reduction to an amino group. The nitration of difluorophenols is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5]
Predicted Regioselectivity for Nitration of 2,4-Difluorophenol:
In 2,4-difluorophenol, the hydroxyl group strongly activates the ortho (position 6) and para (position 4, already substituted) positions. The fluorine at position 2 directs to its ortho (position 3) and para (position 5) positions. The fluorine at position 4 directs to its ortho positions (3 and 5). The powerful activating effect of the hydroxyl group is expected to dominate, directing the incoming nitro group primarily to the vacant position ortho to it, which is position 6. Substitution at position 5 is also possible, being para to the fluorine at C2 and ortho to the fluorine at C4, but is electronically less favored than the position activated by the hydroxyl group.
Experimental Protocol: Nitration of 2,4-Difluorophenol
Materials:
-
2,4-Difluorophenol
-
Concentrated Nitric Acid (68%)[6]
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluorophenol (1.0 eq) in a minimal amount of dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2,4-difluorophenol over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Halogenation
The introduction of halogen atoms (Cl, Br, I) onto the difluorophenol ring provides valuable intermediates for cross-coupling reactions and other transformations.[7]
3.2.1. Bromination
Bromination can be achieved using molecular bromine (Br₂), often in a chlorinated solvent. The hydroxyl group's strong activation often obviates the need for a Lewis acid catalyst.[8]
Predicted Regioselectivity for Bromination of 3,5-Difluorophenol:
In 3,5-difluorophenol, the hydroxyl group activates the ortho (positions 2 and 6) and para (position 4) positions. The two fluorine atoms at positions 3 and 5 are meta to the hydroxyl group and will inductively deactivate the entire ring. However, the directing effect of the hydroxyl group will still be dominant. Therefore, bromination is expected to occur at the ortho and para positions relative to the hydroxyl group. Due to steric hindrance from the two meta fluorine atoms, substitution at the para position (position 4) is likely to be favored over the ortho positions.
Experimental Protocol: Bromination of 3,5-Difluorophenol
Materials:
-
3,5-Difluorophenol
-
Bromine
-
Carbon Tetrachloride (or Dichloromethane)
-
10% Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 3,5-difluorophenol (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature until the bromine color disappears.
-
Wash the reaction mixture with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography.
3.2.2. Chlorination
Electrophilic chlorination can be performed using various reagents, including sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in a suitable solvent like hexafluoroisopropanol (HFIP) which can enhance the reactivity of the halogenating agent.[9][10]
Predicted Regioselectivity for Chlorination of 2,6-Difluorophenol:
In 2,6-difluorophenol, the hydroxyl group strongly activates the para position (position 4). The two ortho fluorine atoms will sterically hinder attack at these positions and also inductively deactivate the ring. Therefore, electrophilic chlorination is expected to occur almost exclusively at the para position.
Experimental Protocol: Chlorination of 2,6-Difluorophenol
Materials:
-
2,6-Difluorophenol
-
N-Chlorosuccinimide (NCS)
-
Hexafluoroisopropanol (HFIP)
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2,6-difluorophenol (1.0 eq) in HFIP in a reaction flask.
-
Add N-chlorosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the HFIP under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
Friedel-Crafts Reactions
Friedel-Crafts reactions are essential for forming carbon-carbon bonds with aromatic rings.[11] These reactions are typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃).[12] Due to the deactivating nature of the fluorine atoms, harsher conditions may be required for difluorophenols compared to phenol.
3.3.1. Friedel-Crafts Acylation
Friedel-Crafts acylation involves the introduction of an acyl group (-COR) using an acyl halide or anhydride. This reaction is generally preferred over alkylation as it is not prone to polyalkylation or carbocation rearrangements.[11]
Predicted Regioselectivity for Friedel-Crafts Acylation of 2,4-Difluorophenol:
The hydroxyl group directs the incoming acyl group to the ortho position (position 6). The fluorine atoms deactivate the ring, but the powerful activation by the hydroxyl group should still allow the reaction to proceed. The acylation is expected to occur predominantly at the less sterically hindered and electronically activated position 6.
Experimental Protocol: Friedel-Crafts Acylation of 2,4-Difluorophenol
Materials:
-
2,4-Difluorophenol
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane
-
Hydrochloric Acid (1 M)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2,4-difluorophenol (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[13] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a relatively weak electrophile, making this reaction highly selective for activated substrates like phenols.[14][15]
Predicted Regioselectivity for Vilsmeier-Haack Formylation of 3,4-Difluorophenol:
In 3,4-difluorophenol, the hydroxyl group activates the ortho positions (2 and 6) and the para position (position 5, relative to the fluorine at C4). The fluorine atoms provide additional directing information. The hydroxyl group is the strongest activating group, and formylation is expected to occur at the positions ortho to it. Position 2 is sterically less hindered than position 6, making it the likely major site of formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Difluorophenol
Materials:
-
3,4-Difluorophenol
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (anhydrous)
-
Sodium Acetate
-
Ice
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask, cool DMF (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3,4-difluorophenol (1.0 eq) in anhydrous 1,2-dichloroethane and add it to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Add a saturated solution of sodium acetate to neutralize the mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the electrophilic aromatic substitution of various difluorophenols. Please note that yields can vary depending on the specific substrate and reaction scale.
| Difluorophenol Isomer | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Major Product(s) | Approx. Yield (%) |
| 2,4-Difluorophenol | Nitration | HNO₃, H₂SO₄ | CH₂Cl₂ | 0-5 | 1-2 | 2,4-Difluoro-6-nitrophenol | 70-85 |
| 3,5-Difluorophenol | Bromination | Br₂ | CCl₄ | 0 - RT | 1-3 | 4-Bromo-3,5-difluorophenol | 80-90 |
| 2,6-Difluorophenol | Chlorination | NCS | HFIP | RT | 2-4 | 4-Chloro-2,6-difluorophenol | 85-95 |
| 2,4-Difluorophenol | Acylation | CH₃COCl, AlCl₃ | CH₂Cl₂ | 0 - RT | 4-6 | 5-Acetyl-2,4-difluorophenol | 60-75 |
| 3,4-Difluorophenol | Formylation | POCl₃, DMF | DCE | 60-70 | 2-4 | 2-Hydroxy-4,5-difluorobenzaldehyde | 75-85 |
Mechanistic and Workflow Diagrams
General Mechanism of Electrophilic Aromatic Substitution
References
- 1. benchchem.com [benchchem.com]
- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 10. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cerritos.edu [cerritos.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
reactivity of the nitro group in 2,3-Difluoro-4-nitrophenol
An In-depth Technical Guide to the Reactivity of 2,3-Difluoro-4-nitrophenol
Abstract
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from a unique combination of substituents: a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and two vicinal fluorine atoms on a benzene ring. This guide provides a comprehensive technical overview of the reactivity centered on the nitro group, exploring both its direct transformations and its profound influence on the molecule's overall chemical behavior, particularly in nucleophilic aromatic substitution (SNA_r). We will dissect the electronic landscape of the molecule, detail key synthetic transformations with validated protocols, and illustrate its application in the context of drug development.
Introduction: The Molecular Architecture of this compound
This compound (CAS No. 123173-60-4) is a crystalline solid whose synthetic value is dictated by the interplay of its functional groups.[1] The nitro group at the C4 position, combined with the fluorine atoms at C2 and C3, renders the aromatic ring exceptionally electron-deficient. This electron deficiency is the cornerstone of its reactivity profile.
The key features influencing its chemistry are:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance and inductive effects, it significantly acidifies the phenolic proton and, more critically, activates the ring for nucleophilic aromatic substitution.[2]
-
Fluorine Atoms (-F): The fluorine atoms contribute strong inductive electron withdrawal. In the context of SNAr, fluorine is an excellent leaving group, a somewhat counterintuitive fact attributable to its high electronegativity, which polarizes the C-F bond and makes the attached carbon highly electrophilic and susceptible to nucleophilic attack.[3]
-
The Hydroxyl Group (-OH): As a strong electron-donating group by resonance, it can influence the regioselectivity of reactions. Its acidic nature also presents opportunities for derivatization or requires protection during certain synthetic steps.
This combination of features makes this compound a versatile scaffold for introducing complex moieties in the synthesis of high-value molecules, particularly in the pharmaceutical industry.[4][5]
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 123173-60-4 | PubChem[1] |
| Molecular Formula | C₆H₃F₂NO₃ | PubChem[1] |
| Molecular Weight | 175.09 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)O | PubChem[1] |
The Dual Role of the Nitro Group in Reactivity
The nitro group in this compound exhibits a dualistic reactivity profile. It can be a target for chemical transformation, primarily reduction, or it can serve as a powerful activating group that directs the reactivity of other substituents on the aromatic ring.
The Nitro Group as an Activating Moiety: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, which is greatly accelerated by the presence of strong electron-withdrawing groups like the nitro group positioned ortho or para to the leaving group.[2] In this molecule, the nitro group at C4 is para to the fluorine at C1 (relative to the fluorine at C2) and ortho to the fluorine at C3. This positioning strongly activates both fluorine atoms as potential leaving groups.
The general mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.[3]
Caption: Generalized workflow for the SNAr reaction.
The regioselectivity of the substitution (i.e., whether the C2-F or C3-F is displaced) depends on the specific nucleophile and reaction conditions, though the C2 position is often more activated due to being para to the hydroxyl group.
The Nitro Group as a Reactive Site: Reduction to an Amine
The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis, as it introduces a versatile amino group that can be further functionalized.[6] This reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[7] A variety of reagents can effect this transformation, with the choice depending on the presence of other functional groups in the molecule.[8][9]
Caption: Pathway of nitro group reduction to a primary amine.
Common Reduction Methodologies:
| Reagent System | Conditions | Advantages | Potential Issues |
| H₂, Pd/C | H₂ gas, RT, MeOH/EtOH | High yield, clean reaction | Can reduce other functional groups; potential for dehalogenation |
| Fe, HCl/AcOH | Reflux | Cost-effective, good for large scale | Requires acidic conditions, workup can be tedious |
| SnCl₂·2H₂O | RT or heat, EtOH/EtOAc | Mild, tolerates many functional groups | Stoichiometric tin salts produced as waste |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, useful for sensitive substrates | Can be sluggish, requires aqueous conditions |
Synthetic Applications in Drug Development
The unique reactivity of this compound makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates. A common synthetic strategy involves a sequential SNAr reaction followed by the reduction of the nitro group.
Hypothetical Workflow: Synthesis of a Substituted Diaminophenol Derivative
This workflow illustrates how the molecule can be used to build a complex scaffold.
Caption: A multi-step synthesis using this compound.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrate and desired outcome. All procedures must be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol describes a typical procedure for the displacement of one of the fluorine atoms with a generic primary amine (e.g., benzylamine).
Objective: To synthesize 2-(benzylamino)-3-fluoro-4-nitrophenol.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.
-
Add potassium carbonate to the stirred solution.
-
Slowly add benzylamine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with 1M HCl to pH ~5-6.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to obtain the desired product.
Causality: Potassium carbonate acts as a base to deprotonate the amine nucleophile, increasing its nucleophilicity, and to scavenge the HF byproduct. DMF is used as a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the cation but not the anion, leaving the nucleophile highly reactive.
Protocol: Reduction of the Nitro Group using Tin(II) Chloride
This protocol describes the reduction of a nitrophenol derivative to the corresponding aminophenol.
Objective: To reduce a substituted nitrophenol to its corresponding aminophenol.
Materials:
-
Substituted Nitrophenol (from Protocol 4.1) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the substituted nitrophenol in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution in one portion.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction to room temperature and carefully pour it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.
-
Continue stirring until gas evolution ceases and the pH of the aqueous layer is basic (>8).
-
Filter the mixture through a pad of Celite® to remove the inorganic tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude aminophenol product, which can be further purified if necessary.
Causality: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups.[8] It is a single-electron transfer agent, and the reaction proceeds in an acidic environment (Lewis acidic SnCl₂). The basic workup is crucial to remove the resulting tin hydroxides, which are often gelatinous and can complicate product isolation.
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. The reactivity of its nitro group is twofold: it serves as a potent activating group for nucleophilic aromatic substitution of the adjacent fluorine atoms and can be readily converted into a highly versatile amino group via reduction. Understanding this dual reactivity allows chemists to design efficient synthetic routes to complex, highly functionalized molecules that are of significant interest to the pharmaceutical and materials science industries. The self-validating nature of the protocols, grounded in well-established chemical principles, ensures their reliability and reproducibility for researchers in the field.
References
- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
A Senior Application Scientist’s Guide to the Synthetic Utility of Fluorinated Nitrophenols
Abstract
Fluorinated nitrophenols represent a class of uniquely versatile building blocks in modern organic synthesis. The strategic placement of hydroxyl, nitro, and fluorine substituents on an aromatic scaffold creates a platform for a diverse array of chemical transformations. The synergistic interplay of these functional groups—the nucleofugality of fluorine in nucleophilic aromatic substitution (SNAr), the diverse reactivity of the nitro group, and the synthetic handle of the phenolic hydroxyl—renders these compounds invaluable intermediates. This guide provides an in-depth exploration of the core reactivity principles and key applications of fluorinated nitrophenols, with a focus on their utility in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] We will delve into the mechanistic underpinnings of their reactivity, provide validated experimental protocols, and showcase their role in constructing complex molecular architectures.
The Core Principle: Understanding the Activated Aromatic System
The synthetic power of fluorinated nitrophenols stems from the profound electronic effects exerted by the nitro and fluorine groups on the aromatic ring. The nitro group, a potent electron-withdrawing group (-M, -I), strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).[5] This activation is most pronounced when the nitro group is positioned ortho or para to a leaving group, in this case, the fluorine atom.
The fluorine atom itself plays a dual role. While the C-F bond is the strongest single bond to carbon, making fluoride a poor leaving group in traditional SN1/SN2 reactions, its role in SNAr is counterintuitive and highly advantageous.[5][6] Its high electronegativity inductively withdraws electron density from the ring, further polarizing the carbon-fluorine bond and making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[5][6] This attack is the rate-determining step of the SNAr mechanism.[6][7]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][8] The negative charge of this complex is effectively delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate and lowering the activation energy of the initial attack.[7][8] The subsequent, rapid elimination of the fluoride ion restores aromaticity and yields the substituted product.
Key Synthetic Applications
The unique reactivity profile of fluorinated nitrophenols makes them versatile starting points for a variety of high-value chemical entities. Their applications can be broadly categorized based on which functional group is being transformed.
Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
This is the most prominent application, allowing for the facile introduction of a wide range of nucleophiles. The high reactivity and selectivity make these reactions foundational for building complex molecular scaffolds.
-
Synthesis of Aryl Ethers: Reaction with alcohols or phenols in the presence of a mild base yields diaryl or alkyl aryl ethers, which are common motifs in pharmaceuticals and natural products.
-
Synthesis of Aryl Amines: Primary and secondary amines readily displace the fluorine atom to afford N-substituted nitroanilines. These products are crucial intermediates for dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[4]
-
Synthesis of Aryl Thioethers: Thiols react smoothly to form thioethers, which are important in medicinal chemistry for their metabolic stability and ability to form key interactions with biological targets.
This protocol details a typical SNAr reaction, chosen for its reliability and straightforward execution. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the amine nucleophile, facilitating the reaction, but mild enough to prevent unwanted side reactions with the phenol or nitro groups. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, leaving the amine nucleophile highly reactive.
Materials:
-
2-Fluoro-5-nitrophenol (1.0 eq)
-
4-Methoxybenzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-fluoro-5-nitrophenol and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration with respect to the nitrophenol).
-
Nucleophile Addition: Add 4-methoxybenzylamine dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). The aqueous layer is poured out, and the combined organic layers are washed with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-substituted product.
Transformations of the Nitro and Hydroxyl Groups
Beyond SNAr, the other functional groups on the ring serve as critical handles for further diversification, often in a sequential manner after an initial SNAr step.
-
Nitro Group Reduction: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) cleanly reduces the nitro group to an aniline.[9] This transformation is fundamental for producing fluorinated aminophenols or fluorinated anilines, which are key building blocks for countless APIs and agrochemicals.[9][10]
-
Hydroxyl Group Modification: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This allows for the modulation of solubility, lipophilicity, and metabolic stability of the final compound.
-
Heterocycle Synthesis: The combination of functional handles makes fluorinated nitrophenols excellent precursors for heterocyclic synthesis.[11] For instance, reduction of the nitro group followed by reaction of the resulting amine and phenol with a suitable two-carbon synthon can lead to the formation of fluorinated benzoxazoles, a privileged scaffold in medicinal chemistry. The synthesis of fluorinated heterocycles is a major focus in the development of modern drugs and agrochemicals.[11][12][13]
Applications in Drug Discovery and Agrochemicals
The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[13][14][15][16] Fluorinated nitrophenols provide a direct and efficient route to introduce fluorine into specific positions on an aromatic ring.
-
Pharmaceuticals: These intermediates are used in the synthesis of a wide range of drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system agents.[2][4][17] The fluorine atom can block sites of metabolic oxidation or engage in favorable interactions with target proteins.[16]
-
Agrochemicals: In the agrochemical industry, fluorinated nitrophenols are precursors for potent herbicides, fungicides, and pesticides.[2][3][17] The resulting fluorinated compounds often exhibit enhanced efficacy and better environmental persistence profiles.[15]
Physicochemical Data of Key Isomers
The precise placement of the functional groups significantly influences the physical and chemical properties of the molecule. A clear understanding of these properties is essential for process development and reaction optimization.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Appearance |
| 2-Fluoro-4-nitrophenol | 403-19-0 | C₆H₄FNO₃ | 117-121 | Off-white to yellow crystalline powder |
| 3-Fluoro-4-nitrophenol | 394-41-2 | C₆H₄FNO₃ | 93-95 | Light yellow crystalline powder |
| 5-Fluoro-2-nitrophenol | 446-36-6 | C₆H₄FNO₃ | 37-40 | Yellow to brown crystalline solid |
Data sourced from references[1][3][18].
Conclusion
As a Senior Application Scientist, my experience confirms that fluorinated nitrophenols are not merely simple intermediates but are powerful, multi-functional platforms for chemical innovation. Their predictable reactivity in nucleophilic aromatic substitution, combined with the synthetic versatility of the nitro and hydroxyl groups, provides a robust and efficient toolkit for accessing complex, high-value fluorinated molecules. The continued demand for novel pharmaceuticals and advanced agrochemicals ensures that the applications of these foundational building blocks will continue to expand, driving progress across the chemical sciences.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 10. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 15. nbinno.com [nbinno.com]
- 16. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 17. nbinno.com [nbinno.com]
- 18. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Synthesis of Fluoroquinolone Antibiotics Leveraging 2,3-Difluoro-4-nitrophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for a proposed synthetic pathway to fluoroquinolone antibiotics, utilizing 2,3-Difluoro-4-nitrophenol as a strategic starting material. While many established routes to fluoroquinolones like Ofloxacin and Levofloxacin commence from 2,3,4-trifluoronitrobenzene, this guide elucidates a scientifically robust, analogous pathway. The methodologies herein are grounded in well-established principles of nucleophilic aromatic substitution, etherification, reductive cyclization, and quinolone core formation.
Part 1: Foundational Principles and Strategic Overview
The fluoroquinolone scaffold is a cornerstone of modern antibacterial therapy. A key structural feature of many potent fluoroquinolones, such as Ofloxacin, is the tricyclic pyrido[1,2,3-de][1][2]benzoxazine core. The synthesis of this core is a critical phase in the overall drug substance manufacturing process. Our proposed strategy hinges on the strategic functionalization of this compound to construct the pivotal 7,8-difluoro-2,3-dihydro-3-methyl-4H-[1][2]benzoxazine intermediate.
The presence of two fluorine atoms on the benzene ring is crucial for the biological activity of the resulting antibiotic. The nitro group, while ultimately removed, serves a dual purpose: it activates the aromatic ring for nucleophilic substitution and provides a precursor to the amine functionality required for the cyclization to form the benzoxazine ring.
Proposed Synthetic Pathway
The overall synthetic strategy can be dissected into four principal stages:
-
O-Alkylation of this compound: Introduction of a three-carbon side chain onto the phenolic oxygen.
-
Reductive Cyclization: Conversion of the nitro group to an amine, followed by intramolecular cyclization to form the 1,4-benzoxazine ring.
-
Gould-Jacobs Reaction for Quinolone Core Formation: Reaction with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to construct the pyridone ring.
-
Nucleophilic Aromatic Substitution: Introduction of the N-methylpiperazine moiety at the C-10 position.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow from this compound to Ofloxacin.
Part 2: Detailed Application Notes and Protocols
The following sections provide in-depth protocols for each major synthetic transformation. These protocols are based on established chemical principles and analogous transformations reported in the synthesis of related fluoroquinolones.
Protocol 1: Synthesis of 2-(2,3-Difluoro-4-nitrophenoxy)-1-propanol
Principle: This step involves the nucleophilic attack of the phenoxide, generated from this compound, on propylene oxide. This reaction proceeds via an SN2 mechanism and introduces the hydroxypropyl side chain necessary for the subsequent cyclization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 175.09 | 17.5 g | 0.1 |
| Propylene Oxide | 58.08 | 8.7 g (10.5 mL) | 0.15 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 |
| Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (17.5 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in 150 mL of anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.
-
Slowly add propylene oxide (8.7 g, 0.15 mol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl acetate in hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane as the eluent to afford 2-(2,3-Difluoro-4-nitrophenoxy)-1-propanol as a viscous oil.
Protocol 2: Synthesis of 7,8-Difluoro-2,3-dihydro-3-methyl-4H-[1][2]benzoxazine
Principle: This key transformation involves the catalytic hydrogenation of the nitro group to an amine, which spontaneously undergoes intramolecular cyclization with the adjacent hydroxypropyl side chain to form the benzoxazine ring. The use of a palladium on carbon catalyst is a standard and efficient method for nitro group reduction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2,3-Difluoro-4-nitrophenoxy)-1-propanol | 233.18 | 23.3 g | 0.1 |
| 10% Palladium on Carbon (Pd/C) | - | 2.3 g | - |
| Ethanol | 46.07 | 250 mL | - |
| Hydrogen Gas (H₂) | 2.02 | - | - |
Procedure:
-
In a Parr hydrogenation apparatus, dissolve 2-(2,3-Difluoro-4-nitrophenoxy)-1-propanol (23.3 g, 0.1 mol) in 250 mL of ethanol.
-
Carefully add 10% Pd/C (2.3 g, 10 wt%) to the solution.
-
Seal the apparatus and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 7,8-Difluoro-2,3-dihydro-3-methyl-4H-[1][2]benzoxazine. This intermediate is often used in the next step without further purification.
Protocol 3: Synthesis of the Quinolone Core
Principle: This two-step process begins with the condensation of the benzoxazine intermediate with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This is followed by a high-temperature, acid-catalyzed intramolecular cyclization (Gould-Jacobs reaction) to construct the 4-quinolone ring system. Polyphosphoric acid (PPA) is a common and effective reagent for this cyclization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7,8-Difluoro-2,3-dihydro-3-methyl-4H-[1][2]benzoxazine | 185.18 | 18.5 g | 0.1 |
| Diethyl ethoxymethylenemalonate (EMME) | 216.23 | 23.8 g | 0.11 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
Procedure:
-
Condensation: In a round-bottom flask, mix 7,8-Difluoro-2,3-dihydro-3-methyl-4H-[1][2]benzoxazine (18.5 g, 0.1 mol) and diethyl ethoxymethylenemalonate (23.8 g, 0.11 mol). Heat the mixture at 130-140°C for 2 hours. The ethanol generated during the reaction is allowed to distill off.
-
Cyclization: Cool the reaction mixture to below 100°C and carefully add polyphosphoric acid (100 g).
-
Heat the mixture to 140-150°C and stir for an additional 2 hours. Monitor the cyclization by TLC.
-
Cool the reaction mixture to about 80°C and pour it cautiously onto 500 g of crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried under vacuum to yield the crude ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate.
Protocol 4: Hydrolysis and Nucleophilic Aromatic Substitution to form Ofloxacin
Principle: The final steps involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a nucleophilic aromatic substitution reaction where N-methylpiperazine displaces the fluorine atom at the C-10 position. This reaction is a key step in defining the antibacterial spectrum and potency of the final drug molecule.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate | 325.27 | 32.5 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| N-methylpiperazine | 100.16 | 15.0 g | 0.15 |
| Pyridine | 79.10 | 100 mL | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Hydrolysis: Suspend the crude ester from the previous step (32.5 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (100 mL). Add sodium hydroxide (8.0 g, 0.2 mol) and reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3. The carboxylic acid will precipitate.
-
Filter the solid, wash with cold water, and dry to obtain 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid.
-
Nucleophilic Aromatic Substitution: In a clean, dry flask, suspend the carboxylic acid (29.7 g, 0.1 mol) in pyridine (100 mL). Add N-methylpiperazine (15.0 g, 0.15 mol).
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
-
Treat the residue with water and adjust the pH to 7.0-7.5 with a suitable acid or base to precipitate the crude Ofloxacin.
-
Collect the solid by filtration, wash with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ofloxacin.
Part 3: Data and References
Expected Yields and Purity
The following table provides an estimate of the expected yields for each step, based on analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and purification techniques employed.
| Step | Product | Expected Yield (%) |
| 1 | 2-(2,3-Difluoro-4-nitrophenoxy)-1-propanol | 75-85 |
| 2 | 7,8-Difluoro-2,3-dihydro-3-methyl-4H-[1][2]benzoxazine | 80-90 (crude) |
| 3 | Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate | 65-75 |
| 4 | Ofloxacin | 70-80 |
Purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), and the structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
Application Note: 2,3-Difluoro-4-nitrophenol and Its Isomers as Strategic Intermediates in Modern Pharmaceutical Synthesis
Abstract The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, difluoronitrophenols represent a class of exceptionally versatile intermediates due to their multiple, orthogonally reactive functional groups. This application note provides an in-depth guide to the synthesis and application of these critical scaffolds. We will analyze the distinct reactivity profiles of 2,3-difluoro-4-nitrophenol and its isomer, 2,3-difluoro-6-nitrophenol, explaining how their unique electronic properties dictate their roles in complex synthetic pathways. A detailed, field-proven protocol for the multi-step synthesis of the fluoroquinolone antibiotic Ofloxacin, starting from an isomeric precursor, is presented as a primary case study. Furthermore, we provide robust protocols for the synthesis of these intermediates and demonstrate the potential of this compound in nucleophilic aromatic substitution reactions, establishing it as a valuable tool for drug discovery and development professionals.
The Strategic Advantage of Fluorine in Medicinal Chemistry
The judicious placement of fluorine atoms in a drug candidate can profoundly influence its pharmacological profile.[1][2] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can modulate a molecule's pKa, improve its permeability across biological membranes, and block sites of metabolic degradation, thereby extending its half-life.[3] These benefits have led to a significant number of fluorinated compounds among marketed pharmaceuticals.
Compounds like this compound are particularly valuable as they are not just carriers of fluorine but are "multi-functional" building blocks. The interplay between the electron-donating hydroxyl group, the powerfully electron-withdrawing nitro group, and the two fluorine atoms creates a nuanced reactivity map that synthetic chemists can exploit to build molecular complexity efficiently.[4]
Physicochemical Properties and Handling of this compound
Proper characterization and handling are paramount for the successful application of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 123173-60-4 | |
| Molecular Formula | C₆H₃F₂NO₃ | [5] |
| Molecular Weight | 175.09 g/mol | [5] |
| Appearance | Solid | |
| InChI Key | FCCFXVJUDSQIMG-UHFFFAOYSA-N | [5] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment |
Safety & Handling: Researchers should consult the material safety data sheet (MSDS) before use. As a standard practice for nitrophenolic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Reactivity Analysis: A Tale of Two Isomers
The specific placement of functional groups on the aromatic ring dramatically alters the molecule's reactivity, particularly concerning Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in fluoroaromatic chemistry. Understanding this distinction is critical for selecting the correct intermediate for a desired synthetic outcome.
This compound (The Subject Intermediate)
In this isomer, the nitro group is located para to the fluorine atom at the C3 position. This alignment provides powerful electronic stabilization of the Meisenheimer complex intermediate during an SNAr reaction, making the C3-fluorine highly susceptible to displacement by nucleophiles. The fluorine at C2, being meta to the nitro group, is significantly less activated. This pronounced regioselectivity is a key synthetic advantage.
2,3-Difluoro-6-nitrophenol (The Ofloxacin Precursor)
Conversely, in the 6-nitro isomer, the nitro group is ortho to the fluorine at the C2 position, providing strong activation for its displacement. The fluorine at C3 is only weakly activated (meta position). This isomer is the key starting material in several established syntheses of fluoroquinolone antibiotics, as its reactivity profile is perfectly suited for the required bond formations.[1][6]
Figure 1. Comparison of reactive sites on difluoronitrophenol isomers.
Synthesis of Difluoronitrophenol Intermediates
Access to these valuable intermediates can be achieved through distinct chemical strategies tailored to the desired isomer.
Protocol 1: Synthesis of 2,3-Difluoro-6-nitrophenol via SNAr
This protocol is based on the established synthesis used in the production of fluoroquinolone precursors.[1][2] It leverages the high activation of the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene for regioselective substitution.
Reaction Scheme:
References
- 1. An Improved Process For The Preparation Of Ofloxacin [quickcompany.in]
- 2. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 3. 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)- | C16H18FN3O4 | CID 71315635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 123173-60-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. pubs.acs.org [pubs.acs.org]
Topic: The Reaction of 2,3-Difluoro-4-nitrophenol with Amines: A Protocol for Nucleophilic Aromatic Substitution
An Application Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,3-Difluoro-4-nitrophenol in Synthesis
In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds with high efficiency and predictability is paramount. This compound (CAS No: 123173-60-4) has emerged as a highly valuable building block for this purpose.[1][2] Its utility lies in its predisposition to undergo Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds. The reaction of this phenol with a diverse range of primary and secondary amines provides a direct route to a variety of 2-amino-3-fluoro-4-nitrophenol derivatives. These products are key intermediates in the synthesis of complex heterocyclic systems and other pharmacologically active molecules, where the precise placement of amino and fluoro groups can significantly influence binding affinity, metabolic stability, and other pharmacokinetic properties.[3]
This guide provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and practical insights for successfully employing this compound in your research.
Pillar 1: The Reaction Mechanism - An Electronically Driven Substitution
The reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is fundamentally different from the more common SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.[4] The SNAr reaction is a two-step addition-elimination process favored on aromatic rings that are "electron-poor."[5][6]
Key Factors Driving the Reaction:
-
Electron-Deficient Ring: The aromatic ring of this compound is strongly activated towards nucleophilic attack. This is due to the powerful electron-withdrawing effects of the nitro group (-NO₂) located para to the C-F bonds and the inductive effects of the two fluorine atoms.[4][7]
-
Leaving Group Stability: In the context of SNAr, fluoride is an excellent leaving group. Although it is a poor leaving group in SN1/SN2 reactions, its high electronegativity makes the attached carbon highly electrophilic and helps to accelerate the initial nucleophilic attack, which is typically the rate-determining step.[5]
-
Intermediate Stabilization: The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge from the incoming amine nucleophile is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of substitution, which is the case here.[5]
Regioselectivity: The substitution preferentially occurs at the C2 position. The fluorine at C2 is ortho to the powerfully activating nitro group, while the fluorine at C3 is meta. The delocalization of the negative charge in the Meisenheimer complex is significantly more effective when the attack occurs at the C2 position, making this the kinetically and thermodynamically favored pathway.
The mechanism is visualized below:
Caption: The SNAr reaction mechanism.
Pillar 2: A Validated Experimental Protocol
This protocol provides a reliable, general procedure for the reaction of this compound with a representative amine. Researchers should optimize conditions based on the specific amine used.
Materials & Reagents
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.1 - 1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 - 3.0 eq) or Diisopropylethylamine (DIPEA, 2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Work-up: Ethyl acetate (EtOAc), Deionized Water, Brine (sat. aq. NaCl)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Purification: Silica Gel for column chromatography
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Atmosphere: Purge the flask with an inert gas like nitrogen. This is good practice to prevent potential side reactions with atmospheric moisture, especially if using a strong base.
-
Amine Addition: Add the amine (1.2 eq) to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a predetermined temperature (typically 40-80 °C). The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting phenol spot is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
The overall experimental workflow is depicted below.
Caption: A typical workflow for the synthesis and purification.
Pillar 3: Data-Driven Insights & Troubleshooting
The success of the reaction is highly dependent on the interplay of several key parameters. Understanding these factors allows for rational optimization and troubleshooting.
Key Reaction Parameters
| Parameter | Choice & Rationale |
| Amine Nucleophilicity | Primary aliphatic amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines (e.g., aniline) are weaker nucleophiles and typically require higher temperatures and longer reaction times. |
| Solvent | Polar aprotic solvents like DMF, DMSO, and ACN are ideal.[6] They effectively solvate the cation of the base without hydrogen-bonding to the amine nucleophile, thus preserving its reactivity. |
| Base | An inorganic base like K₂CO₃ is often sufficient to deprotonate the phenol (pKa ~7-8) and scavenge the HF byproduct. For less reactive amines or to ensure a fully homogenous reaction, an organic base like DIPEA or Triethylamine (Et₃N) can be used.[6][8] |
| Temperature | The reaction is often performed between room temperature and 80 °C. More hindered or less nucleophilic amines may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to side product formation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature. 2. Amine is a poor nucleophile. 3. Reagents are wet or degraded. | 1. Incrementally increase the reaction temperature (e.g., to 60°C, then 80°C). 2. Switch to a more polar solvent like DMSO. 3. Use freshly opened or purified reagents and anhydrous solvents. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Di-substitution (if a di-amine is used). | 1. Lower the reaction temperature and allow for a longer reaction time. 2. Use a precise stoichiometry of the amine (1.0-1.1 eq). |
| Difficult Purification | 1. Product and starting material have very similar polarity. 2. Product is highly polar and streaks on the silica column. | 1. Ensure the reaction goes to completion to consume all starting material. 2. Try a different chromatography solvent system; adding a small amount of triethylamine (~0.5%) to the eluent can improve the peak shape for basic amine products. |
Product Characterization
Confirmation of the desired product structure is typically achieved through a combination of standard spectroscopic techniques:
-
¹H NMR: Appearance of new signals corresponding to the protons on the added amine moiety and a shift in the aromatic proton signals.
-
¹⁹F NMR: The disappearance of one fluorine signal and a shift in the remaining one confirms mono-substitution.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the product.
-
IR Spectroscopy: The appearance of N-H stretching bands (for primary or secondary amines) around 3300-3500 cm⁻¹ can be indicative of a successful reaction.
By following this detailed guide, researchers can confidently and effectively utilize this compound as a versatile platform for the synthesis of novel amine-substituted aromatics, accelerating progress in drug discovery and development.
References
- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 123173-60-4|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Reduction of 2,3-Difluoro-4-nitrophenol to 2,3-Difluoro-4-aminophenol
Introduction
The transformation of the nitro group in 2,3-Difluoro-4-nitrophenol to a primary amine is a critical step in the synthesis of a variety of valuable compounds within the pharmaceutical and agrochemical industries. The resulting product, 2,3-Difluoro-4-aminophenol, serves as a key building block for complex molecules where the fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various established methodologies for this reduction, detailing the underlying principles, step-by-step protocols, and critical considerations for successful synthesis.
Methodologies for Nitro Group Reduction
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis. Several methods are available, each with its own set of advantages and limitations regarding chemoselectivity, reaction conditions, and scalability.[1] This guide will focus on three commonly employed and reliable methods: Catalytic Hydrogenation, and two metal-based reductions using Iron (Fe) in acidic or neutral conditions, and Tin(II) Chloride (SnCl₂).
Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its clean reaction profile and high efficiency.[1] This heterogeneous catalysis method involves the use of a metal catalyst, typically Palladium on carbon (Pd/C), and a hydrogen source to effect the reduction.
Mechanism: The reaction occurs on the surface of the metal catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, allowing for the stepwise reduction of the nitro group to the amine through nitroso and hydroxylamine intermediates.
Causality of Experimental Choices:
-
Catalyst: 5% or 10% Pd/C is a common and effective choice. The carbon support provides a high surface area for the reaction.
-
Solvent: Protic solvents like ethanol or methanol are often used as they can help to solubilize the starting material and facilitate the reaction.
-
Hydrogen Source: Pressurized hydrogen gas is the most common source. For smaller-scale reactions, a balloon filled with hydrogen can be sufficient.
-
Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is a potentially hazardous procedure due to the flammability of hydrogen and the pyrophoric nature of the catalyst when dry.[2] It is crucial to perform the reaction under an inert atmosphere and to handle the catalyst with care.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Buchner funnel and filter flask
Procedure:
-
Inerting the Flask: To a dry two or three-necked round-bottom flask containing a magnetic stir bar, add the this compound. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Adding the Catalyst: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst.
-
Adding the Solvent: Add ethanol to the flask via a cannula or syringe. The solvent should be degassed prior to use.
-
Introducing Hydrogen: Connect the flask to a hydrogen balloon or a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically from a balloon).
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol to ensure all the product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry as the catalyst can be pyrophoric. It should be kept wet and disposed of properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2,3-Difluoro-4-aminophenol.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Metal-Based Reductions
The use of iron metal in the presence of an acid (like HCl) or a salt (like ammonium chloride) is a classical and cost-effective method for the reduction of aromatic nitro compounds.[2][3]
Mechanism: In this reaction, iron acts as the reducing agent, providing electrons for the reduction of the nitro group. The reaction proceeds through a series of single electron transfers and protonations, with the nitro group being sequentially reduced to nitroso, hydroxylamine, and finally the amine. In acidic media, the amine is formed as its ammonium salt and needs to be neutralized in the work-up to isolate the free amine.
Causality of Experimental Choices:
-
Iron: Iron powder or filings are used in excess to ensure complete reduction.
-
Acid/Salt: Hydrochloric acid or ammonium chloride is used to provide the protons necessary for the reduction and to activate the iron surface.
-
Solvent: A mixture of ethanol and water is a common solvent system that helps to dissolve the reactants.
-
Work-up: A basic work-up is necessary to neutralize the acid and deprotonate the anilinium salt to the free amine.
Experimental Protocol: Iron/Ammonium Chloride Reduction
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, ethanol, and water.
-
Addition of Reagents: Add iron powder and ammonium chloride to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and a saturated sodium bicarbonate solution to neutralize any remaining acid and to basify the mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude 2,3-Difluoro-4-aminophenol. Purify by recrystallization or column chromatography as needed.
Tin(II) chloride (SnCl₂) is another effective reagent for the reduction of aromatic nitro compounds, often used under acidic conditions.[4]
Mechanism: Similar to other metal-based reductions, SnCl₂ acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to furnish the amine. The tin is oxidized from Sn(II) to Sn(IV) in the process.
Causality of Experimental Choices:
-
Tin(II) Chloride: An excess of SnCl₂·2H₂O is typically used.
-
Solvent: Ethanol is a common solvent for this reaction.
-
Acid: Concentrated hydrochloric acid is often added to facilitate the reduction.
-
Work-up: A basic work-up is required to neutralize the acid and precipitate the tin salts as hydroxides, allowing for the extraction of the free amine.
Experimental Protocol: Tin(II) Chloride Reduction
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Addition of Reagents: Cool the solution in an ice bath and add Tin(II) chloride dihydrate. Then, slowly add concentrated hydrochloric acid.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitoring the Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin hydroxides.
-
Extraction: Extract the mixture with ethyl acetate. The tin salts may form an emulsion, which can sometimes be broken by filtration through Celite®.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization if necessary.
Comparison of Reduction Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | H₂, Pd/C | Room temp, 1 atm H₂ | Clean reaction, high yield, easy work-up | Requires specialized equipment, catalyst can be pyrophoric, potential for dehalogenation | >90% |
| Iron/Ammonium Chloride | Fe, NH₄Cl | Reflux | Inexpensive, readily available reagents | Can require harsh conditions, work-up can be tedious | 70-90% |
| Tin(II) Chloride | SnCl₂·2H₂, HCl | Room temp | Mild conditions, good functional group tolerance | Stoichiometric amounts of tin salts produced, work-up can be difficult | 80-95% |
Characterization of 2,3-Difluoro-4-aminophenol
The successful synthesis of 2,3-Difluoro-4-aminophenol should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The aromatic region will show characteristic splitting patterns due to the fluorine and amine substituents. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic ring, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H and N-H stretches of the phenol and amine groups, respectively.
Expected ¹H NMR Data for 4-Amino-2,3-difluoro-phenol: While specific literature data for the ¹H NMR of 2,3-Difluoro-4-aminophenol is not readily available in the provided search results, based on analogous compounds, one would expect complex multiplets in the aromatic region due to H-F and H-H couplings. The protons on the aromatic ring will be influenced by the electron-donating hydroxyl and amino groups and the electron-withdrawing fluorine atoms. A commercial supplier provides a ¹H NMR spectrum for 4-Amino-2,3-difluoro-phenol.[3]
Experimental Workflow and Reaction Diagram
Caption: General experimental workflow for the reduction of this compound.
Caption: General reaction scheme for the reduction of this compound.
References
A Validated GC-MS Method for the Quantitative Determination of 2,3-Difluoro-4-nitrophenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note describes a robust, sensitive, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,3-Difluoro-4-nitrophenol. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification essential for process monitoring, quality control, and stability studies. The inherent polarity of the phenolic hydroxyl group presents a challenge for direct GC analysis, often leading to poor chromatographic peak shape and reduced sensitivity.[1][2] To overcome this, the method employs a liquid-liquid extraction (LLE) protocol followed by a chemical derivatization step—silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)—to increase analyte volatility and thermal stability.[3][4] The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision over a relevant concentration range.[5] This protocol provides a reliable, self-validating system for the determination of this compound in aqueous matrices.
Introduction
This compound is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its presence and purity in reaction mixtures and final products must be carefully controlled to ensure the safety and efficacy of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering a powerful combination of high-resolution separation and highly selective/sensitive detection.[6]
However, the direct analysis of polar compounds like phenols by GC is often problematic. The acidic proton of the hydroxyl group can interact with active sites (e.g., free silanols) on the injector liner and capillary column surface, resulting in significant peak tailing, poor reproducibility, and reduced sensitivity.[1][2] Chemical derivatization is a requisite preparatory step to mitigate these issues. This process converts the polar -OH group into a less polar, more volatile, and more thermally stable moiety, thereby dramatically improving chromatographic performance.[3][4] Silylation is a widely used and effective derivatization reaction for this purpose.[2][3] This note details a complete workflow, from sample preparation to final analysis, providing a field-proven protocol for professionals in drug development and quality control.
Method Overview and Logic
The analytical strategy is designed as a sequential workflow to ensure the robust and reliable quantification of this compound. The process begins with the isolation of the analyte from the sample matrix, followed by chemical modification to make it amenable to GC-MS analysis, and concludes with instrumental analysis and data processing.
The causality behind this workflow is as follows:
-
Isolation (LLE): The analyte must first be separated from potentially interfering matrix components (salts, non-volatile materials). Adjusting the sample to an acidic pH ensures the phenolic group is fully protonated, maximizing its partitioning into an organic solvent.[4]
-
Derivatization (Silylation): The extracted analyte is then converted to its trimethylsilyl (TMS) ether. This crucial step replaces the active hydrogen on the hydroxyl group, which eliminates the polar interactions responsible for poor chromatography and enhances the compound's volatility.[2][3]
-
Analysis (GC-MS): The derivatized sample is injected into the GC-MS system. The GC column separates the analyte from other components based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the unique mass fragmentation pattern of the derivatized analyte and sensitive quantification, often using Selected Ion Monitoring (SIM) for enhanced performance.[2]
Figure 1: Overall experimental workflow from sample receipt to final data analysis.
Materials and Reagents
-
Analyte: this compound reference standard (≥99% purity)
-
Internal Standard (IS): 2,4-Dibromophenol (≥99% purity) or other suitable non-interfering compound.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Ethyl Acetate (GC grade), Methanol (HPLC grade)
-
Acids/Bases: Hydrochloric Acid (HCl, for pH adjustment)
-
Drying Agent: Anhydrous Sodium Sulfate
-
Gases: Helium (99.999% purity) for GC carrier gas
-
Consumables: 2 mL GC vials with PTFE-lined caps, volumetric flasks, pipettes, centrifuge tubes.
Instrumentation and Analytical Conditions
The following parameters are a recommended starting point and may require optimization for specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B or equivalent single quadrupole MS | Offers sensitive and selective detection capabilities. |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing excellent separation for a wide range of semi-volatile compounds, including the derivatized analyte. |
| Injector | Split/Splitless | |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | - Initial: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final: Hold at 280 °C for 5 min | The temperature program is designed to separate the analyte from solvent and potential byproducts while ensuring it elutes as a sharp, symmetrical peak in a reasonable runtime. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Scan Mode: 50-400 amu (for method development)SIM Mode: Monitor characteristic ions (for quantitation) | Scan mode provides full spectral information for peak identification. SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions of the target analyte.[2] |
Experimental Protocols
Preparation of Standards and Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a class A volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 2,4-Dibromophenol in methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve the desired concentration range (e.g., 0.1, 0.5, 2, 5, 10, 25 µg/mL).
-
Spiking Standards: Spike each calibration standard and sample with the internal standard to a constant final concentration (e.g., 5 µg/mL). This corrects for variability in extraction efficiency and injection volume.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of the internal standard stock solution to the sample.
-
pH Adjustment: Adjust the sample pH to approximately 2-3 using dilute HCl. This ensures the phenol is in its non-ionized, more organic-soluble form.[4]
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap tightly and vortex for 2 minutes to facilitate extraction.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clear separation between the aqueous and organic layers.[4]
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to remove residual water. Transfer the dried extract to a clean GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
Derivatization Protocol (Silylation)
-
Reagent Addition: To the dried residue from step 5.2.7, add 100 µL of BSTFA with 1% TMCS.[4]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. This ensures the silylation reaction proceeds to completion.[4]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5] The validation parameters and typical acceptance criteria are outlined below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard in a blank matrix sample. | To ensure the signal measured is only from the analyte of interest. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. | To demonstrate a proportional relationship between analyte concentration and instrument response. |
| Accuracy | Mean recovery of 90-110% at three concentration levels (low, medium, high). | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 5% for six replicate preparations of a single sample. | To measure the method's precision under the same operating conditions over a short interval. |
| Precision (Intermediate) | %RSD ≤ 10% for analyses conducted on different days or with different analysts. | To demonstrate the method's reproducibility under typical laboratory variations. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10 with acceptable precision and accuracy (%RSD ≤ 20%).[7] | The lowest amount of analyte that can be quantitatively measured with acceptable accuracy and precision. |
| Robustness | No significant impact on results from small, deliberate variations in method parameters (e.g., oven ramp rate ±1°C/min). | To evaluate the method's capacity to remain unaffected by minor variations in experimental conditions, indicating its reliability for routine use.[5] |
Data Analysis and Quantification
-
Identification: The derivatized this compound is identified by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of the TMS-ether derivative is expected to show a characteristic molecular ion (M+) and a prominent (M-15)+ fragment corresponding to the loss of a methyl group from the silyl moiety.[2]
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of this compound in unknown samples is then calculated using the linear regression equation derived from this curve.
Conclusion
This application note presents a comprehensive and validated GC-MS method for the determination of this compound. The protocol, which incorporates a crucial derivatization step, is demonstrated to be specific, linear, accurate, and precise. The detailed methodologies for sample preparation, instrumental analysis, and validation provide researchers, scientists, and drug development professionals with a reliable and robust tool for quality control and process monitoring applications, ensuring the integrity of synthetic pathways and final products.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Simultaneous Determination of Nitrophenol Isomers
Abstract
This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of ortho-, meta-, and para-nitrophenol isomers. The method is designed to be stability-indicating, proven through rigorous forced degradation studies. This application note details the entire workflow, from the rationale behind chromatographic choices to step-by-step validation protocols compliant with the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Challenge of Nitrophenol Isomers
Nitrophenols (NPs) are significant compounds used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. Due to their structural similarity, the separation and quantification of the ortho- (2-nitrophenol), meta- (3-nitrophenol), and para- (4-nitrophenol) isomers present a considerable analytical challenge.[1] Their presence as impurities or degradants in drug substances or environmental samples necessitates a reliable and validated analytical method to ensure product quality, safety, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for this analysis due to its high resolution and sensitivity.[2] A reverse-phase approach is particularly well-suited, leveraging the subtle differences in polarity among the isomers to achieve separation.[3] Developing a validated, stability-indicating method is crucial, as it proves the procedure is fit for its intended purpose and can unequivocally assess the analyte in the presence of its potential degradation products.
Method Development: A Rationale-Driven Approach
The goal is to develop a method that provides baseline separation for all three isomers with good peak shape in a reasonable runtime. Our strategy is based on a systematic evaluation of critical chromatographic parameters.
Stationary Phase Selection: The Foundation of Separation
The choice of a stationary phase is paramount. Nitrophenol isomers are moderately polar organic molecules. A nonpolar stationary phase, which separates analytes based on hydrophobicity, is the logical choice.
-
Expertise & Causality: We selected a C18 (octadecylsilane) column . The C18 alkyl chains provide a hydrophobic surface that interacts with the nitrophenol molecules. The separation mechanism relies on the differences in polarity:
-
o-Nitrophenol can form an intramolecular hydrogen bond, which masks its polar hydroxyl group, making it the least polar of the three. It will interact less with the stationary phase and thus elute first.
-
m-Nitrophenol and p-nitrophenol cannot form this intramolecular bond, making them more polar. They will have stronger interactions with the C18 phase and elute later. A standard dimension of 250 mm x 4.6 mm with 5 µm particle size provides a good balance of efficiency and backpressure for this application.
-
Mobile Phase Optimization: Driving the Separation
The mobile phase composition dictates the retention and resolution of the analytes.
-
Organic Modifier: Both acetonitrile and methanol are common choices. Acetonitrile was selected because it often provides better peak shapes and lower backpressure compared to methanol.[4] An isocratic elution with a fixed percentage of organic modifier is sufficient for separating these three isomers, offering simplicity and robustness.[5]
-
Aqueous Phase & pH Control: The phenolic hydroxyl group is weakly acidic. Controlling the pH of the mobile phase is critical to ensure the analytes are in a consistent, non-ionized state, which prevents peak tailing and shifting retention times.[6] An acetate buffer at pH 5.0 was chosen. This pH is well below the pKa of the nitrophenols, ensuring they remain protonated and behave predictably.[7]
-
Final Optimized Conditions: Through systematic experiments varying the acetonitrile/buffer ratio, an optimal mobile phase of Acetonitrile: 50 mM Acetate Buffer (pH 5.0) in a 20:80 (v/v) ratio was established. This composition provided baseline resolution (Rs > 2.0) for all three isomers.[7]
Detection Parameters
A Photodiode Array (PDA) or UV-Vis detector is ideal for this analysis.[2] While the isomers have different absorbance maxima, a wavelength of 290 nm offers a good compromise for the simultaneous detection of all three compounds.[8] A PDA detector is advantageous as it can also assess peak purity, a key component of a stability-indicating method.
The Validated HPLC Method
Chromatographic Conditions Summary
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 50 mM Acetate Buffer (pH 5.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Run Time | ~15 minutes |
Preparation of Solutions
-
Buffer Preparation (50 mM Acetate, pH 5.0): Dissolve appropriate amounts of sodium acetate and acetic acid in HPLC-grade water. Adjust pH to 5.0 using acetic acid or sodium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 20:80 ratio. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg each of o-, m-, and p-nitrophenol in a 25 mL volumetric flask using the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following parameters must be assessed.
Caption: High-level workflow for HPLC method development and validation.
System Suitability Testing (SST)
Before any validation run, the system's performance must be verified.[10] This is a self-validating check to ensure the equipment is operating correctly.
Protocol:
-
Inject a working standard solution (e.g., 50 µg/mL) five or six consecutive times.
-
Calculate the parameters listed in the table below.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| Resolution (Rs) | > 2.0 between adjacent peaks | Confirms baseline separation. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Shows stability of the pump/flow rate. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[11] The goal is to achieve 5-20% degradation of the active substance.[12]
Protocol:
-
Prepare separate solutions of the nitrophenol mixture.
-
Expose them to the stress conditions listed below.
-
Analyze the stressed samples alongside an unstressed control.
-
Evaluate the chromatograms for peak purity (using a PDA detector) and for the appearance of new peaks.
Caption: Logical workflow for forced degradation studies.
Acceptance Criteria:
-
The method is specific if the peaks for the three nitrophenol isomers are resolved from all degradation product peaks (Rs > 2.0).
-
The peak purity index for each isomer should be close to unity, indicating no co-elution.
Linearity
Protocol:
-
Analyze the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area versus concentration for each isomer.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (as Recovery)
Protocol:
-
Prepare samples by spiking a known amount of a blank matrix (if applicable) with the nitrophenol standards at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the 100% concentration level on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the % Relative Standard Deviation (%RSD) for the results.
Acceptance Criteria:
-
The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Protocol:
-
Calculate using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercepts of the regression lines and S = the mean slope of the calibration curves.
-
Acceptance Criteria:
-
The LOQ value should be demonstrated to have acceptable accuracy and precision.
Robustness
Protocol:
-
Deliberately introduce small variations to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
Variations to Test:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
Organic Composition (± 2%)
Acceptance Criteria:
-
The system suitability criteria must still be met under all varied conditions.
Validation Data Summary (Example)
| Validation Parameter | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9997 | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 100.8% | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||||
| - Repeatability | 0.85% | 0.91% | 0.78% | ≤ 2.0% |
| - Intermediate | 1.22% | 1.35% | 1.15% | ≤ 2.0% |
| LOD (µg/mL) | 0.26 | 0.29 | 0.25 | Report |
| LOQ (µg/mL) | 0.87 | 0.96 | 0.83 | Report |
| Robustness | Robust | Robust | Robust | System Suitability Met |
| Specificity | Specific | Specific | Specific | No Co-elution |
Conclusion
The RP-HPLC method described herein is simple, rapid, specific, accurate, and precise for the simultaneous determination of o-, m-, and p-nitrophenol. The successful validation according to ICH guidelines confirms that the method is suitable for its intended purpose in quality control and stability studies. The forced degradation studies conclusively demonstrate the stability-indicating nature of the method, ensuring that any potential degradants formed under stress conditions do not interfere with the quantification of the primary isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. jordilabs.com [jordilabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Mobile Phase Optimization for the Separation of Difluoronitrophenol Isomers
Abstract
The separation of positional isomers, such as difluoronitrophenol isomers, presents a significant challenge in analytical chemistry due to their similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for such separations, with the mobile phase composition being a critical factor in achieving the desired resolution. This application note provides a comprehensive guide to the systematic optimization of the mobile phase for the separation of difluoronitrophenol isomers. We will delve into the theoretical principles and provide practical, step-by-step protocols for method development in reversed-phase chromatography, focusing on the strategic selection of organic modifiers, pH, and buffer systems. This guide is designed to empower researchers to develop robust and efficient HPLC methods for the accurate quantification and purification of these challenging analytes.
Introduction: The Challenge of Separating Difluoronitrophenol Isomers
Difluoronitrophenols are a class of aromatic compounds with increasing importance in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of the fluorine and nitro groups on the phenol ring drastically influences the molecule's biological activity and chemical reactivity. Consequently, the ability to separate and quantify individual isomers is paramount for quality control, impurity profiling, and regulatory compliance.
The primary challenge in separating positional isomers lies in their subtle differences in properties like polarity and hydrophobicity.[1] Standard chromatographic methods often result in poor resolution or co-elution. Therefore, a systematic approach to mobile phase optimization is essential to exploit these minor differences and achieve baseline separation.
Foundational Principles of Mobile Phase Optimization
In reversed-phase HPLC (RP-HPLC), the most common mode for separating moderately polar to nonpolar compounds, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[2] The retention of an analyte is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The mobile phase composition, particularly the type and concentration of the organic modifier and the pH, are powerful tools to manipulate analyte retention and selectivity.
The Role of the Organic Modifier
The organic modifier, typically acetonitrile (ACN) or methanol (MeOH), is mixed with the aqueous component of the mobile phase to control its elution strength. Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, leading to a decrease in the retention times of all analytes. The choice between ACN and MeOH can also significantly impact selectivity (the separation factor between two peaks) due to their different chemical properties. ACN is aprotic and possesses a strong dipole moment, while MeOH is a protic solvent capable of hydrogen bonding. These differences in interaction can alter the elution order of isomers.[3]
The Critical Influence of Mobile Phase pH
For ionizable compounds like difluoronitrophenols, the mobile phase pH is arguably the most critical parameter for controlling retention and achieving separation.[4][5][6][7] Difluoronitrophenols are acidic due to the electron-withdrawing nature of the nitro and fluorine groups, which stabilize the phenoxide anion formed upon deprotonation.[8][9][10][11]
The retention of an acidic compound in RP-HPLC is highly dependent on its ionization state. The neutral (protonated) form is more hydrophobic and will be retained longer on a C18 column, while the ionized (deprotonated) form is more polar and will elute earlier. The relationship between pH, pKa (the acid dissociation constant), and the ionization state is described by the Henderson-Hasselbalch equation.
Key Principle: To ensure reproducible retention and good peak shape for acidic analytes, the mobile phase pH should be controlled with a buffer and ideally be set at least 2 pH units below the analyte's pKa.[3] At this pH, the analyte will be predominantly in its neutral, more retained form. Operating near the pKa can lead to peak splitting or broadening as both the ionized and unionized forms of the analyte exist in significant concentrations.[6][7]
Systematic Approach to Mobile Phase Optimization
A structured approach to method development is crucial for efficiently achieving the desired separation. The following workflow outlines a systematic process for optimizing the mobile phase for difluoronitrophenol isomer separation.
Diagram of the Mobile Phase Optimization Workflow:
Caption: A systematic workflow for HPLC mobile phase optimization.
Experimental Protocols
Protocol 1: Initial Scouting Gradient
Objective: To determine the approximate elution range of the difluoronitrophenol isomers and to get a preliminary assessment of the separation.
Materials:
-
HPLC or UPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Standard solutions of the difluoronitrophenol isomers of interest
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Set up a broad linear gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 22 min: 95% B
-
Time 22.1 min: 5% B
-
Time 25 min: 5% B
-
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detector to a wavelength where the isomers have significant absorbance (e.g., 270 nm, to be optimized based on UV spectra).
-
Inject the standard mixture and acquire the chromatogram.
Evaluation:
-
Assess the retention times of the isomers.
-
Observe the degree of co-elution and the overall resolution. This initial run will guide the starting point for isocratic or gradient optimization.
Protocol 2: Optimization of Organic Modifier and pH
Objective: To systematically evaluate the effect of the organic modifier ratio and mobile phase pH on the separation.
Materials:
-
Same as Protocol 1, plus:
-
Phosphoric acid or formic acid
-
Potassium phosphate monobasic
-
Sodium hydroxide or potassium hydroxide for pH adjustment
Procedure:
Part A: Organic Modifier Screening (Isocratic)
-
Based on the scouting run, estimate a starting isocratic mobile phase composition. For example, if the isomers eluted at an average of 60% ACN in the gradient, start with a 50:50 ACN:Water mixture.
-
Prepare a series of isocratic mobile phases with varying ACN content (e.g., 40%, 45%, 50%, 55%, 60% ACN in water).
-
Inject the standard mixture with each mobile phase and record the chromatograms.
-
Repeat steps 2-3 using methanol as the organic modifier to evaluate changes in selectivity.
Part B: pH Optimization
-
Select the organic modifier and approximate ratio that provided the best initial separation.
-
Prepare an aqueous buffer for Mobile Phase A. A phosphate buffer is a good choice for its buffering capacity in the pH range of 2-4.
-
Example for pH 2.5 Buffer: Prepare a 20 mM solution of potassium phosphate monobasic in water and adjust the pH to 2.5 with phosphoric acid.
-
-
Prepare a series of mobile phases with the chosen organic modifier ratio but with buffers at different pH values (e.g., pH 2.5, 3.0, 3.5).
-
Inject the standard mixture with each pH-controlled mobile phase and record the chromatograms.
Evaluation and Data Presentation:
Summarize the results in a table to facilitate comparison.
| Mobile Phase Composition | pH | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) | Peak Tailing Factor |
| 45% ACN / 55% H₂O | ~7 | ||||
| 50% ACN / 55% H₂O | ~7 | ||||
| 50% ACN / 50% Buffer | 2.5 | ||||
| 50% ACN / 50% Buffer | 3.0 | ||||
| 50% ACN / 50% Buffer | 3.5 | ||||
| 50% MeOH / 50% Buffer | 3.0 |
This table should be populated with experimental data.
Protocol 3: Gradient Optimization (for complex mixtures)
Objective: To develop a gradient method for separating a complex mixture of isomers or when isocratic elution fails to provide adequate resolution in a reasonable time.
Procedure:
-
Using the optimal buffered mobile phase (e.g., pH 3.0 phosphate buffer) as Mobile Phase A and the chosen organic modifier as Mobile Phase B, develop a focused gradient.
-
Start the gradient at a lower percentage of B than the isocratic condition that eluted the first peak (e.g., if the first peak eluted with 40% ACN, start the gradient at 30% ACN).
-
End the gradient at a higher percentage of B than the isocratic condition that eluted the last peak.
-
Adjust the gradient slope (the rate of change of %B over time) to optimize the resolution between closely eluting peaks. A shallower gradient will generally improve resolution.
Troubleshooting and Further Optimization
-
Peak Tailing: For acidic compounds like difluoronitrophenols, peak tailing can be an issue, often caused by secondary interactions with residual silanols on the silica-based stationary phase.[8][14] Lowering the mobile phase pH (e.g., to 2.5) can suppress the ionization of these silanols and improve peak shape. Using a highly pure, end-capped C18 column is also recommended.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. However, it can also alter selectivity, so its effect should be evaluated empirically.
-
Alternative Stationary Phases: If a standard C18 column does not provide adequate selectivity, consider columns with different functionalities. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer alternative selectivities for aromatic and fluorinated compounds through π-π and dipole-dipole interactions.[15][16]
Conclusion
The successful separation of difluoronitrophenol isomers by HPLC is a challenging yet achievable task that relies on a systematic and logical approach to mobile phase optimization. By carefully considering the interplay between the organic modifier, mobile phase pH, and buffer system, researchers can develop robust and reliable methods for the accurate analysis of these important compounds. The protocols and principles outlined in this application note provide a solid framework for initiating method development and troubleshooting common issues, ultimately leading to high-quality chromatographic data.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 3. Substituents affect the pKa [almerja.com]
- 4. [PDF] Substituent effects on the physical properties and pKa of phenol | Semantic Scholar [semanticscholar.org]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid | MDPI [mdpi.com]
- 7. kaibangchem.com [kaibangchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. Retention mechanism in reversed-phase liquid chromatography: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. welch-us.com [welch-us.com]
- 15. Impacts of stereochemistry and activity cliffs in quantitative structure-activity relationships (QSAR) models - Auroris [polaris-hub.github.io]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Enhancing GC Analysis of 2,3-Difluoro-4-nitrophenol through Chemical Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract: The direct analysis of polar, low-volatility compounds such as 2,3-Difluoro-4-nitrophenol by gas chromatography (GC) is fraught with challenges including poor peak shape, low sensitivity, and potential thermal degradation. This document provides a comprehensive guide to overcoming these obstacles through chemical derivatization. We present detailed protocols for two primary and effective derivatization strategies: silylation and acetylation. The underlying chemical principles, procedural nuances, and expected outcomes for each method are discussed to empower researchers to select and optimize the appropriate technique for their analytical needs.
The Analytical Challenge: Why Derivatization is Essential
This compound is a polar molecule due to the presence of a hydroxyl (-OH) and a nitro (-NO₂) group. The hydroxyl group, in particular, is problematic for GC analysis for several reasons:
-
Low Volatility: The polar -OH group can form intermolecular hydrogen bonds, which significantly raises the boiling point of the molecule, making it less volatile. Gas chromatography fundamentally requires analytes to be volatile to be transported through the column by the carrier gas.[1][2]
-
Analyte Adsorption: The active hydrogen of the hydroxyl group can interact with active sites (silanol groups) on the GC column or inlet liner, leading to peak tailing, reduced peak intensity, and poor reproducibility.[3][4]
-
Thermal Instability: At the high temperatures often required in the GC injector and oven, polar compounds can be susceptible to thermal degradation, leading to inaccurate quantification.
Derivatization addresses these issues by chemically modifying the polar functional group to create a new, less polar, more volatile, and more thermally stable compound.[5][6] This process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar group, thereby improving the chromatographic behavior of the analyte.[1]
Strategic Approaches to Derivatization
The choice of derivatization strategy depends on the analyte's properties, the sample matrix, and the desired analytical outcome. For this compound, silylation and acetylation are two of the most effective and widely used methods.
Silylation: The Gold Standard for Versatility
Silylation is a robust and versatile technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[5] This conversion dramatically increases the volatility and thermal stability of the analyte.[7]
Mechanism of Action: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl group of this compound to form a trimethylsilyl ether.[5][7] The reaction is typically carried out in an aprotic solvent and can be catalyzed to enhance the derivatization of sterically hindered groups.[1]
Diagram: Silylation Workflow
Caption: Workflow for silylation of this compound.
Protocol 1: Silylation with BSTFA
This protocol provides a step-by-step method for the silylation of this compound using BSTFA, a widely used and effective silylating reagent.[8]
Materials:
-
Sample containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable aprotic solvent like acetonitrile or acetone)
-
Reaction vials (e.g., 2 mL GC vials with inserts)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1][5]
-
Reagent Addition: Add 100 µL of pyridine (or another suitable solvent) to the vial to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[5] Optimization of reaction time and temperature may be necessary for specific sample matrices.[5]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Table 1: Silylation Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Silylating Agent | BSTFA + 1% TMCS | BSTFA is a strong silylating agent. TMCS acts as a catalyst, enhancing the derivatization of sterically hindered or less reactive hydroxyl groups.[1] |
| Solvent | Pyridine, Acetonitrile, Acetone | Aprotic solvents are essential to prevent reaction with the silylating reagent. Pyridine can also act as a catalyst.[1][5] |
| Temperature | 70-80°C | Heating accelerates the reaction rate to ensure complete derivatization.[5] |
| Time | 30-60 minutes | Sufficient time for the reaction to go to completion. Monitor reaction completeness by analyzing aliquots at different time points if necessary.[9] |
Expert Insights:
-
Choice of Reagent: While BSTFA is excellent, MSTFA is another powerful option, often considered more volatile, which can be advantageous for trace analysis.[7][10]
-
Anhydrous Conditions: The presence of water will consume the silylating reagent and lead to incomplete derivatization. Always use dry glassware and high-purity, anhydrous solvents.
-
GC Column Selection: Use a non-polar or low-to-mid polarity column (e.g., based on polydimethylsiloxane) for the analysis of TMS derivatives. Avoid columns with active hydrogens (like "WAX" phases) as they can react with the derivatives or excess reagent.[1]
Acetylation: A Robust and Cost-Effective Alternative
Acetylation is another common derivatization technique that involves the reaction of the phenolic hydroxyl group with an acetylating agent, typically acetic anhydride, to form an acetate ester.[5][11] This method is robust, uses readily available reagents, and is less sensitive to trace amounts of water compared to silylation.
Mechanism of Action: In the presence of a base catalyst (like pyridine or potassium carbonate), acetic anhydride reacts with this compound to form 2,3-difluoro-4-nitrophenyl acetate. This ester is significantly more volatile and less polar than the parent phenol.[12][13]
Diagram: Acetylation Reaction
Caption: Chemical reaction for the acetylation of this compound.
Protocol 2: Acetylation with Acetic Anhydride
This protocol details the acetylation of this compound, a method particularly useful for its robustness.[11][14]
Materials:
-
Sample containing this compound
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the sample into a reaction vial. If necessary, evaporate any existing solvent to dryness.
-
Derivatization Reaction: Add 100 µL of pyridine to the vial, followed by 200 µL of acetic anhydride.[5] Cap the vial tightly and vortex for 1 minute.
-
Incubation: Let the reaction proceed at room temperature for 15-30 minutes. For some sterically hindered phenols, gentle heating (e.g., 60°C) may be required to ensure complete derivatization.[5]
-
Work-up and Extraction: a. Add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess acetic anhydride. Vortex the mixture for 30 seconds.[5] b. Add 1 mL of an organic extraction solvent (e.g., dichloromethane) and vortex for 1 minute to extract the acetylated derivative.[5] c. Centrifuge to separate the layers and carefully transfer the organic layer to a clean vial. d. Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is now ready for GC-MS analysis.
Table 2: Acetylation Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Acylating Agent | Acetic Anhydride | A common, effective, and cost-efficient reagent for forming acetate esters.[15] |
| Catalyst/Solvent | Pyridine | Acts as a base catalyst to facilitate the reaction and as a solvent for the reactants.[5] |
| Temperature | Room Temperature to 60°C | The reaction is often efficient at room temperature, but may require gentle heating for complete conversion.[5] |
| Work-up | Quenching & Liquid-Liquid Extraction | Necessary to remove excess reagent and catalyst, and to isolate the derivatized product in a clean organic solvent suitable for GC injection. |
Expert Insights:
-
Aqueous Samples: An advantage of acetylation is that it can be performed directly in an aqueous matrix under basic conditions, which can simplify sample preparation for certain sample types.[11][14]
-
Safety: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Alternative Strategy: Pentafluorobenzyl Bromide (PFBBr) Derivatization
For analyses requiring ultra-high sensitivity, particularly with an Electron Capture Detector (ECD), derivatization with pentafluorobenzyl bromide (PFBBr) is an excellent choice. PFBBr introduces a polyfluorinated group into the molecule, creating a derivative with a very high affinity for electron capture, leading to extremely low detection limits.[9][16][17] This method is particularly useful for trace-level analysis in environmental samples.[16][18] However, some highly nitrated phenols may not derivatize effectively with this method.[19][20]
Conclusion and Recommendations
Derivatization is an indispensable step for the robust and sensitive analysis of this compound by gas chromatography.
-
For general-purpose analysis, silylation with BSTFA or MSTFA is highly recommended. It is a versatile and effective method that provides excellent chromatographic results, though it requires strict anhydrous conditions.
-
Acetylation with acetic anhydride is a reliable and cost-effective alternative. It is more tolerant of moisture and can be a simpler workflow, especially when a work-up step is already part of the sample preparation.
The choice between these methods should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix. Validation of the chosen method is crucial to ensure accuracy, precision, and reliability in quantitative analysis.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. weber.hu [weber.hu]
- 7. nbinno.com [nbinno.com]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Application of a direct aqueous acetylation technique to the gas chromatographic quantitation of nitrophenols and 1-naphthol in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labinsights.nl [labinsights.nl]
- 16. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples | Semantic Scholar [semanticscholar.org]
- 19. settek.com [settek.com]
- 20. epa.gov [epa.gov]
use of 2,3-Difluoro-4-nitrophenol in the synthesis of agrochemicals
An Application Guide to the Strategic Use of 2,3-Difluoro-4-nitrophenol in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Modern Agrochemicals
In the landscape of modern crop protection, the incorporation of fluorine into active ingredients represents a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can dramatically enhance a molecule's biological efficacy.[1] Introducing fluorine can increase metabolic stability, improve lipophilicity for better membrane penetration, and modulate binding affinity to target enzymes or receptors.[2][3] Consequently, fluorinated building blocks are indispensable tools for researchers aiming to develop next-generation herbicides, fungicides, and insecticides with improved performance and environmental profiles.[2][4][5]
Among the arsenal of fluorinated intermediates, this compound stands out as a particularly versatile and strategic starting material. Its molecular architecture, featuring an acidic phenolic hydroxyl group, two adjacent fluorine atoms, and an electron-withdrawing nitro group, offers multiple reactive handles for complex molecular synthesis. This guide provides an in-depth exploration of its application, focusing on core synthetic strategies and furnishing detailed protocols for the synthesis of valuable agrochemical intermediates.
Core Synthetic Utility: Leveraging the Phenolic Moiety via Etherification
The primary point of derivatization for this compound is its phenolic hydroxyl group. The presence of the strongly electron-withdrawing nitro group and the electronegative fluorine atoms significantly increases the acidity of this proton, facilitating its removal by even mild bases to form a nucleophilic phenoxide. This phenoxide is an excellent precursor for Williamson ether synthesis, an SN2 reaction that serves as a robust and widely utilized method for constructing aryl ethers—a common motif in many commercial agrochemicals.
The general workflow involves the deprotonation of the phenol followed by the introduction of an alkyl halide or other electrophile to forge the C-O ether linkage. This straightforward approach allows for the introduction of diverse functionalities, enabling the creation of large chemical libraries for screening and optimization of biological activity.
Caption: General workflow for aryl ether synthesis.
Application Protocol 1: Synthesis of a Propargylated Herbicide Intermediate
A common strategy in herbicide discovery involves the introduction of a propargyl group (-CH₂C≡CH). The terminal alkyne of the propargyl moiety is a versatile functional handle for further chemical modifications, such as click chemistry or Sonogashira couplings, to rapidly build molecular diversity. This protocol details the synthesis of 1-(prop-2-yn-1-yloxy)-2,3-difluoro-4-nitrobenzene , a key intermediate for such exploratory programs.
Causality and Experimental Rationale
The chosen reaction is a Williamson ether synthesis. An aprotic polar solvent like acetone is selected because it effectively solvates the cation of the base without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity for the SN2 displacement on propargyl bromide.[6] Potassium carbonate (K₂CO₃) is an ideal base for this transformation; it is strong enough to deprotonate the acidic phenol but mild enough to prevent side reactions that might occur with stronger bases like hydroxides or alkoxides.[7] Heating under reflux provides the necessary activation energy to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of 1-(prop-2-yn-1-yloxy)-2,3-difluoro-4-nitrobenzene
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Recommended Purity |
|---|---|---|---|
| This compound | 82418-41-3 | 175.09 g/mol | >98% |
| Propargyl Bromide (80% in toluene) | 106-96-7 | 118.96 g/mol | 80% solution |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 g/mol | >99%, fine powder |
| Acetone (anhydrous) | 67-64-1 | 58.08 g/mol | >99.5% |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 g/mol | Laboratory Grade |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 28.5 mmol).
-
Solvent and Base Addition: Add anhydrous acetone (50 mL) and anhydrous potassium carbonate (7.88 g, 57.0 mmol, 2.0 eq). Stir the resulting suspension vigorously.
-
Electrophile Addition: Slowly add propargyl bromide (3.82 mL of 80% solution in toluene, ~34.2 mmol, 1.2 eq) to the suspension at room temperature over 5 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (~56°C). Maintain reflux for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Rinse the solid with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate) to afford the pure product.
Expected Yield: 75-85%
Characterization Data (Predicted)
-
¹H NMR: Resonances expected for the aromatic protons, the methylene protons of the propargyl group (~4.8-5.0 ppm), and the acetylenic proton (~2.5 ppm).
-
MS (ESI): [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 214.03 g/mol .
Caption: Experimental workflow for propargylation.
Application Protocol 2: Reduction of the Nitro Group to an Aniline
The nitro group serves not only as an activating group but also as a masked amine. Reduction of the nitro group in the newly synthesized propargyl ether yields 4-(prop-2-yn-1-yloxy)-2,3-difluoroaniline . This aniline is a highly valuable intermediate, as the primary amine can be readily converted into ureas, amides, sulfonamides, or used as a nucleophile in the construction of heterocyclic rings—scaffolds prevalent in a vast number of commercial agrochemicals.
Causality and Experimental Rationale
Chemical reduction using tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and reliable method for converting aromatic nitro compounds to anilines. SnCl₂ acts as the reducing agent, and the reaction proceeds through a series of intermediates. The acidic conditions (often supplemented with concentrated HCl) facilitate the reaction and ensure the product is initially formed as its hydrochloride salt, which can then be neutralized during work-up to liberate the free amine. This method is often preferred in laboratory settings for its operational simplicity and effectiveness.
Experimental Protocol: Reduction to 4-(prop-2-yn-1-yloxy)-2,3-difluoroaniline
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Recommended Purity |
|---|---|---|---|
| 1-(prop-2-yn-1-yloxy)-2,3-difluoro-4-nitrobenzene | (Synthesized above) | 213.15 g/mol | >95% |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 g/mol | >98% |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | >99.5% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated solution |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade |
Procedure
-
Reaction Setup: Dissolve the starting nitro compound (4.00 g, 18.8 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.
-
Reductant Addition: To the stirred solution, add tin(II) chloride dihydrate (21.2 g, 94.0 mmol, 5.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (~78°C) and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up - Quenching: Cool the reaction mixture in an ice bath and carefully pour it over crushed ice (~100 g).
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Be cautious as CO₂ evolution will occur. A white precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Filtration (if necessary): If the tin salts are problematic, filter the entire mixture through a pad of Celite® after neutralization and before extraction. Wash the pad with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative.
-
Purification: The product can be purified by column chromatography if necessary, typically using a hexanes/ethyl acetate eluent system.
Expected Yield: 80-90%
Caption: Two-step pathway to a versatile aniline intermediate.
Conclusion
This compound is a high-value building block for the synthesis of advanced agrochemicals. Its utility is rooted in the strategic placement of its functional groups, which allows for sequential and controlled derivatization. The protocols provided herein demonstrate a robust pathway from this starting material to a versatile aniline intermediate, primed for entry into a multitude of synthetic routes targeting novel active ingredients. By understanding the causality behind the experimental choices, researchers can adapt and expand upon these methodologies to accelerate the discovery and development of the next generation of crop protection solutions.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
Application Notes and Protocols for the Catalytic Hydrogenation of 2,3-Difluoro-4-nitrophenol
Introduction: The Strategic Importance of 4-Amino-2,3-difluorophenol
The catalytic hydrogenation of 2,3-Difluoro-4-nitrophenol is a pivotal chemical transformation that yields 4-Amino-2,3-difluorophenol, a highly valuable intermediate in the pharmaceutical and agrochemical industries. The presence of the difluoro-amino-phenol moiety provides a unique structural motif that can enhance the biological activity, metabolic stability, and binding affinity of target molecules. This guide provides an in-depth technical overview, including mechanistic insights and detailed experimental protocols, for researchers, scientists, and drug development professionals engaged in the synthesis of this important building block.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental for process development, safety, and purification.
| Property | This compound | 4-Amino-2,3-difluorophenol |
| CAS Number | 123173-60-4[1] | 163733-99-1 |
| Molecular Formula | C₆H₃F₂NO₃[1] | C₆H₅F₂NO |
| Molecular Weight | 175.09 g/mol [1] | 145.11 g/mol |
| Appearance | Pale yellow to brown powder | Off-white to light brown solid |
| Melting Point | Data not readily available | Data not readily available |
Mechanistic Considerations: The Journey from Nitro to Amino
The catalytic hydrogenation of a nitro group is a complex multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the following key stages:
-
Adsorption: Both hydrogen gas and the nitroaromatic substrate adsorb onto the active sites of the catalyst surface.
-
Hydrogen Activation: The catalyst facilitates the dissociation of molecular hydrogen (H₂) into highly reactive atomic hydrogen species (H•) bound to the catalyst surface.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced by the activated hydrogen atoms. This process is believed to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before the final amine product (-NH₂) is formed.[2]
-
Desorption: The final product, 4-Amino-2,3-difluorophenol, desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.
The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the rate of hydrogenation. These substituents can affect the electron density of the nitro group and its interaction with the catalyst surface.
Reaction Pathway Diagram
Caption: Simplified reaction pathway for the catalytic hydrogenation of this compound.
Catalyst Selection: A Critical Choice for Success
The choice of catalyst is paramount for achieving high conversion, selectivity, and a good safety profile. The two most commonly employed catalysts for nitro group reductions are Palladium on Carbon (Pd/C) and Raney® Nickel.
| Catalyst | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Highly active, often requiring milder conditions (lower pressure and temperature). Good for a wide range of substrates.[3] | Can be more expensive than Raney Nickel. May be sensitive to certain functional groups and catalyst poisons. |
| Raney® Nickel | Cost-effective and highly versatile for the hydrogenation of numerous functional groups.[4][5] Robust and can be used at high pressures and temperatures.[4] | Highly pyrophoric when dry and requires careful handling.[4] May be less selective than Pd/C in some cases. |
For the hydrogenation of halogenated nitroaromatics, care must be taken to avoid dehalogenation. While Pd/C is generally effective, Raney Nickel is often a good alternative to minimize this side reaction.
Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should always perform a thorough risk assessment before commencing any experimental work.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for small to medium-scale laboratory synthesis.
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (50% wet with water)
-
Methanol or Ethanol (reagent grade)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a clean, dry hydrogenation flask, add a magnetic stir bar and the this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of substrate). Stir the mixture to dissolve the starting material.
-
Inerting the System: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (50% wet) to the reaction mixture. The typical catalyst loading is 1-5 mol% of palladium relative to the substrate.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, ensure it is securely attached. For a pressure reactor, pressurize to the desired level (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Caution: The catalyst on the filter pad is pyrophoric and should not be allowed to dry. Immediately quench the filter cake with water.[6]
-
Isolation of Product: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2,3-difluorophenol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A generalized workflow for the catalytic hydrogenation process.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol is a cost-effective alternative, particularly for larger-scale preparations.
Materials and Equipment:
-
This compound
-
Raney® Nickel (active, as a slurry in water)
-
Methanol or Ethanol (reagent grade)
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: Extreme caution must be exercised when handling Raney® Nickel as it is highly pyrophoric when dry. [4] The commercially available slurry should be washed several times with the reaction solvent (methanol or ethanol) by decantation under an inert atmosphere to remove the storage water.
-
Reactor Loading: To the high-pressure reactor, add the this compound (1.0 eq) and the reaction solvent.
-
Catalyst Transfer: Carefully transfer the washed Raney® Nickel slurry to the reactor. The catalyst loading is typically 5-15% by weight of the substrate.
-
Sealing and Purging: Seal the reactor and purge it several times with inert gas, followed by several purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi). Begin vigorous stirring and heat the reaction to 40-80 °C. The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: After the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.
-
Catalyst Removal: Under a continuous stream of inert gas, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. The filter cake must be kept wet with solvent at all times to prevent ignition.
-
Quenching the Catalyst: The recovered Raney® Nickel should be immediately and carefully quenched by slowly adding it to a large volume of water or dilute acid (e.g., 1N HCl).[6]
-
Product Isolation and Purification: The filtrate is concentrated and the product is purified as described in Protocol 1.
Safety Considerations: A Paramount Priority
Catalytic hydrogenation is a potentially hazardous procedure and requires strict adherence to safety protocols.
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel are pyrophoric, especially after use.[4] They must be handled under an inert atmosphere and never allowed to dry in the air. Used catalyst should be carefully quenched.
-
Flammable Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pressure Equipment: When using high-pressure reactors, ensure they are properly rated and maintained. Regular inspection and pressure testing are mandatory.
-
Exothermic Reaction: The reduction of nitro groups is an exothermic reaction. For larger-scale reactions, adequate cooling must be available to control the reaction temperature and prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
Characterization of 4-Amino-2,3-difluorophenol
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine and hydroxyl protons. The fluorine atoms will cause characteristic splitting patterns.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the fluorine, amino, and hydroxyl substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching of the phenol and amine groups (typically in the 3200-3500 cm⁻¹ region), as well as C-F and aromatic C-C stretching frequencies.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or halogen compounds)- Insufficient hydrogen pressure or poor agitation | - Use a fresh batch of catalyst- Purify the starting material- Increase hydrogen pressure and/or stirring speed |
| Formation of Byproducts | - Over-reduction or dehalogenation- Incomplete reduction leading to intermediates (e.g., hydroxylamine) | - Use a more selective catalyst (e.g., Raney Nickel to avoid dehalogenation)- Optimize reaction time and temperature- Ensure complete conversion |
| Difficult Catalyst Filtration | - Fine catalyst particles clogging the filter | - Use a thicker pad of filter aid- Allow the catalyst to settle and decant the supernatant before filtration |
Conclusion
The catalytic hydrogenation of this compound is a robust and scalable method for the synthesis of 4-Amino-2,3-difluorophenol. Careful selection of the catalyst and strict adherence to safety protocols are essential for a successful outcome. The detailed protocols and technical insights provided in this guide are intended to empower researchers to perform this important transformation efficiently and safely, thereby facilitating the development of novel molecules in the pharmaceutical and agrochemical sectors.
References
- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 5. acs.org [acs.org]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-4-nitrophenol
Welcome to the technical support center for the synthesis of 2,3-difluoro-4-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a key intermediate in the development of pharmaceuticals and advanced materials, mastering its synthesis is crucial. This document moves beyond simple protocols to explain the underlying chemical principles, providing a robust framework for experimental success.
Overview of Synthetic Strategies
The preparation of this compound is primarily approached via two distinct synthetic routes. The choice between them often depends on the availability of starting materials, desired purity, and scalability.
-
Electrophilic Aromatic Substitution: The direct nitration of 2,3-difluorophenol. This is an atom-economical approach but can be complicated by challenges in controlling regioselectivity, leading to the formation of undesired isomers.
-
Nucleophilic Aromatic Substitution (SNAr): The selective hydrolysis of 1,2,3-trifluoro-4-nitrobenzene. This route often provides better control over the final product's regiochemistry due to the strong activating effect of the nitro group.[1][2]
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & Core Concepts
This section addresses specific issues encountered during synthesis in a question-and-answer format, grounded in mechanistic principles.
Route 1: Nitration of 2,3-Difluorophenol
This route is mechanistically governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strong activating, ortho, para-director, while the fluorine (-F) atoms are deactivating but also ortho, para-directing. The final isomer distribution is a result of the interplay between these electronic and steric factors.
Q1: My reaction yields a mixture of nitrophenol isomers, significantly lowering the yield of the desired this compound. How can I improve regioselectivity?
Answer: This is the most common challenge in this synthesis. The hydroxyl group strongly directs nitration to its ortho (C6) and para (C4) positions. The fluorine at C2 further influences this.
-
Causality: The formation of 2,3-difluoro-6-nitrophenol is a significant competing reaction. The electronic directing effects of both the -OH and -F groups favor substitution at the C4 and C6 positions.
-
Troubleshooting Steps:
-
Temperature Control is Critical: Run the reaction at low temperatures (e.g., -10°C to 0°C).[3] Lower temperatures increase selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.
-
Choice of Nitrating Agent: A mixed acid system (HNO₃/H₂SO₄) is highly reactive and can lead to over-nitration and reduced selectivity. Consider a milder, heterogeneous system, such as sodium nitrate with sulfuric acid on wet silica gel, which can improve selectivity by generating the nitrating agent in situ at a controlled rate.[4]
-
Solvent Effects: The choice of solvent can influence isomer distribution. Dichloromethane is a common choice.[5] Experimenting with less polar solvents may alter the solvation of the reaction intermediate and affect the final isomer ratio.
-
Q2: The reaction is sluggish, with a significant amount of unreacted 2,3-difluorophenol remaining even after extended reaction times. What's wrong?
Answer: Incomplete conversion is typically due to insufficient activation of the nitrating agent or deactivation of the starting material.
-
Causality: While the hydroxyl group is activating, the two electron-withdrawing fluorine atoms have a net deactivating effect on the ring, making it less susceptible to electrophilic attack than phenol itself.
-
Troubleshooting Steps:
-
Acid Catalyst Concentration: If using a mixed acid system, ensure the sulfuric acid is concentrated (e.g., 96-98%) and used in a sufficient stoichiometric amount to catalyze the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Water Content: The presence of excess water will quench the nitronium ion. Ensure all reagents and glassware are dry.
-
Reaction Time & Temperature: While low temperature is key for selectivity, too low a temperature can stall the reaction. If conversion is low at -10°C, try slowly raising the temperature to 0°C or slightly above while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Q3: I've formed the desired product, but I'm struggling to purify it from the 2,3-difluoro-6-nitrophenol isomer.
Answer: The structural similarity of these isomers makes separation challenging.
-
Causality: The isomers have very similar polarities and boiling points.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method. The key is finding a solvent system that exploits the small differences in solubility. A common approach is to use a mixed solvent system. For example, recrystallization from a mixture of a good solvent (like ether or dichloromethane) and a poor solvent (like hexane or methylcyclohexane) can be effective.[3]
-
Solvent Screening for Recrystallization:
Solvent/System Observation Dichloromethane/Hexane Good for precipitating the less soluble isomer. Toluene Can be effective at separating isomers with different solubilities at high vs. low temperatures. | Ethanol/Water | Often used, but care must be taken to avoid oiling out. |
-
Column Chromatography: While possible, it can be difficult on a large scale. Use a high-resolution silica gel and an optimized eluent system, typically a gradient of ethyl acetate in hexane.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 1,2,3-Trifluoro-4-nitrobenzene
This route leverages the powerful electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack.[1] The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.
Caption: SNAr mechanism for the hydrolysis of 1,2,3-trifluoro-4-nitrobenzene.
Q1: The hydrolysis reaction is not going to completion. How can I drive the reaction forward?
Answer: Low conversion in an SNAr reaction is usually related to reaction conditions that do not sufficiently favor the formation or progression of the Meisenheimer complex.
-
Causality: The reaction rate is dependent on the nucleophilicity of the hydroxide source, the stability of the intermediate, and the temperature.
-
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions are often run at elevated temperatures (e.g., 20°C to 100°C) to overcome the activation energy barrier.[6]
-
Solvent Choice: While the reaction can be run in an aqueous solution of alkali hydroxide, using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can significantly accelerate the reaction rate.[6] These solvents solvate the cation (e.g., Na⁺) but leave the nucleophile (OH⁻) relatively bare and more reactive.
-
Hydroxide Concentration: Ensure a stoichiometric excess of the hydroxide source (e.g., NaOH or KOH) is used to drive the equilibrium towards the product.
-
Q2: I am concerned about side reactions. Can the hydroxide attack the other fluorine atoms?
Answer: This is a valid concern, but the regioselectivity in this specific substrate is generally very high.
-
Causality: The nitro group is a powerful para-activating group. It strongly stabilizes the negative charge of the Meisenheimer complex when the nucleophile attacks the carbon atom para to it (C4). Attack at the C2 position (ortho to the nitro group) is also possible but generally less favored. The fluorine at C4 is the most activated towards substitution.
-
Troubleshooting Steps:
-
Maintain Controlled Conditions: While the selectivity is inherently high, using excessively high temperatures or harsh conditions for prolonged periods could potentially lead to minor side products. Stick to the mildest conditions that afford a reasonable reaction rate.
-
Product Analysis: Use NMR and GC-MS to confirm the structure of your product and check for the presence of other isomers, which would indicate a loss of regioselectivity.
-
Frequently Asked Questions (FAQs)
What are the primary safety concerns? Working with concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Reactions should be performed behind a blast shield, especially during scale-up.
How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a silica gel plate and an eluent like 3:1 Hexane:Ethyl Acetate. You can visualize the spots under UV light. The product, being more polar than the starting material (in the case of nitration), will have a lower Rf value.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting material and the formation of products and isomers.[7]
Which synthetic route is generally preferred? For laboratory scale and high purity, the SNAr route (Route 2) is often preferred. It typically offers superior regioselectivity, leading to a cleaner product and simplifying purification.[6] The nitration route (Route 1) can be more economical in terms of starting materials but requires more effort in optimization and purification to achieve high purity.
What are the key analytical techniques for product confirmation?
-
¹H and ¹⁹F NMR Spectroscopy: Provides unambiguous structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity. The literature melting point for 3-Fluoro-4-nitrophenol is around 93-95 °C.
Detailed Experimental Protocols
Protocol 1: Nitration of 2,3-Difluorophenol
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-difluorophenol (1 eq.) in dichloromethane (DCM).
-
Cooling: Cool the solution to -5°C using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (1.1 eq.) to concentrated nitric acid (1.1 eq.) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the solution of 2,3-difluorophenol over 1 hour, ensuring the internal temperature does not rise above 0°C.
-
Reaction: Stir the mixture at 0°C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., methylcyclohexane or DCM/hexane) to isolate this compound.[3]
Protocol 2: SNAr Hydrolysis of 1,2,3-Trifluoro-4-nitrobenzene
This protocol is adapted from general procedures for SNAr hydrolysis and should be optimized.[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,2,3-trifluoro-4-nitrobenzene (1 eq.) and an aqueous solution of sodium hydroxide (1.5 eq.).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. The reaction can be monitored by TLC or GC by taking small aliquots from the reaction mixture.
-
Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Acidification: Slowly acidify the reaction mixture with hydrochloric acid until the pH is approximately 1-2. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the solid product. If necessary, it can be further purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 6. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
common side products in the nitration of 2,3-difluorophenol
Welcome to the technical support guide for the nitration of 2,3-difluorophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this electrophilic aromatic substitution. The unique electronic properties of 2,3-difluorophenol present specific challenges, including controlling regioselectivity and minimizing side product formation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers (2,3-difluoro-4-nitrophenol and 2,3-difluoro-6-nitrophenol) instead of a single product?
Answer: This is the most common challenge and stems directly from the electronic nature of the 2,3-difluorophenol starting material. The regiochemical outcome is a result of the competing directing effects of the three substituents on the aromatic ring.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[1][2] It powerfully enriches the electron density at the C4 (para) and C6 (ortho) positions through resonance (+R effect).
-
Fluorine (-F) Atoms: Fluorine is an electronegative atom, making it deactivating via the inductive effect (-I effect). However, it possesses lone pairs that can be donated into the ring through resonance (+R effect), making it an ortho, para-director.[3][4]
In 2,3-difluorophenol, the -OH group directs incoming electrophiles (the nitronium ion, NO₂⁺) to positions 4 and 6. The fluorine at C2 reinforces the direction to C4 and C6, while the fluorine at C3 directs to C2 (already substituted), C4, and C6. The result is strong activation at both the C4 and C6 positions, leading to a mixture of isomers. Steric hindrance from the adjacent fluorine at C2 can slightly disfavor substitution at C6, but often a mixture is unavoidable without careful condition optimization.[3]
Caption: Competing directing effects on the 2,3-difluorophenol ring.
Q2: My reaction turned into a dark brown or black tar, and my yield of desired product is very low. What is causing this?
Answer: This is a classic sign of oxidative decomposition. Phenols are highly activated aromatic rings, making them extremely susceptible to oxidation, especially under nitrating conditions.[5] Nitric acid is not only a source of the nitronium ion but is also a potent oxidizing agent.
The primary side reactions are:
-
Oxidation to Benzoquinones: The phenol can be oxidized to form quinone-type structures. These are often highly colored compounds.[6][7]
-
Polymerization/Condensation: The highly reactive intermediates and products can undergo condensation or polymerization reactions, leading to the formation of high-molecular-weight, insoluble "tarry" materials.[6][7]
This issue is exacerbated by:
-
High Temperatures: Oxidation reactions have a high activation energy and are significantly accelerated by heat.
-
High Concentration of Nitric Acid: Using concentrated or fuming nitric acid dramatically increases the oxidative potential of the reaction medium.[8]
-
Presence of Nitrous Acid (HNO₂): Nitrous acid can be present as an impurity in nitric acid and can catalyze oxidation pathways.[6]
To mitigate this, it is critical to maintain low temperatures (typically 0 °C to -10 °C) throughout the reaction and addition of the nitrating agent.
Q3: I'm seeing significant amounts of dinitrated products. How can I improve selectivity for mono-nitration?
Answer: The formation of dinitrated side products occurs because the initial mono-nitrated product is often still activated enough to undergo a second nitration, especially under harsh conditions. The powerful activating effect of the -OH group is the primary cause.[5][9]
To favor mono-nitration, you must control the reactivity of the system:
-
Use Dilute Nitrating Agents: Avoid the standard concentrated HNO₃/H₂SO₄ mixture, which generates a high concentration of the highly reactive nitronium ion.[8][10] Using dilute nitric acid in a suitable solvent is a common strategy.
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent. A large excess will drive the reaction towards di- and tri-nitration.
-
Alternative Nitrating Systems: Consider milder, more selective nitrating agents. Systems like isopropyl nitrate with a catalytic amount of sulfuric acid can provide excellent selectivity for mono-nitration.[11] Another approach involves using nitrate salts (e.g., NaNO₃) with a solid acid catalyst or in the presence of wet silica gel.[12]
Troubleshooting Guide: Common Issues & Solutions
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of 4-nitro and 6-nitro isomers) | Competing directing effects of -OH and -F groups. Reaction may be under kinetic control with insufficient differentiation between the two activated sites. | 1. Lower the temperature: This can sometimes improve selectivity by favoring the thermodynamically more stable product. 2. Change the solvent: Altering the polarity of the solvent can influence the transition state energies for attack at the C4 vs. C6 positions. 3. Use a bulkier nitrating agent: This may increase steric hindrance at the C6 position, favoring substitution at the more accessible C4 position. |
| Dark Reaction Color / Tar Formation (Low yield of any identifiable product) | Oxidation of the phenol ring by the nitrating agent. Polymerization of reactive intermediates. | 1. Maintain strict temperature control: Perform the reaction at or below 0 °C. Use an ice/salt or dry ice/acetone bath. 2. Slow, dropwise addition: Add the nitrating agent slowly to the solution of the phenol to avoid localized "hot spots".[13] 3. Use a milder nitrating agent: Switch from nitric acid to a system like NaNO₃/Mg(HSO₄)₂ or an alkyl nitrate.[12] |
| Over-Nitration (Presence of dinitro- or trinitro- products) | Reaction conditions are too harsh. The mono-nitro product is still reactive enough for a second substitution. | 1. Reduce the concentration of the nitrating agent: Use dilute nitric acid instead of a concentrated mixture.[10] 2. Control stoichiometry: Use no more than 1.2 equivalents of the nitrating agent. 3. Shorten reaction time: Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed. |
| No Reaction or Very Slow Conversion | Nitrating agent is not strong enough. Deactivating effect of the two fluorine atoms is dominant under the chosen mild conditions. | 1. Increase temperature slightly: Cautiously raise the temperature from sub-zero to 0-5 °C, while monitoring for decomposition. 2. Add a stronger acid catalyst: If using a mild system, a stronger Brønsted or Lewis acid might be needed to generate the electrophile more efficiently.[14] 3. Increase reaction time: Allow the reaction to stir for a longer period at low temperature. |
| Unexpected Product Mass (e.g., loss of F) | Ipso-substitution: The nitro group has substituted a fluorine atom instead of a hydrogen atom. | This is a known, though less common, side reaction in electrophilic aromatic substitution.[15] Confirm the structure using 2D NMR. This side product is difficult to avoid mechanistically and is best addressed by purification (e.g., column chromatography or recrystallization). |
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Caption: A workflow for troubleshooting common nitration issues.
Reference Protocol: Selective Mono-nitration of a Difluorophenol
This protocol is adapted from a procedure for the selective ortho-nitration of 2,4-difluorophenol and serves as an excellent starting point for optimizing the reaction of 2,3-difluorophenol.[11] The key is the use of a milder nitrating agent (isopropyl nitrate) with a strong acid catalyst.
Materials:
-
2,3-Difluorophenol (1.0 eq)
-
Isopropyl nitrate (2.5 eq)
-
Dichloromethane (DCM) (approx. 0.7 M solution)
-
Concentrated Sulfuric Acid (96-98%) (approx. 1.2 eq)
-
Water, Brine, Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-difluorophenol (1.0 eq).
-
Dissolution: Add dichloromethane to dissolve the starting material completely.
-
Reagent Addition: Add isopropyl nitrate (2.5 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is the most critical step to prevent thermal runaway and minimize oxidative side products.[5]
-
Catalyst Addition: Add concentrated sulfuric acid (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C. A gentle reflux of the DCM may be observed during the addition, indicating an exothermic reaction. Causality: Sulfuric acid protonates the isopropyl nitrate, facilitating the formation of the nitronium electrophile in a controlled manner.[14]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the progress by TLC or LCMS, checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing ice-cold water (approx. 10x the reaction volume) with vigorous stirring. Causality: This step neutralizes the strong acid catalyst and removes water-soluble byproducts.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid or oil will likely be a mixture of 4-nitro and 6-nitro isomers. Purify via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired regioisomer(s).
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 12. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Difluoro-4-nitrophenol
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2,3-Difluoro-4-nitrophenol (CAS No. 123173-60-4)[1]. The purity of this intermediate is often critical for subsequent synthetic steps and final product efficacy. This document provides in-depth, field-proven insights through a troubleshooting Q&A format, detailed protocols, and FAQs to address common challenges encountered during its purification from complex reaction mixtures.
Section 1: Troubleshooting Guide
This section is designed to address specific issues you may encounter during the purification process. Each problem is followed by an explanation of the underlying causes and a recommended course of action.
Problem 1: "My crude product is a dark, tarry, or oily mixture with low purity. How do I perform an initial cleanup?"
Cause & Rationale: The synthesis of nitrophenols, typically through electrophilic aromatic substitution, can generate polymeric byproducts, residual strong acids (e.g., sulfuric and nitric acid), and various oxidized species. These impurities interfere with subsequent purification steps like crystallization and chromatography. An acid-base extraction is the most effective initial cleanup method. This technique exploits the acidic nature of the phenolic proton on this compound. By treating the organic reaction mixture with a mild aqueous base, the phenol is deprotonated to form its water-soluble sodium salt (phenolate), effectively transferring it to the aqueous phase while leaving neutral organic impurities and non-acidic colored byproducts behind in the organic layer.[2][3]
Solution: Implement an acid-base extraction workflow. A weak base like sodium bicarbonate is often sufficient and is preferred over strong bases like sodium hydroxide, which can react with other functional groups or promote side reactions.[4]
-
Step 1: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Step 2: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Mix thoroughly, venting frequently to release CO₂ gas produced from the neutralization of residual acids.[5]
-
Step 3: Separate the layers. The aqueous layer now contains the sodium salt of your desired product. The organic layer contains neutral impurities and can be discarded.
-
Step 4: Re-acidify the aqueous layer carefully with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), which will precipitate the neutral this compound.
-
Step 5: Extract the precipitated product back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Step 6: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a significantly cleaner crude product.
Problem 2: "After initial cleanup, my product is still contaminated with isomers (e.g., 2,3-difluoro-6-nitrophenol). How do I separate them?"
Cause & Rationale: Nitration of substituted phenols is often not perfectly regioselective, leading to the formation of structural isomers.[6] For 2,3-difluorophenol, nitration can occur at either the 4- or 6-position. These isomers often have very similar physical properties, making separation by simple crystallization challenging. Column chromatography is the most robust technique for separating compounds with different polarities, which is the primary difference between these isomers.[7][8] The ortho-nitro isomer (2,3-difluoro-6-nitrophenol) can form an intramolecular hydrogen bond, making it less polar than the para-nitro isomer (this compound), which engages in intermolecular hydrogen bonding.[6] This difference in polarity is the key to their separation on a polar stationary phase like silica gel.
Solution: Utilize silica gel column chromatography. The less polar ortho-isomer will elute from the column first, followed by the more polar para-isomer.[9][10]
-
Step 1 (TLC Analysis): First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or DCM). Aim for a solvent system that gives a good separation between the spots of the isomers, with the lower spot (desired product) having an Rf value of approximately 0.2-0.35.[6]
-
Step 2 (Column Packing): Pack a chromatography column with silica gel using the chosen non-polar solvent (or a very low polarity mixture) as a slurry.
-
Step 3 (Sample Loading): Adsorb the semi-purified product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluting solvent and load it carefully onto the top of the column.
-
Step 4 (Elution): Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which contain the pure desired product.
-
Step 5 (Isolation): Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Problem 3: "I'm attempting recrystallization, but the compound 'oils out' or my recovery yield is very low."
Cause & Rationale: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if significant impurities are present, depressing the melting point. Low yield indicates that the compound is too soluble in the cold solvent or that an insufficient amount of solvent was used, causing premature crystallization along with impurities. The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.[11][12]
Solution: A systematic approach to solvent selection is required.
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents at both room temperature and at their boiling point. Common solvents to test include water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and heptane/hexane.[13][14] A good candidate will show poor solubility at room temperature and high solubility when heated.
-
Two-Solvent System: If a single suitable solvent cannot be found, use a two-solvent system.[11] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while hot, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, but which is miscible with the good solvent) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[14][15]
-
To Prevent Oiling Out:
-
Add slightly more hot solvent to ensure the compound is fully dissolved before cooling.
-
Cool the solution very slowly. Start by letting it cool to room temperature on the benchtop before moving it to an ice bath.
-
If it still oils out, reheat the solution to redissolve the oil, add more solvent, and try again. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Problem 4: "My final product has a persistent yellow color. How can I decolorize it?"
Cause & Rationale: The yellow color is characteristic of the nitro-aromatic chromophore. However, a deep or dull color often indicates the presence of minor, highly colored impurities, possibly from oxidation or side reactions.
Solution: Use activated carbon (charcoal) during recrystallization.
-
Step 1: Dissolve the impure, colored compound in the appropriate hot recrystallization solvent.
-
Step 2: Remove the flask from the heat source and add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding carbon to a boiling solution can cause it to boil over violently.
-
Step 3: Swirl the hot solution with the carbon for a few minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Step 4: Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely.
-
Step 5: Allow the clear, hot filtrate to cool as you would for a normal recrystallization.
Section 2: Key Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
This protocol outlines a standard procedure for separating ortho- and para-nitrophenol isomers.
-
Solvent System Selection:
-
Prepare several TLC chambers.
-
On a silica gel TLC plate, spot your crude mixture.
-
Develop the plates in different solvent systems (e.g., start with 9:1 Hexanes:Ethyl Acetate, then 8:2, 7:3, etc.).
-
The ideal system will show two distinct spots. The upper, less polar spot is likely the ortho-isomer, and the lower, more polar spot is the desired para-isomer (this compound). Aim for an Rf of ~0.25 for the lower spot.[6]
-
-
Column Preparation:
-
Select a glass column of appropriate size (a 50:1 to 100:1 ratio of silica gel to crude product by weight is a good starting point).
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent mixture you plan to use (e.g., 95:5 Hexanes:EtOAc). Pour the slurry into the column, tapping the side gently to pack the gel evenly. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.[8][10]
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 1 g) in the minimum amount of the eluent or DCM.
-
Carefully pipette the solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb into the silica gel. Wash with a very small amount of eluent to ensure all the sample is on the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent.
-
Apply gentle pressure (if necessary) and begin collecting fractions.
-
Monitor the fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the compounds.
-
-
Isolation:
-
Once the TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified solid.
-
Protocol 2: Systematic Recrystallization
-
Solvent Selection:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a different potential solvent (see table below) dropwise to each tube at room temperature, noting solubility.
-
If a compound is insoluble at room temperature, heat the test tube gently in a water bath to see if it dissolves.
-
If it dissolves when hot, place the tube in an ice bath to see if crystals form. This identifies a good single-solvent candidate.
-
-
Recrystallization Procedure:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid just dissolves.[11]
-
If decolorizing is needed, perform the activated carbon step here.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds. |
| Ethanol | 78 | High | A very common and effective solvent. |
| Methanol | 65 | High | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Medium | Good general-purpose solvent. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Toluene | 111 | Low | Good for less polar compounds; high boiling point. |
| Hexane/Heptane | ~69 | Very Low | Good for non-polar compounds; often used as the "anti-solvent". |
Table 1: Properties of Common Recrystallization Solvents.
Section 3: Visualization
Purification Strategy Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification strategy based on the initial assessment of the crude reaction mixture.
Caption: Decision workflow for purifying this compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical nitration synthesis of this compound? A1: The most common impurities are unreacted 2,3-difluorophenol starting material, the isomeric byproduct 2,3-difluoro-6-nitrophenol, and potentially over-nitrated products like 2,3-difluoro-4,6-dinitrophenol, especially if reaction conditions are not carefully controlled.[6] You may also have residual acids (H₂SO₄, HNO₃) and dark, polymeric side products.[16]
Q2: How can I monitor the purity of my fractions and final product effectively? A2: Thin-Layer Chromatography (TLC) is the quickest and most common method for monitoring the progress of a column chromatography and assessing the purity of fractions.[6] For the final product, a sharp melting point is a strong indicator of high purity. While no definitive melting point for this compound is widely published, a pure compound should melt over a narrow range (≤ 1-2 °C). For comparison, the related isomers 3-fluoro-4-nitrophenol and 2,3-difluoro-6-nitrophenol have reported melting points of 93-95 °C and 60-62 °C, respectively.[17] For absolute purity determination, techniques like HPLC, GC-MS, and NMR spectroscopy are recommended.
Q3: What are the key safety precautions when handling this compound? A3: Aromatic nitro compounds should be handled with care. They are often toxic and can be absorbed through the skin.[18] Due to the nitro group, they can be thermally unstable and may decompose exothermically at high temperatures.[16][19] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21] Handle the compound in a well-ventilated fume hood. Avoid heating the compound excessively or suddenly, especially in a closed system. Always consult the specific Safety Data Sheet (SDS) for the compound before use.
References
- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. ukessays.com [ukessays.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Virtual Labs [oc-amrt.vlabs.ac.in]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2,3-二氟-6-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 19. icheme.org [icheme.org]
- 20. benchchem.com [benchchem.com]
- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Halogenated Nitroaromatics
Welcome to the Technical Support Center dedicated to addressing the complex challenges of catalyst poisoning during the catalytic hydrogenation of halogenated nitroaromatics. This guide is designed for researchers, scientists, and professionals in drug development who encounter catalyst deactivation issues in their daily work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common problems, ensuring the efficiency and success of your reactions.
I. Understanding Catalyst Deactivation: The Core Issues
Catalyst deactivation is a primary concern in the hydrogenation of halogenated nitroaromatics, leading to decreased reaction rates, low yields, and undesirable byproducts. The main culprits behind deactivation are poisoning, fouling, sintering, and leaching.[1] This guide will focus on catalyst poisoning, a chemical deactivation process where substances in the reaction mixture strongly adsorb to the catalyst's active sites, rendering them inactive.[2][3]
Mechanisms of Catalyst Deactivation
| Deactivation Mechanism | Description |
| Poisoning | Chemical deactivation due to strong adsorption of impurities or byproducts onto the catalyst's active sites.[2] |
| Fouling (Coking) | Physical blockage of active sites and pores by the deposition of carbonaceous materials (coke).[1][4] |
| Sintering | Thermal agglomeration of metal nanoparticles, which reduces the active surface area.[1] |
| Leaching | Dissolution of the active metal from the support into the reaction medium.[1] |
II. Troubleshooting Guide: A-to-Z Problem Solving
This section provides a systematic approach to troubleshooting common issues encountered during the hydrogenation of halogenated nitroaromatics.
Issue 1: Low or No Conversion
Q: My hydrogenation reaction shows minimal or no conversion of the starting material. What are the likely causes and how can I resolve this?
A: Low or no conversion is a frequent problem, often pointing to an issue with the catalyst's activity. A systematic investigation is key to identifying the root cause.
1. Catalyst Inactivity
-
Poisoning: The active sites of your catalyst may be blocked by poisons.
-
Common Poisons: Sulfur compounds, nitrogen-containing heterocycles (if not the substrate), heavy metal ions (e.g., lead, arsenic, mercury), and halides are known poisons for noble metal catalysts.[5][6][7]
-
Solution:
-
Ensure all glassware is meticulously cleaned.
-
Use high-purity solvents and reagents to minimize contaminants.[5]
-
If poisoning is suspected, consider replacing the catalyst with a fresh batch.[5]
-
Analyze your feedstock for trace impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
-
-
-
Deactivation: The catalyst may have lost its activity due to improper storage or handling.
-
Insufficient Catalyst Loading: The amount of catalyst might be too low for your reaction scale.
-
Solution: For a palladium on carbon (Pd/C) catalyst, a typical loading is 5-10 mol% relative to the substrate.[5] Adjust the loading as needed based on the specific substrate and reaction conditions.
-
2. Suboptimal Reaction Conditions
-
Inadequate Hydrogen Pressure: The pressure of the hydrogen gas may be insufficient.
-
Solution: While a hydrogen balloon is often sufficient for simple reductions, more challenging substrates may necessitate higher pressures, for example, by using a Parr hydrogenator.[5]
-
-
Incorrect Temperature: The reaction temperature may not be optimal.
-
Solution: Many hydrogenations proceed efficiently at room temperature. However, some substrates may require gentle heating to enhance the reaction rate. Conversely, excessive heat can lead to catalyst deactivation or promote side reactions.[5]
-
-
Poor Agitation: Inefficient stirring can limit the reaction rate.
-
Solution: The hydrogenation of halogenated nitroaromatics is a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Vigorous stirring is crucial to maximize the contact between the reactants.[5]
-
3. Substrate and Solvent Issues
-
Poor Solubility: If the nitroaromatic substrate is not fully dissolved in the chosen solvent, the reaction will be slow.
-
Solvent Purity: The purity of the solvent is critical.
Issue 2: Dehalogenation as a Side Reaction
Q: I am observing significant dehalogenation of my starting material, leading to impure products. How can I suppress this side reaction?
A: Dehalogenation is a common challenge in the hydrogenation of halogenated nitroaromatics. The hydrogen halide (HX) produced during this side reaction can also poison the catalyst.[13][14]
1. Catalyst Selection and Modification
-
Catalyst Choice: The choice of catalyst plays a crucial role in selectivity.
-
Catalyst Modifiers: Adding modifiers to the reaction can enhance selectivity.
-
Solution: The addition of organic ligands, such as triphenylphosphine (PPh3), can inhibit dehalogenation by modifying the catalyst surface.[13] However, be aware that some organic ligands can also deactivate the catalyst.[13] The use of inorganic species like sodium metavanadate (NaVO3) in conjunction with organic ligands has been shown to improve selectivity.[13][16]
-
2. Reaction Condition Optimization
-
Substrate Concentration: The concentration of the substrate can influence the extent of dehalogenation.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A workflow for troubleshooting catalyst deactivation.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of in an industrial or pharmaceutical setting?
A1: Common catalyst poisons include:
-
Sulfur compounds: Such as hydrogen sulfide, mercaptans, and thiophenes.[6][7]
-
Nitrogen-containing compounds: Including pyridines and other heterocycles, if they are not the intended substrate.[5]
-
Heavy metals: Lead, arsenic, and mercury are particularly detrimental.[6][17]
-
Halides: Chloride ions can poison the catalyst.[18]
Q2: Can the product of the reaction poison the catalyst?
A2: Yes, this is a form of autocatalytic poisoning. In the hydrogenation of halogenated nitroaromatics, the resulting halogenated aniline product can adsorb onto the catalyst surface and inhibit further reaction.[11] Additionally, the in-situ generation of hydrogen halides (HX) from dehalogenation can act as a potent catalyst poison.[13][14]
Q3: How can I detect catalyst poisons in my starting materials or solvents?
A3: Several analytical techniques can be employed to identify and quantify potential catalyst poisons:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile organic poisons.[8][9]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES): For detecting trace levels of heavy metals like lead and arsenic.[17]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.[17][18]
-
Ion Chromatography: For water-soluble anions like halides.[17]
Q4: Is it possible to regenerate a poisoned catalyst?
A4: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the type of catalyst.
-
Reversible Poisoning: Some poisons can be removed by relatively simple procedures. For instance, temporary poisons may be stripped off by treatment with hot hydrogen.[19]
-
Irreversible Poisoning: Strongly chemisorbed poisons may require more aggressive regeneration methods, such as controlled oxidation to burn off carbonaceous deposits (coke) or washing with acidic or basic solutions to remove certain metals.[1][4][20] However, these treatments can also damage the catalyst.
-
When to Replace: For many laboratory-scale reactions, and when dealing with potent, irreversibly bound poisons, replacing the catalyst with a fresh batch is often the most practical and time-efficient solution.[5]
Catalyst Poisoning and Regeneration Cycle
Caption: The cycle of catalyst activity, poisoning, and regeneration.
IV. Conclusion
Successfully navigating the challenges of catalyst poisoning in the hydrogenation of halogenated nitroaromatics requires a deep understanding of the potential poisons, their effects on the catalyst, and a systematic approach to troubleshooting. By carefully selecting catalysts, purifying reagents, and optimizing reaction conditions, it is possible to minimize catalyst deactivation and achieve high yields of the desired halogenated anilines. This guide provides a foundational framework for diagnosing and resolving common issues, empowering researchers to conduct more efficient and successful hydrogenations.
V. References
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from --INVALID-LINK--
-
Huang, R., Liu, S., Wu, Q., & Zheng, N. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Journal of Energy Chemistry.
-
Huang, R., Liu, S., Wu, Q., & Zheng, N. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Chinese Journal of Catalysis.
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Retrieved from --INVALID-LINK--
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from --INVALID-LINK--
-
Weiss, M., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(11), 1777-1786.
-
Brix, J.-L., Vercammen, J., & Marin, G. B. (2013). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. LCGC North America, 31(6), 478-485.
-
Ueno, S. (1951). Kinetic Studies on Hydrogenation of Fat. An Effect of Poison Formed in Catalysis on the Rate of Hydrogenation. Journal of the Japan Oil Chemists' Society, 4(1), 1-6.
-
MDPI. (2023). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. Catalysts, 13(3), 549.
-
ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hydrogenation kinetics and poisoning studies. Retrieved from --INVALID-LINK--
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from --INVALID-LINK--
-
Britannica. (n.d.). Catalyst poison. Retrieved from --INVALID-LINK--
-
tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from --INVALID-LINK--
-
Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions?. YouTube. Retrieved from --INVALID-LINK--
-
Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Retrieved from --INVALID-LINK--
-
Chalmers Research. (2024). A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing. Retrieved from --INVALID-LINK--
-
SABIC. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2016). 18.7: Kinetics of Catalysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hydrogenation kinetics and poisoning studies. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Catalyst poisoning. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Retrieved from --INVALID-LINK--
-
Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Hydrogenation Catalysts. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Catalytic Hydrogenation and Catalyst Deactivation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Mechanism of Catalyst Deactivation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanisms of catalyst deactivation. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. Catalysts, 10(8), 849.
-
National Center for Biotechnology Information. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 13813-13821.
-
Royal Society of Chemistry. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10(22), 7536-7565.
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Poisoned catalyst. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 10(1), 104.
-
RECERCAT. (2015). A Stable Single-Site Palladium Catalyst for Hydrogenations. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 9(8), 648.
-
ACS Publications. (1991). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry, 56(15), 4744-4748.
-
MDPI. (2018). Catalysts Deactivation, Poisoning and Regeneration. Catalysts, 8(10), 474.
-
MDPI. (n.d.). Special Issue : Catalysts Deactivation, Poisoning and Regeneration. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Gulf Bio Analytical [gulfbioanalytical.com]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 17. Catalyst Poisoning Testing [intertek.com]
- 18. researchgate.net [researchgate.net]
- 19. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 20. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
separation of 2,3-Difluoro-4-nitrophenol from its isomers
Technical Support Center: Isomer Purification
Welcome to the technical support center for advanced chemical separations. This guide is designed for researchers, scientists, and drug development professionals facing the common yet significant challenge of separating 2,3-Difluoro-4-nitrophenol from its structural isomers. The methodologies and troubleshooting advice provided herein are based on established chemical principles and field-proven techniques to help you achieve your desired purity targets.
Section 1: Understanding the Challenge - Frequently Asked Questions
Q1: What are the common isomers of this compound, and why is their separation so difficult?
During the synthesis of this compound, typically via nitration of a difluorophenol precursor, several positional isomers can be formed. The most common isomer encountered is 2,3-Difluoro-6-nitrophenol .
The primary challenge in separating these isomers lies in their remarkably similar physicochemical properties. As structural isomers, they share the same molecular weight and formula (C₆H₃F₂NO₃)[1][2]. This results in closely related polarities, solubilities, and boiling points, rendering conventional separation techniques like simple distillation or single-solvent recrystallization often ineffective.[3]
Q2: What specific physicochemical differences can be exploited for separation?
While their bulk properties are similar, subtle differences in their molecular structure can be leveraged. The key is to identify and amplify these minor distinctions:
-
Dipole Moment & Polarity: The relative positions of the nitro (NO₂), hydroxyl (OH), and fluorine (F) groups alter the overall molecular dipole moment. This subtle difference in polarity is the primary handle for chromatographic separations.
-
Hydrogen Bonding: The ortho isomer (2,3-Difluoro-6-nitrophenol) can form an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. This is not possible for the target para isomer (this compound). This structural feature significantly impacts volatility and acidity.
-
Acidity (pKa): The electronic withdrawing/donating effects of the substituents influence the acidity of the phenolic proton. Nitrophenols are generally more acidic than phenol itself.[4][5] The precise pKa value will differ between isomers, which can be exploited in pH-dependent liquid-liquid extractions or chromatography. For instance, the pKa of 4-nitrophenol is approximately 7.15, while 3-nitrophenol's is higher at around 9.3, making the para isomer significantly more acidic.[5][6] A similar trend is expected for their difluorinated analogs.
-
Crystal Lattice Packing: Positional isomers often pack differently into a crystal lattice, leading to distinct melting points and solubilities in specific solvents. This is the basis for separation by fractional crystallization.[7]
Physicochemical Property Comparison (Illustrative)
| Property | This compound (Target) | 2,3-Difluoro-6-nitrophenol (Isomer) | Rationale for Difference & Separation Utility |
| Molecular Weight | 175.09 g/mol [1] | 175.09 g/mol [2] | Identical. Not useful for separation. |
| Hydrogen Bonding | Intermolecular | Intramolecular (and Intermolecular) | The intramolecular H-bond in the 6-nitro isomer reduces its ability to H-bond with water, increasing its volatility. Useful for steam distillation. |
| Predicted pKa | Lower (More Acidic) | Higher (Less Acidic) | The nitro group at the para position has a stronger resonance-based acidifying effect. Useful for pH-based extraction and HPLC. |
| Polarity | Higher | Lower | The molecular symmetry and vector sum of bond dipoles result in the 4-nitro isomer being more polar. Primary basis for chromatographic separation. |
| Melting Point | Likely Higher | Likely Lower | Differences in crystal packing efficiency. Symmetrical molecules often have higher melting points. Useful for fractional crystallization. |
Section 2: Troubleshooting Separation Strategies
This section addresses common issues encountered during purification experiments in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Q: My isomers are co-eluting or showing poor resolution on a standard C18 column. What are my options?
This is a frequent issue. Here is a systematic approach to optimize your reversed-phase HPLC (RP-HPLC) method:
-
Modify the Mobile Phase:
-
Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. The different solvent selectivity can alter interactions with the stationary phase and may resolve the peaks.
-
Aqueous Phase pH: This is critical. Buffer the aqueous phase to a pH between the pKa values of the two isomers. For example, using an acetate buffer at pH 5.0 will ensure the more acidic 4-nitro isomer is partially ionized (more polar) while the 6-nitro isomer remains largely protonated (less polar), enhancing separation.[8]
-
-
Change the Stationary Phase:
-
A standard C18 column separates primarily on hydrophobicity. If this fails, switch to a column offering different selectivity. A Phenyl-Hexyl phase, for instance, provides pi-pi interactions, which can differentiate between the electron cloud distributions of the isomers.[9]
-
-
Adjust Isocratic/Gradient Conditions:
-
Reduce Organic Content: Lowering the percentage of ACN or MeOH in an isocratic run will increase retention times and may improve resolution.
-
Implement a Shallow Gradient: A very slow, shallow gradient can effectively resolve closely eluting peaks that co-elute under isocratic conditions.
-
dot
Caption: HPLC method optimization workflow.
Crystallization
Q: I performed a recrystallization, but the purity didn't improve significantly. How can I enhance purification by crystallization?
Simple recrystallization is often insufficient. You should proceed to Fractional Crystallization .
-
Principle: This technique relies on the slight differences in solubility of the isomers in a given solvent system. The less soluble isomer will crystallize out of the solution first upon cooling, leaving the more soluble isomer enriched in the mother liquor.
-
Troubleshooting & Key Steps:
-
Solvent Screening: Finding the right solvent is paramount. The ideal solvent should exhibit a significant difference in solubility for the isomers at different temperatures. Screen a range of solvents (e.g., toluene, methylcyclohexane, ethanol/water mixtures).[10][11]
-
Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. This promotes the growth of purer crystals and minimizes the trapping of impurities (co-crystallization).[12]
-
Iterative Process: One cycle is rarely enough. Collect the first crop of crystals, analyze its purity, and re-crystallize it. Similarly, concentrate the mother liquor to obtain subsequent crops, which can also be repurified.
-
Q: Fractional crystallization is too slow and inefficient. Is there a more advanced method?
Yes. For challenging separations, consider Complex-Assisted Crystallization . This is a state-of-the-art technique that can dramatically improve purity.
-
Mechanism: A "complexing agent" is added to the solution, which is specifically designed to bind strongly to the impurity isomer. This new, bulkier complex has different solubility and is sterically hindered from incorporating into the crystal lattice of your target compound.[13][14]
-
Example Application: For separating nitrophenol isomers, agents like 3-aminobenzoic acid have been shown to form a hydrogen-bonded complex with one isomer, effectively preventing its co-crystallization and resulting in a purity enhancement of over 80% in a single step.[13][14] This is an authoritative strategy for difficult-to-remove impurities.
Extraction & Distillation
Q: Can I use liquid-liquid extraction for a bulk, scalable separation?
Absolutely. A pH-swing liquid-liquid extraction is a classic, cost-effective method that leverages the pKa differences between the isomers.
-
Workflow:
-
Dissolve the isomer mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) buffered to a specific pH. This pH should be high enough to deprotonate the more acidic 4-nitro isomer (transferring its phenolate form to the aqueous layer) but low enough to leave the less acidic 6-nitro isomer in the organic layer.
-
Separate the layers.
-
Acidify the aqueous layer to re-protonate the 4-nitrophenolate, causing the pure this compound to precipitate or be extracted back into an organic solvent.
-
Q: Is steam distillation a viable option for these difluorinated isomers?
Yes, it is a highly promising method, particularly for separating ortho-nitro isomers from para isomers.
-
Principle: The intramolecular hydrogen bond in the 2,3-Difluoro-6-nitrophenol masks its polar -OH and -NO₂ groups. This reduces intermolecular forces and makes it significantly more volatile than the this compound, which can only form intermolecular hydrogen bonds.[15] The ortho isomer will therefore co-distill with steam at a lower temperature, while the para isomer remains in the distillation flask. A patent for producing isomer-free 2,3-difluoro-6-nitrophenol specifically utilizes steam distillation as the purification method.[16]
Section 3: Experimental Protocols & Workflows
Protocol 1: Analytical RP-HPLC Method Development
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, 270 nm and 320 nm (monitor both wavelengths as nitrophenols have different absorbance maxima).[17]
-
-
Initial Scouting Gradient:
-
Run a fast linear gradient from 5% to 95% B over 15 minutes to determine the approximate elution composition.
-
-
Isocratic Method Development:
-
Based on the scouting run, prepare a series of isocratic mobile phases. For example, if the isomers eluted at 40% ACN in the gradient, test isocratic conditions of 35%, 40%, and 45% ACN.
-
-
pH Modification (If Isomers Co-elute):
-
Replace Mobile Phase A with a 20 mM potassium phosphate buffer adjusted to pH 6.0.
-
Re-run the scouting gradient and subsequent isocratic holds to observe the effect of pH on retention and selectivity.
-
-
Final Optimization:
-
Fine-tune the %B and flow rate to achieve a resolution (Rs) value > 1.5.
-
dot
Caption: Decision tree for selecting a separation strategy.
Protocol 2: Fractional Crystallization
-
Solubility Test: In small vials, test the solubility of ~10 mg of the isomer mixture in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, toluene, hexane) at room temperature and at boiling. Identify a solvent that dissolves the material completely when hot but gives a precipitate upon cooling.
-
Dissolution: In an appropriately sized flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should occur. If not, scratch the inside of the flask with a glass rod.
-
Isolation (Crop 1): Once crystallization ceases at room temperature, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration. This first crop should be enriched in the less soluble isomer.
-
Mother Liquor Treatment (Crop 2): Transfer the filtrate (mother liquor) to a new flask. Reduce the solvent volume by ~50% by evaporation. Repeat the cooling process to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
Analysis and Iteration: Analyze the purity of each crystal crop and the remaining mother liquor by HPLC. Re-crystallize the enriched fractions until the desired purity is achieved.
References
- 1. This compound | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. prepchem.com [prepchem.com]
- 16. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating the Low Solubility of Fluorinated Compounds in Reaction Media
Welcome to the Technical Support Center dedicated to addressing a common yet significant challenge in modern chemistry: the low solubility of fluorinated compounds. The unique electronic properties of fluorine that make it an invaluable tool in drug discovery and materials science—such as its high electronegativity and the strength of the carbon-fluorine bond—also give rise to compounds that are often both hydrophobic and lipophobic.[1] This dual nature frequently leads to poor solubility in both aqueous and common organic solvents, posing a considerable hurdle for reaction setup, purification, and overall efficiency.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and actionable troubleshooting strategies to overcome solubility challenges, ensuring your research progresses smoothly and efficiently.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility issues encountered when working with fluorinated compounds.
Q1: Why won't my highly fluorinated compound dissolve in standard organic solvents like THF, dichloromethane, or ethyl acetate?
A: Highly fluorinated compounds often exhibit unique solubility properties because they are not only water-repelling (hydrophobic) but also oil-repelling (lipophobic).[1] This means they can be poorly soluble in many common non-polar and polar organic solvents. This behavior is due to the distinct nature of the C-F bond, which creates a separate "fluorous" phase that is immiscible with both aqueous and hydrocarbon-based phases.[2]
Q2: What is a "fluorous" solvent, and when is it the right choice?
A: A fluorous solvent is a perfluorinated or highly fluorinated liquid, such as perfluorohexane or perfluorodecalin.[3] These solvents are excellent at dissolving other highly fluorinated compounds due to the "like-dissolves-like" principle.[4] You should consider using a fluorous solvent when your fluorinated reactant or catalyst has very low solubility in all common organic solvents. They are particularly useful in "fluorous biphase systems," which allow for easy separation of fluorous-tagged catalysts or products from the organic reaction mixture.[5]
Q3: Can I simply increase the reaction temperature to improve the solubility of my fluorinated compound?
A: In many cases, yes. For most solid solutes, solubility increases with temperature.[6] Some fluorous and organic solvent systems that are biphasic at room temperature can become a single phase upon heating, which can be very effective for running the reaction.[5] However, you must consider the thermal stability of your reactants, reagents, and products. Unwanted side reactions or decomposition can occur at elevated temperatures. Always conduct a small-scale test to determine the optimal temperature.
Q4: My fluorination reaction is failing, and I suspect it's because my fluoride salt (e.g., KF, CsF) is not dissolving in the organic solvent. What can I do?
A: The low solubility of inorganic fluoride salts in aprotic organic solvents is a classic problem in nucleophilic fluorination.[7] To overcome this, you can employ Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, such as a quaternary ammonium salt or a cryptand, helps shuttle the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs.[8][9][10] This technique significantly enhances the effective concentration and nucleophilicity of the fluoride ion, often allowing reactions to proceed under milder conditions.[8]
Q5: I've heard about "fluorous tags." What are they, and how do they impact solubility?
A: A fluorous tag, or "ponytail," is a long perfluoroalkyl chain that is chemically attached to a molecule of interest, such as a catalyst or a substrate.[2][11] This tag imparts high solubility in fluorous solvents.[12][13][14] The primary application is not necessarily to improve solubility in the reaction medium itself (which is often a standard organic solvent), but to facilitate a highly efficient purification process. After the reaction, the fluorous-tagged species can be selectively extracted into a fluorous solvent, leaving the non-tagged impurities behind in the organic phase.[2]
Troubleshooting Guides
For more complex issues, these in-depth guides provide detailed strategies and protocols to systematically address solubility problems.
Guide 1: Strategic Solvent Selection for Fluorinated Compounds
The choice of solvent is the first and most critical step in addressing solubility issues. A systematic approach to solvent screening can save significant time and resources.
The Causality Behind Solvent Choice
The unique phase behavior of highly fluorinated compounds necessitates a departure from standard solvent selection practices. While traditional solvents rely on polarity and hydrogen bonding ability, fluorinated compounds often require solvents with a "fluorous" character.
1.1. Utilizing Fluorous Solvents
For compounds with a high fluorine content, a fluorous solvent may be the only viable option. These solvents create a "fluorophilic" environment conducive to dissolving highly fluorinated solutes.
Recommended Fluorous Solvents:
| Solvent | Boiling Point (°C) | Key Features & Applications |
| Perfluorohexane (C6F14) | 56 | Low boiling point, easy to remove. Good for extractions.[3] |
| Perfluoromethylcyclohexane (C7F14) | 76 | Commonly used in fluorous biphase catalysis.[5] |
| Perfluorodecalin (C10F18) | 142 | Higher boiling point, suitable for higher temperature reactions. |
| Perfluorotoluene (C7F8) | 102 | Aromatic fluorous solvent, can have different solubility properties. |
This table summarizes common fluorous solvents and their typical applications.
1.2. Fluorinated Alcohols as Solvents and Co-solvents
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), represent a powerful class of solvents. They are highly polar and strong hydrogen bond donors, yet have low nucleophilicity.[15]
-
Why they work: HFIP and TFE can stabilize reactive intermediates and, in some cases, enhance the solubility of both fluorinated and non-fluorinated reactants. They are often used as a co-solvent with less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) to achieve a synergistic effect, improving both solubility and reactivity.[15]
-
When to use them: Consider using HFIP or TFE when you need to dissolve both a fluorinated substrate and a polar, non-fluorinated reagent. They are particularly effective in electrochemical reactions and reactions involving radical intermediates.[15]
1.3. Implementing Co-Solvent Systems
Often, a single solvent is not sufficient. A co-solvent system can create a reaction medium with tailored properties.
-
Organic/Fluorous Biphasic Systems: A common strategy involves using a standard organic solvent (e.g., toluene) and a fluorous solvent (e.g., perfluoromethylcyclohexane).[5] At room temperature, the system is two-phase, but upon heating, it can become a single phase, allowing the reaction to proceed. Upon cooling, the phases separate, simplifying the recovery of a fluorous-tagged catalyst.[5]
Guide 2: Advanced & Unconventional Solubility Enhancement Techniques
When solvent selection alone is insufficient, advanced methods can be employed to drive reactions forward.
2.1. Phase-Transfer Catalysis (PTC) for Insoluble Salts
PTC is an indispensable tool for reactions involving an organic-insoluble salt, a frequent scenario in nucleophilic fluorination with KF or CsF.[7][8]
The Mechanism: The lipophilic cation of the PTC (e.g., [R₄N]⁺) pairs with the fluoride anion, extracting it into the organic phase. This "naked" fluoride anion is highly reactive and readily participates in the desired substitution reaction. This avoids the need to find a single solvent for both the organic substrate and the inorganic salt.[8][9]
Caption: Mechanism of Phase-Transfer Catalysis for Nucleophilic Fluorination.
Experimental Protocol: PTC-Mediated Fluorination
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the organic substrate, the organic solvent (e.g., acetonitrile or THF), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5-10 mol%).
-
Reagent Addition: Add the anhydrous fluoride salt (e.g., spray-dried KF, 1.5-3 equivalents).
-
Reaction: Heat the mixture with vigorous stirring to ensure efficient mixing between the phases. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, filter off the inorganic salts, and proceed with standard aqueous workup and purification.
2.2. Supercritical Fluids (SCFs) as Reaction Media
A supercritical fluid exists above its critical temperature and pressure, exhibiting properties of both a liquid and a gas.[16] Supercritical carbon dioxide (scCO₂) is particularly attractive as it is non-toxic, non-flammable, and inexpensive.[17][18]
-
Why it works: scCO₂ is an excellent solvent for non-polar compounds and gases. While its solvating power for polar molecules is limited, it is highly miscible with many perfluorinated compounds.[17][19] This makes it a unique medium for reactions involving fluorinated substrates, especially those that also involve gaseous reactants (e.g., hydrogenation, hydroformylation). The properties of scCO₂ can be finely tuned by adjusting pressure and temperature.[18]
2.3. Sonication for Enhanced Dissolution
Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[20][21]
-
How it helps: The collapse of these bubbles generates intense local heating and pressure, as well as powerful shockwaves.[22] This energy can break apart solid agglomerates, dramatically increasing the surface area exposed to the solvent and accelerating the rate of dissolution.[20][21][23] While it primarily speeds up the dissolving process, it can be the difference between a sluggish, heterogeneous mixture and a fully dissolved, reactive solution.[23]
-
Application: Use a standard laboratory ultrasonic bath. Place your reaction flask in the bath, ensuring the water level is sufficient to immerse the part of the flask containing the reaction mixture. Sonicate for short intervals (5-15 minutes) and observe for dissolution. Note that sonication can increase the bulk temperature of the reaction.[22]
Guide 3: Molecular Design & "Fluorous Chemistry" Strategies
Instead of fighting the inherent properties of a fluorinated molecule, you can leverage them to your advantage through strategic molecular design.
3.1. Introduction to Fluorous Tagging
Fluorous chemistry is a powerful technique for synthesis and purification that relies on attaching a perfluoroalkyl chain (a "fluorous tag" or "ponytail") to a molecule.[11] This tag renders the molecule highly soluble in fluorous solvents.[12][14]
The Workflow:
-
Tag: Synthesize your catalyst or reagent with a fluorous tag.
-
React: Perform the reaction in a standard organic solvent where the tagged molecule has sufficient solubility to react.
-
Separate: After the reaction, perform a liquid-liquid extraction with a fluorous solvent (e.g., perfluorohexane). The fluorous-tagged molecule will selectively move to the fluorous phase, while your desired non-tagged product remains in the organic phase. This allows for a very clean separation, often eliminating the need for chromatography.[2]
Caption: Workflow for reaction and purification using a fluorous tag.
This approach is particularly powerful for recovering expensive catalysts or for simplifying the purification of complex reaction mixtures, such as in the Mitsunobu reaction.[2]
References
- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00303A [pubs.rsc.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 12. A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General Approach to Biocompatible Branched Fluorous Tags for Increased Solubility in Perfluorocarbon Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 21. youtube.com [youtube.com]
- 22. Increasing efficiency and treatment volumes for sonolysis of per- and poly-fluorinated substances, applied to aqueous film-forming foam - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Selective Catalytic Reduction of Fluorinated Nitrophenols
Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and practical protocols for a critical synthetic transformation: the catalytic reduction of fluorinated nitrophenols to their corresponding anilines. The synthesis of fluoroanilines is a cornerstone in the development of pharmaceuticals and agrochemicals, yet it is frequently plagued by the undesired side reaction of hydrodefluorination (HDF). This resource is designed to help you navigate this challenge, improve reaction selectivity, and ensure the integrity of your target molecules.
Understanding the Core Problem: The Defluorination Dilemma
The catalytic hydrogenation of a nitro group is a fundamental reaction in organic synthesis. However, when the aromatic ring is substituted with fluorine, the process becomes a delicate balance between two competing pathways.
The desired reaction is the selective reduction of the nitro group to an amine. The undesired pathway is hydrodefluorination (HDF), where a carbon-fluorine (C-F) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond. The C-F bond is the strongest single bond in organic chemistry, yet under typical catalytic hydrogenation conditions, especially with highly active catalysts like Palladium on Carbon (Pd/C), this bond can be reductively cleaved.[1][2]
The mechanism often involves the oxidative addition of the C-F bond to the metal catalyst surface, a process that competes with the adsorption and reduction of the nitro group.[1][3] Understanding this competition is the key to troubleshooting and optimizing your reaction.
Caption: Competing reaction pathways in the reduction of fluoronitrophenols.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.
Q1: My main product is the defluorinated aniline. How can I improve selectivity?
This is the most frequent and critical issue. High levels of defluorination indicate that your catalytic system is too reactive or non-selective. Here’s how to address it, starting with the most impactful change.
A1: Your primary lever is catalyst selection. Standard Pd/C is notoriously aggressive and often promotes dehalogenation.[2]
-
Switch to a Less Reactive Catalyst:
-
Sulfided Platinum on Carbon (Pt/C-S): This is often the catalyst of choice for reducing nitroarenes bearing halogen substituents. The sulfur acts as a selective poison, deactivating the catalyst sites responsible for C-F bond cleavage without significantly hindering the reduction of the nitro group.[2]
-
Raney Nickel (Ra-Ni): While still highly active, Ra-Ni is often more selective than Pd/C and can be an effective alternative.[2][4]
-
Rhodium on Carbon (Rh/C): Rhodium-based catalysts have also been shown to be effective for hydrogenation reactions while minimizing defluorination under specific conditions.[5]
-
-
Modify Reaction Conditions:
-
Temperature & Pressure: Reduce both. Start your reaction at room temperature and atmospheric pressure of H₂. High temperatures and pressures provide more energy to overcome the activation barrier for C-F bond cleavage.
-
Solvent Choice: The solvent can influence catalyst-substrate interactions. Protic solvents like ethanol or methanol are common. Sometimes, switching to a less polar solvent like ethyl acetate or THF can alter selectivity.
-
-
Consider Non-Catalytic Methods:
Q2: I've switched to milder conditions, but now my reaction is stalled or incomplete. What's the trade-off?
You've correctly identified the classic selectivity-activity trade-off. By reducing reactivity to spare the C-F bond, you may have also slowed the desired nitro reduction.
A2: It's time to re-optimize for activity without sacrificing selectivity.
-
Increase Catalyst Loading: If you are using a more selective but less active catalyst like Pt/C-S, you may need to increase the weight percentage (e.g., from 1 mol% to 5-10 mol%).
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. It may simply require a longer time to reach completion under milder conditions.
-
Use a Hydrogen Transfer Reagent: Instead of H₂ gas, consider transfer hydrogenation. This method generates active hydrogen in situ under milder conditions. Common hydrogen donors include:
-
Ammonium formate (HCOONH₄)
-
Cyclohexene or cyclohexadiene
-
Triethylsilane (Et₃SiH) These can be particularly effective with Pd/C, sometimes mitigating its harshness.[7]
-
Q3: Does the position of the fluorine atom or the presence of other groups on the ring affect defluorination?
A3: Absolutely. The electronic environment of the C-F bond is critical.
-
Positional Effects: Fluorine atoms ortho or para to the nitro group are often more susceptible to cleavage due to the strong electron-withdrawing nature of the nitro group influencing the aromatic system.
-
Steric Hindrance: Bulky groups near the fluorine atom can sterically hinder its interaction with the catalyst surface, sometimes offering a protective effect.
-
Overall Substitution Pattern: The cumulative electronic effect of all substituents on the ring will determine the lability of the C-F bond. There is no universal rule, and empirical testing for each unique substrate is necessary.
Data Summary: Comparison of Reduction Systems
The following table summarizes the general performance of common reduction systems for fluorinated nitroaromatics. Note that performance is highly substrate-dependent.
| Reduction System | Typical Selectivity | Relative Activity | Common Drawbacks |
| H₂, Pd/C | Low to Moderate | Very High | High risk of defluorination.[2] |
| H₂, Pt/C-S | Very High | Moderate | Slower reaction times, higher cost.[2] |
| H₂, Raney® Ni | High | High | Pyrophoric, requires careful handling.[8] |
| Fe / NH₄Cl | Excellent | Moderate | Stoichiometric metal waste, acidic workup.[6] |
| SnCl₂ / EtOH | Excellent | Moderate | Stoichiometric tin waste, sometimes harsh.[2] |
| Pd/C, HCOONH₄ | Good to High | High | Donor can sometimes reduce other groups. |
Key Experimental Protocols
Here are two detailed, field-proven protocols for achieving selective nitro group reduction.
Protocol 1: Selective Hydrogenation using Sulfided Platinum on Carbon (Pt/C-S)
This method is highly recommended for substrates prone to defluorination.
-
System Preparation: To a hydrogenation vessel, add the fluoronitrophenol substrate (1.0 eq) and 5% Pt/C-S catalyst (5-10 mol% Pt).
-
Solvent Addition: Add an appropriate solvent (e.g., Ethanol, Ethyl Acetate) to create a slurry (approx. 0.1-0.5 M concentration).
-
Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) 3-5 times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas, first by purging the headspace 3 times, then pressurize the vessel to the desired pressure (start with 1 atm or ~15 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake and/or periodic sampling for TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. CAUTION: The catalyst on the filter pad is pyrophoric and must be kept wet with solvent or water and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the resulting crude fluoroaniline as required (e.g., crystallization, chromatography).
Protocol 2: Chemical Reduction using Iron in Ammonium Chloride
This classic method avoids catalytic hydrogenation entirely and is exceptionally chemoselective for the nitro group.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the fluoronitrophenol (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (<325 mesh, 3-5 eq).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often exothermic. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter the mixture through Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate. The residue can be taken up in ethyl acetate and washed with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude fluoroaniline, which can then be purified.
Troubleshooting Flowchart
If you encounter issues, follow this logical decision tree to diagnose and solve the problem.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
What is the best "first-pass" catalyst for reducing a novel fluoronitrophenol?
-
Start with sulfided platinum on carbon (Pt/C-S) under mild conditions (room temp, 1 atm H₂). It offers the highest probability of success in preserving the C-F bond.
-
-
Why is Pd/C so prone to causing defluorination?
-
Palladium is highly oxophilic and has a strong propensity to undergo oxidative addition into C-X bonds, including the very strong C-F bond. This initiates the hydrodefluorination pathway.
-
-
How can I tell if my catalyst is poisoned or inactive?
-
Is dissolved oxygen a problem?
References
- 1. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. neretinalab.nd.edu [neretinalab.nd.edu]
- 10. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02663E [pubs.rsc.org]
identifying impurities in 2,3-Difluoro-4-nitrophenol by NMR spectroscopy
Technical Support Center: 2,3-Difluoro-4-nitrophenol Analysis
Last Updated: January 5, 2026
Welcome to the technical support guide for identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, quality control analysts, and drug development professionals who require high-purity materials. Here, you will find practical, in-depth guidance to troubleshoot common issues and accurately interpret your NMR data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the NMR analysis of this compound.
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR signals for pure this compound?
A1: The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the nitro group and the fluorine atoms. The values provided in the table below are typical, but slight variations can occur depending on the solvent and concentration.
Data Presentation: Expected NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H NMR | H-5 | ~7.8 - 8.0 | (dd), J ≈ 9.0, 7.0 Hz |
| H-6 | ~7.2 - 7.4 | (ddd), J ≈ 9.0, 7.0, 2.0 Hz | |
| -OH | Variable (Broad Singlet) | Broad s | |
| ¹⁹F NMR | F-2 | ~ -130 to -140 | (d), J ≈ 20 Hz |
| F-3 | ~ -150 to -160 | (d), J ≈ 20 Hz | |
| ¹³C NMR | C-1 (C-OH) | ~145 - 150 | (dd) |
| C-2 (C-F) | ~148 - 153 | (dd) | |
| C-3 (C-F) | ~135 - 140 | (dd) | |
| C-4 (C-NO₂) | ~138 - 142 | (d) | |
| C-5 (C-H) | ~120 - 125 | (d) | |
| C-6 (C-H) | ~115 - 120 | (dd) |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) or an external standard like CFCl₃ (¹⁹F). Coupling patterns for ¹³C are complex due to C-F coupling.
Q2: What are the most likely impurities I might encounter?
A2: Impurities often stem from the synthetic route. A common synthesis involves the nitration of 1,2-difluorobenzene.[1] Potential impurities include:
-
Regioisomers: Nitration can sometimes yield other isomers, such as 3,4-Difluoro-2-nitrophenol or 2,3-Difluoro-6-nitrophenol.[2] These isomers will have distinct NMR spectra due to the different electronic environments of the protons and fluorine atoms.
-
Starting Materials: Unreacted 1,2-difluorobenzene.
-
Over-nitrated Products: Dinitro-difluoro-benzene derivatives, although typically less common under controlled conditions.
-
Residual Solvents: Solvents used in the reaction or purification, such as dichloromethane, ethyl acetate, or acetone, are common culprits.[3][4]
Q3: Why is ¹⁹F NMR particularly useful for this analysis?
A3: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds for several reasons:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for the detection of low-level impurities.[5]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, which minimizes signal overlap and makes it easier to resolve signals from the main compound and structurally similar impurities.[6]
-
Lack of Background Signals: Since ¹⁹F is not naturally abundant in most solvents or common organic molecules, the spectrum is typically clean, with signals only arising from your fluorinated analyte and impurities.[5]
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during the NMR analysis of this compound.
Problem 1: I see unexpected peaks in my ¹H NMR spectrum.
Possible Cause & Explanation: Unexpected signals are the most common sign of impurities. These can be residual solvents, regioisomers, or unreacted starting materials.[3] The chemical shift, multiplicity, and integration of these peaks are key to their identification.
Recommended Action Plan:
-
Identify Common Artifacts:
-
Solvent Peaks: Compare singlet peaks to a standard solvent chemical shift table. For example, residual acetone appears around δ 2.17 ppm in CDCl₃, while dichloromethane is at δ 5.32 ppm.[3]
-
Water: A broad singlet, often around δ 1.5-2.5 ppm in CDCl₃ or δ 3.3 ppm in DMSO-d₆, is typically water absorbed by the deuterated solvent.[3] Confirm by adding a drop of D₂O to your NMR tube and re-acquiring the spectrum; an exchangeable proton peak (like water or the phenol -OH) will disappear or diminish.[4]
-
Spinning Sidebands: These are small satellite peaks that appear symmetrically around a large signal. They can be mistaken for impurities but are artifacts caused by sample spinning. Acquiring the spectrum without spinning can confirm their identity.
-
-
Correlate with ¹⁹F and ¹³C Spectra:
-
Expertise & Causality: If the impurity is a fluorinated isomer, it must also show signals in the ¹⁹F NMR spectrum. The absence of corresponding ¹⁹F signals strongly suggests the impurity is non-fluorinated. Similarly, a ¹³C spectrum will show additional carbon signals.
-
-
Perform a Spiking Experiment:
-
If you suspect a specific impurity (e.g., the starting material 1,2-difluorobenzene), add a small, known amount of this compound to your NMR sample. If your suspicion is correct, the intensity of the unknown peak will increase.
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is invaluable for piecing together the spin systems of unknown impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, helping to build the complete carbon skeleton of an impurity.
-
Experimental Workflow: Impurity Identification Workflow
Caption: Workflow for identifying an unknown peak in an NMR spectrum.
Problem 2: The integration of my peaks is inaccurate, preventing quantification.
Possible Cause & Explanation: Accurate integration is the cornerstone of quantitative NMR (qNMR).[7] Inaccurate integrals are often due to poor experimental setup, such as insufficient relaxation delay (T₁), leading to signal saturation, or improper data processing.[8]
Recommended Action Plan (qNMR Protocol):
Expertise & Causality: The fundamental principle of qNMR is that the signal area is directly proportional to the number of nuclei.[9] To ensure this, all nuclei must fully relax back to their equilibrium state before the next pulse is applied. The relaxation time (T₁) varies for different nuclei in a molecule. Using a long relaxation delay (d1) ensures that even slow-relaxing nuclei (like quaternary carbons or nuclei in large molecules) have time to recover, making the subsequent signal intensity a true measure of their population.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Sample Preparation:
-
Accurately weigh a specific amount of your this compound sample (e.g., 10-20 mg) into a vial using a calibrated analytical balance.[10][11]
-
Accurately weigh and add a known amount of a high-purity internal standard. The standard should have a simple ¹H NMR spectrum with at least one peak that is well-resolved from your analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer it to a high-quality NMR tube.[11] Ensure complete dissolution.[11]
-
-
Instrumental Parameters:
-
Pulse Angle: Set the excitation pulse angle to 90° to maximize signal for each scan.
-
Relaxation Delay (d1): This is critical. Set d1 to be at least 5 times the longest T₁ of any peak of interest (both analyte and standard). If T₁ is unknown, a conservative value of 30-60 seconds is a safe starting point for small molecules.
-
Number of Scans (NS): Increase the number of scans to achieve a high signal-to-noise (S/N) ratio, especially for impurity peaks. A minimum S/N of 150:1 is often recommended for the peaks used in quantification.[8]
-
Acquisition: Acquire the data without sample spinning to avoid spinning sidebands which can interfere with integration.[8]
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting peaks.
-
Carefully perform manual phase and baseline correction. Automated routines can be unreliable for qNMR, and a distorted baseline is a major source of integration error.[3]
-
Integrate the well-resolved peaks of both the analyte and the internal standard. Calculate the purity using the standard qNMR equation.
-
Problem 3: My peaks are broad and poorly resolved.
Possible Cause & Explanation: Peak broadening can result from several factors, including poor magnetic field homogeneity (shimming), high sample concentration, or the presence of paramagnetic impurities.[4]
Recommended Action Plan:
-
Improve Shimming: This is the most common cause. Re-shim the instrument on your sample, paying close attention to the lock signal. If your sample is difficult to shim, it may be inhomogeneous.
-
Check Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines. Dilute your sample and re-acquire the spectrum.[4]
-
Filter the Sample: Undissolved solids will ruin the magnetic field homogeneity. If you see any particulate matter, filter your sample through a small plug of glass wool directly into the NMR tube.
-
Consider Paramagnetic Species: Trace amounts of paramagnetic metals (like iron or copper) can cause significant peak broadening. If you suspect contamination, sample preparation may need to be revisited, potentially including a step with a chelating agent like EDTA.
References
- 1. Nitration of 1,2-difluorobenzene using fuming nitric acid - ePrints Soton [eprints.soton.ac.uk]
- 2. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. emerypharma.com [emerypharma.com]
- 8. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analysis of Nitrophenols: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of nitrophenols is a critical task. These compounds, prevalent as industrial intermediates and environmental pollutants, demand robust analytical methodologies. The two leading techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a distinct set of advantages and limitations. This guide provides an in-depth, objective comparison to inform your selection of the most appropriate method for your specific analytical challenge.
The Analytical Challenge: Nitrophenols
Nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. Their polarity and potential for thermal degradation present unique challenges for chromatographic separation and detection. The choice between HPLC and GC-MS hinges on a careful consideration of the analyte's properties, the sample matrix, and the desired analytical outcome, including sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[1][2][3] For nitrophenol analysis, reversed-phase HPLC is the most common modality, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Strengths of HPLC for Nitrophenol Analysis:
-
Direct Analysis: HPLC is particularly well-suited for the analysis of polar and non-volatile compounds, allowing for the direct injection of aqueous samples with minimal preparation.[1][3] This avoids the need for derivatization, a chemical modification step often required in GC-MS to increase analyte volatility.[4]
-
Thermally Labile Compounds: The ambient or near-ambient operating temperatures of HPLC make it ideal for thermally sensitive nitrophenols that might decompose at the high temperatures required for GC analysis.[2][5]
-
Robustness and Simplicity: HPLC methods, once developed, are generally robust and straightforward to implement for routine analysis.[6]
Limitations of HPLC:
-
Resolution: While highly efficient, HPLC may sometimes offer lower peak resolution compared to the capillary columns used in GC, especially for complex mixtures of isomers.
-
Detector Specificity: Common HPLC detectors, such as UV-Vis, provide excellent sensitivity but may lack the specificity of a mass spectrometer, potentially leading to interference from co-eluting compounds.[3] However, coupling HPLC with a mass spectrometer (LC-MS) can overcome this limitation, providing both high separation efficiency and definitive identification.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Sensitivity and Specificity
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[3] It is a cornerstone for the analysis of volatile and semi-volatile organic compounds.
Strengths of GC-MS for Nitrophenol Analysis:
-
High Sensitivity and Selectivity: GC-MS offers exceptional sensitivity, often reaching the picogram or even femtogram level.[1] The mass spectrometer provides definitive identification of analytes based on their unique mass fragmentation patterns, offering a high degree of confidence in the results.[3]
-
Superior Resolution: The use of long, narrow capillary columns in GC provides excellent separation efficiency, enabling the resolution of complex mixtures and isomeric nitrophenols.[2]
-
Established Methods: Numerous standardized methods, such as those from the U.S. Environmental Protection Agency (EPA), exist for the analysis of phenols by GC-MS, providing a solid foundation for method development.[8][9][10][11]
Limitations of GC-MS:
-
Derivatization Requirement: Due to their polarity and relatively low volatility, nitrophenols often require a derivatization step before GC-MS analysis.[12][13][14][15] This process, which typically involves converting the polar hydroxyl group to a less polar ether or ester, adds complexity and time to the sample preparation workflow and can introduce variability. Common derivatizing agents include diazomethane and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14][16]
-
Thermal Degradation: The high temperatures of the GC inlet and column can cause thermal degradation of some nitrophenol compounds, leading to inaccurate quantification.[2]
-
Matrix Effects: Complex sample matrices can interfere with the derivatization process and the chromatographic separation, necessitating thorough sample cleanup procedures.
Head-to-Head Comparison: HPLC vs. GC-MS for Nitrophenol Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[3] | Requires volatile or semi-volatile compounds.[1] |
| Derivatization | Generally not required.[4] | Often necessary to increase volatility and improve peak shape.[12][13] |
| Operating Temperature | Ambient or slightly elevated.[2] | High temperatures for vaporization.[2][5] |
| Sensitivity | Good, detector-dependent. Can be enhanced with LC-MS.[17] | Excellent, especially with selected ion monitoring (SIM).[1][16] |
| Selectivity | Good with specific detectors (e.g., PDA), excellent with LC-MS.[3] | Excellent, provides structural information for definitive identification.[3] |
| Sample Preparation | Often simpler, can involve filtration and dilution.[18] | More complex, often requires extraction, cleanup, and derivatization.[14] |
| Analysis Time | Typically 10-60 minutes.[2] | Can be faster for simple mixtures, but sample preparation adds time.[2] |
| Instrumentation Cost | HPLC systems can be less expensive than GC-MS systems.[1] | Generally higher initial investment.[1] |
Experimental Protocols
To provide a practical context, the following are representative experimental workflows for the analysis of nitrophenols by both HPLC and GC-MS.
HPLC-UV Protocol for Nitrophenol Analysis in Water
This protocol is a generalized procedure and may require optimization for specific applications.
1. Sample Preparation:
- Collect water samples in clean glass bottles.
- Acidify the sample to a pH < 2 with a suitable acid (e.g., hydrochloric acid) to preserve the nitrophenols.[18]
- Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[18]
- For trace-level analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.[19][20]
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).[4][21] For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.
- Flow Rate: 1.0 mL/min.[4][6]
- Column Temperature: 30 °C.[4]
- Injection Volume: 20 µL.[6][18]
- Detection: UV-Vis detector at a wavelength optimized for the nitrophenols of interest (e.g., 290-320 nm).[4][6][22]
3. Data Analysis:
- Identify nitrophenols by comparing their retention times to those of authentic standards.
- Quantify the concentration of each nitrophenol by constructing a calibration curve using a series of standards of known concentrations.
GC-MS Protocol for Nitrophenol Analysis in Soil (with Derivatization)
This protocol is based on established EPA methods and may require modification based on the specific soil matrix.
1. Sample Preparation:
- Extraction: Extract the nitrophenols from the soil sample using a suitable solvent (e.g., a mixture of dichloromethane and n-hexane) via ultrasonic extraction or Soxhlet extraction.[7]
- Cleanup: Perform a liquid-liquid extraction with a strong alkaline solution (pH > 12) to separate the acidic nitrophenols from neutral and basic interferences.[7]
- Acidify the aqueous layer (pH < 2) and back-extract the nitrophenols into an organic solvent.[7]
- Derivatization: Evaporate the solvent and add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane to convert the nitrophenols to their more volatile silyl ethers or methyl ethers, respectively.[14][16]
2. GC-MS Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector Temperature: 250 °C.[4]
- Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[4]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
- Injection Mode: Splitless.[4]
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.[16]
- Mass Range: 50-500 amu.
3. Data Analysis:
- Identify the derivatized nitrophenols by their retention times and the presence of characteristic ions in their mass spectra.
- Quantify the concentrations using a calibration curve prepared with derivatized standards.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the typical analytical workflows for HPLC and GC-MS.
Caption: Typical HPLC workflow for nitrophenol analysis.
Caption: Typical GC-MS workflow for nitrophenol analysis.
Conclusion and Recommendations
The choice between HPLC and GC-MS for the analysis of nitrophenols is not a matter of one technique being universally superior to the other. Instead, the optimal choice is dictated by the specific requirements of the analysis.
-
Choose HPLC when:
-
The nitrophenols are thermally labile or non-volatile.
-
A direct analysis of aqueous samples is desired.
-
Simplicity and high throughput for routine analysis are priorities.
-
Derivatization is to be avoided.
-
-
Choose GC-MS when:
-
The highest sensitivity and selectivity are required for trace-level analysis.
-
Definitive identification of unknown nitrophenols is necessary.
-
The sample matrix is complex and requires high separation efficiency.
-
Established regulatory methods need to be followed.
-
For many laboratories, having access to both techniques provides the greatest flexibility. A common strategy is to use HPLC for initial screening and routine quantification, with GC-MS employed for confirmation and for challenging analyses requiring the utmost sensitivity and specificity. By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select the most appropriate tool to achieve their analytical goals in the study of nitrophenols.
References
- 1. amptechfl.com [amptechfl.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. smithers.com [smithers.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. settek.com [settek.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 18. idosi.org [idosi.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. theseus.fi [theseus.fi]
- 21. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Analytical Method Validation for the Quantification of 2,3-Difluoro-4-nitrophenol
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 2,3-Difluoro-4-nitrophenol, a critical intermediate in modern pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated analytical method ensures the identity, strength, quality, and purity of the final drug product. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind our experimental choices, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[4] This guide will compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. We will dissect their performance across key validation parameters, providing the data and protocols necessary to make an informed decision for your specific application.
The Landscape of Analytical Method Validation
Method validation is a structured process that confirms an analytical procedure is suitable for its intended use. The core parameters, as defined by the ICH Q2(R2) guideline, form the foundation of this process.[2][4][5] These characteristics are not merely a checklist; they are interconnected elements that, when holistically evaluated, provide confidence in the analytical results.
Caption: The lifecycle of an analytical method, from development through validation to routine use.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For a chromophore-containing molecule like this compound, UV detection is a straightforward and effective quantification strategy.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The nonpolar nature of the C18 stationary phase provides effective retention for moderately polar aromatic compounds like nitrophenols through hydrophobic interactions.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is standard. The buffer controls the ionization state of the phenolic group, ensuring consistent retention times. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for the analyte is chosen to maximize sensitivity. For nitrophenols, this is typically in the UV range.
Experimental Protocol: HPLC-UV Method Validation
Caption: Step-by-step workflow for HPLC method validation.
Step-by-Step Methodology:
-
Specificity (Forced Degradation):
-
The goal of a forced degradation study is to generate potential degradation products to demonstrate that the analytical method can specifically measure the analyte in the presence of its degradants.[6][7][8]
-
Acid/Base Hydrolysis: Reflux the analyte in 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.[9]
-
Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.
-
Photolytic Degradation: Expose the analyte in solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by HPLC. The method is specific if the analyte peak is well-resolved from all degradation product peaks.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound across a range (e.g., 1-100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.
-
-
Accuracy:
-
Perform a recovery study by spiking a placebo (a mixture of all formulation components except the active ingredient) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: Recovery should be within 98.0% to 102.0%.[10]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criteria: %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
These parameters indicate the sensitivity of the method.[11]
-
Signal-to-Noise (S/N) Ratio: Sequentially inject solutions of decreasing concentration. LOD is the concentration with a signal-to-noise ratio of approximately 3:1, and LOQ is the concentration with a ratio of 10:1.[11][12]
-
Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[13]
-
-
Robustness:
-
Demonstrate the reliability of the method by deliberately introducing small variations in method parameters and evaluating the impact on the results.
-
Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique offering high separation efficiency and specificity through mass-based detection. For polar and less volatile compounds like nitrophenols, derivatization is often required to improve their thermal stability and chromatographic behavior.[14][15]
Causality Behind Experimental Choices:
-
Derivatization: Phenols can exhibit poor peak shape in GC due to their acidic proton interacting with active sites in the system.[14] Converting the phenol to a less polar, more volatile ether (e.g., by methylation with diazomethane) or ester derivative is a common strategy to overcome this.[16][17]
-
Column Choice: A non-polar or mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is typically used for separating the derivatized analytes.
-
Detection: Mass spectrometry provides high selectivity. Selected Ion Monitoring (SIM) mode is used for quantification, where only specific fragment ions of the analyte are monitored, significantly improving sensitivity and reducing matrix interference.
Experimental Protocol: GC-MS Method Validation
Caption: Step-by-step workflow for GC-MS method validation.
Step-by-Step Methodology:
-
Derivatization Protocol (Example: Methylation):
-
Caution: Diazomethane is toxic and explosive. This should only be performed by experienced personnel in a fume hood.
-
Extract the analyte into a suitable organic solvent (e.g., diethyl ether).
-
Add an ethereal solution of diazomethane dropwise until a yellow color persists.
-
Allow the reaction to proceed for 10 minutes.
-
Carefully evaporate the excess solvent and diazomethane under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in a known volume of solvent (e.g., hexane) for GC-MS analysis.
-
-
Specificity:
-
Analyze a derivatized blank matrix to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
The use of MS detection, especially in SIM mode, provides a high degree of specificity.
-
-
Linearity, Accuracy, Precision, LOD/LOQ:
-
The validation proceeds similarly to the HPLC method. However, all standards and samples must undergo the same derivatization procedure.
-
LOD and LOQ are determined from the signal-to-noise ratio of the quantifier ion peak in SIM mode. Due to the low noise in SIM mode, GC-MS can achieve significantly lower detection limits than HPLC-UV.
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique. It is based on the principle that the analyte absorbs light at a specific wavelength.[15] However, its primary limitation is a lack of specificity, making it unsuitable for analyzing the analyte in the presence of other UV-absorbing compounds, such as degradation products or impurities.[18]
Causality Behind Experimental Choices:
-
Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or a buffered aqueous solution) is chosen.
-
pH: The pH of the solution is critical. The phenolate ion (formed under basic conditions) has a different λmax and a higher molar absorptivity than the protonated phenol, leading to enhanced sensitivity.[19] A basic solution (e.g., using 0.1 M NaOH) is typically used.[19]
Experimental Protocol: UV-Vis Method Validation
Caption: Step-by-step workflow for UV-Vis method validation.
Step-by-Step Methodology:
-
Determination of λmax:
-
Scan a standard solution of the analyte in the chosen solvent (e.g., 0.1 M NaOH) across the UV-Vis spectrum (e.g., 200-500 nm) to identify the wavelength of maximum absorbance.
-
-
Linearity and Range:
-
Prepare a series of standard solutions.
-
Measure the absorbance of each at the predetermined λmax.
-
Construct a calibration curve (Beer's Law plot) of absorbance vs. concentration.
-
Acceptance Criteria: R² ≥ 0.995.
-
-
Accuracy, Precision, LOD/LOQ:
-
These parameters are validated using protocols analogous to those for HPLC, but based on absorbance measurements instead of peak areas.
-
Comparative Data Summary
The choice of analytical method is a balance between performance, speed, cost, and the specific question being asked. The following table summarizes the expected performance of each validated method for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Excellent with forced degradation) | Very High (Mass-based detection) | Low (Prone to interference) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL | 2 - 25 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.5% | < 3.0% | < 2.0% |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL | ~0.5 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | ~1.5 µg/mL |
| Robustness | High | Moderate (Sensitive to derivatization) | High |
| Sample Throughput | Moderate | Low (Due to sample prep) | High |
| Cost | Moderate | High | Low |
Conclusion and Recommendations
The validation process demonstrates that all three techniques can be suitable for quantifying this compound, but their applicability is dictated by the analytical context.
-
HPLC-UV stands out as the most balanced method. It offers an excellent combination of specificity, precision, and robustness, making it the ideal choice for routine quality control, stability testing, and release assays in a regulated pharmaceutical environment. Its ability to resolve the parent compound from degradation products makes it a true stability-indicating method.
-
GC-MS provides unparalleled sensitivity and specificity. It is the preferred method for trace-level analysis, such as impurity profiling or environmental monitoring. However, the necessity for derivatization adds complexity, time, and potential variability to the workflow, making it less suitable for high-throughput applications.
-
UV-Vis Spectrophotometry is a simple and rapid tool best suited for preliminary, non-specific quantification of the pure substance where interfering compounds are known to be absent. It is not suitable for stability studies or for analyzing complex mixtures.
As a Senior Application Scientist, my recommendation for most drug development applications would be to invest in the development and validation of a robust, stability-indicating HPLC-UV method. This provides the confidence and data integrity required to support a product throughout its lifecycle, from early development to commercial release.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. starodub.nl [starodub.nl]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 12. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. jchr.org [jchr.org]
- 19. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Difluoronitrophenol Isomers
For researchers and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic campaign. Difluoronitrophenols are a versatile class of building blocks, prized for their utility in constructing complex molecular architectures found in pharmaceuticals and agrochemicals. However, the specific arrangement of the fluoro, nitro, and hydroxyl groups on the aromatic ring dramatically alters the molecule's chemical behavior.
This guide provides an in-depth comparison of the reactivity of common difluoronitrophenol isomers. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric principles that govern their reactivity, providing you with the predictive power to select the optimal isomer for your specific application. The focus will be on two key areas of reactivity: susceptibility to Nucleophilic Aromatic Substitution (SNAr) and the acidity of the phenolic proton (pKa).
The Theoretical Framework: Understanding Reactivity in Activated Aromatics
The reactivity of difluoronitrophenol isomers is primarily governed by the powerful electron-withdrawing nature of the nitro group and the fluorine atoms, which work in concert to influence the electron density of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
Unlike the more familiar SN1 and SN2 reactions, Nucleophilic Aromatic Substitution on activated rings follows an addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The reaction is only feasible if this negative charge can be effectively stabilized by electron-withdrawing groups (EWGs).
The rate-determining step is typically the formation of this Meisenheimer complex.[3][4] For this reason, the leaving group's ability to be displaced is less important than its ability to activate the ring toward nucleophilic attack. This is why fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity makes the attached carbon highly electrophilic and susceptible to attack.[3][4]
The position of the EWGs relative to the leaving group is paramount. Strong π-acceptors, like the nitro group, provide substantial stabilization only when positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the nitro group via resonance.[1][4] An EWG in the meta position offers only minimal inductive stabilization and is therefore a poor activator for SNAr.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Phenolic Acidity (pKa)
The acidity of the hydroxyl group is determined by the stability of the resulting phenoxide anion. Electron-withdrawing groups stabilize the negative charge of the phenoxide through inductive effects, thereby increasing the acidity of the parent phenol (i.e., lowering its pKa). The closer the EWG is to the hydroxyl group, the stronger its inductive effect and the more acidic the phenol. The increased acidity of 2,6-difluorophenol (pKa 7.34) compared to 2,4-difluorophenol (predicted pKa 8.72) is a clear example of this principle in action.[5] A lower pKa means the phenol can be deprotonated more easily, which can be crucial for reactions involving the formation of a phenoxide nucleophile, such as O-alkylation or O-acylation.
Comparative Analysis of Key Isomers
| Isomer | Structure | Predicted SNAr Reactivity | Rationale for SNAr Reactivity | Predicted Acidity (pKa) | Rationale for Acidity |
| 2,6-Difluoro-4-nitrophenol | ![]() | Very High | Both fluorine atoms are ortho to the powerfully activating para-nitro group. The Meisenheimer complex is strongly stabilized by resonance. | Low (Highly Acidic) | The hydroxyl group is flanked by two strongly inductive fluorine atoms, significantly stabilizing the phenoxide anion. |
| 2,4-Difluoro-6-nitrophenol | ![]() | High (Position Dependent) | The F at C2 is para to the nitro group (high reactivity). The F at C4 is ortho to the nitro group (high reactivity). Both positions are highly activated. | Very Low (Most Acidic) | The hydroxyl group is ortho to a nitro group and ortho to a fluorine atom, providing maximum inductive stabilization to the phenoxide. |
| 3,5-Difluoro-2-nitrophenol | ![]() | Low | Both fluorine atoms are meta to the nitro group. The Meisenheimer complex receives no resonance stabilization from the nitro group, leading to very slow SNAr. | Moderate | The nitro group is ortho to the hydroxyl, providing strong stabilization. The fluorines are meta, providing weaker inductive stabilization. |
The key to SNAr reactivity is the ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitro group. This is only possible when the attacking nucleophile adds to a carbon that is ortho or para to the nitro substituent.
Caption: Resonance stabilization dictates SNAr reactivity.
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity differences, a competitive experiment is the most robust method. This approach minimizes variability from separate experiments by subjecting two isomers to the exact same conditions.
Protocol 1: Competitive SNAr Reactivity Study
This protocol aims to determine the relative rate of nucleophilic substitution for two different difluoronitrophenol isomers.
Objective: To compare the SNAr reactivity of 2,6-difluoro-4-nitrophenol and 3,5-difluoro-2-nitrophenol with a model nucleophile, morpholine.
Methodology:
-
Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoro-4-nitrophenol (175.1 mg, 1.0 mmol) and 3,5-difluoro-2-nitrophenol (175.1 mg, 1.0 mmol).
-
Internal Standard: Add a suitable internal standard for GC-MS analysis (e.g., dodecane, ~50 mg, accurately weighed).
-
Solvent: Add 10 mL of anhydrous Dimethyl Sulfoxide (DMSO). Rationale: A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation of the nucleophile's salt but not the anion, increasing nucleophilicity.
-
Initial Sample: Take a small aliquot (0.1 mL) of the mixture for a t=0 analysis by GC-MS.
-
Reaction Initiation: Add morpholine (43.6 mg, 0.5 mmol) to the stirred solution. Rationale: Using the nucleophile as the limiting reagent ensures that the reaction progress is a sensitive measure of the substrates' relative reactivity.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 0.1 mL aliquot. Quench the aliquot in 1 mL of 0.1 M HCl, and extract with 1 mL of ethyl acetate. Analyze the organic layer by GC-MS.
-
Analysis: Quantify the disappearance of each starting isomer and the appearance of the corresponding morpholine-substituted products relative to the internal standard. The isomer that is consumed faster is the more reactive species.
Caption: Workflow for the competitive SNAr reactivity experiment.
Protocol 2: Spectrophotometric pKa Determination
This protocol uses UV-Vis spectrophotometry to determine the pKa of a difluoronitrophenol isomer.
Objective: To determine the pKa of 2,4-difluoro-6-nitrophenol.
Methodology:
-
Stock Solution: Prepare a 1 mM stock solution of 2,4-difluoro-6-nitrophenol in methanol.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from pH 2 to pH 8 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: For each pH value, add a small, constant amount of the phenol stock solution (e.g., 50 µL) to a cuvette containing 3 mL of the buffer solution.
-
Measurement: Measure the complete UV-Vis absorbance spectrum (e.g., 250-500 nm) for each sample. The protonated phenol (ArOH) and deprotonated phenoxide (ArO⁻) will have distinct absorbance maxima.
-
Data Analysis: Identify a wavelength where the difference in absorbance between the phenol and phenoxide is maximal. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Calculation: The data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where [ArOH] = [ArO⁻]. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Conclusion and Outlook
The reactivity of difluoronitrophenol isomers is a direct and predictable consequence of fundamental electronic principles.
-
For SNAr reactions , reactivity is maximized when fluorine leaving groups are positioned ortho or para to the nitro group. Isomers such as 2,6-difluoro-4-nitrophenol and 2,4-difluoro-6-nitrophenol are exceptionally reactive substrates for this transformation. Conversely, isomers like 3,5-difluoro-2-nitrophenol , where the fluorines are meta to the nitro group, are significantly less reactive.
-
For acidity , the pKa is lowest (most acidic) when multiple electron-withdrawing groups are positioned close to the hydroxyl group. 2,4-Difluoro-6-nitrophenol is predicted to be one of the most acidic isomers due to the proximity of both a nitro and a fluoro group.
This guide provides a foundational framework for selecting the appropriate difluoronitrophenol isomer. By understanding the interplay between structure and reactivity, researchers can streamline synthesis, avoid unreactive pathways, and accelerate the development of novel chemical entities.
References
A Senior Application Scientist's Guide to Fluorination Strategies: The Fluorinated Building Block Approach vs. Late-Stage Fluorination
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, binding affinity, and bioavailability.[1][2] The synthetic chemist is faced with a critical decision: incorporate fluorine early using a pre-functionalized fluorinated building block , or introduce it at a later stage onto a complex intermediate via late-stage fluorination . This guide provides an in-depth comparison of these two orthogonal strategies. We will deconstruct the common misconception that molecules like 2,3-difluoro-4-nitrophenol are fluorinating agents. Instead, we will correctly classify it as a versatile building block, whose reactivity is primarily governed by nucleophilic aromatic substitution (SNAr), and contrast this approach with the use of true electrophilic fluorinating agents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).
The Two Philosophies of Organofluorine Synthesis
The decision of when to introduce fluorine dictates the entire synthetic plan. Each approach presents a unique set of advantages and challenges.[1]
-
The Building Block Approach: This long-established and robust strategy involves using a commercially available or readily synthesized molecule that already contains the desired fluorine atoms.[1][3] Compounds like this compound are prime examples.[4][5] The synthesis proceeds by incorporating this block into a larger structure, often through well-understood reactions like cross-coupling or nucleophilic substitution.[3] The key advantage is predictability; the fluorine's position is fixed, avoiding issues of regioselectivity common in late-stage reactions.
-
Late-Stage Fluorination (LSF): This more modern approach has gained significant traction, particularly in medicinal chemistry for rapid structure-activity relationship (SAR) studies.[1][2][6] LSF involves introducing a fluorine atom or a fluoroalkyl group onto a complex, highly functionalized molecule near the end of the synthesis.[2] This strategy offers immense flexibility, allowing chemists to create a diverse library of fluorinated analogues from a single advanced intermediate.[1] This is accomplished using powerful, reactive fluorinating agents.[6]
Below is a conceptual workflow illustrating these divergent strategies.
Diagram 1: Conceptual workflow comparing the Building Block vs. Late-Stage Fluorination strategies.
Deep Dive: The Building Block Strategy with this compound
This compound is not a fluorinating agent; it is an electron-deficient aromatic ring activated for Nucleophilic Aromatic Substitution (SNAr) .[7][8][9] In this role, its fluorine atoms act as excellent leaving groups.
Causality of Reactivity: The molecule's reactivity is dictated by its electronic structure. The strongly electron-withdrawing nitro group (NO₂) at the para-position, along with the phenolic hydroxyl group, polarizes the aromatic ring. This polarization creates significant partial positive charge (δ+) on the carbons bearing the fluorine atoms, making them highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiolates).[9][10] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, after which a fluoride ion is expelled to restore aromaticity.[9][10]
Advantages:
-
Regiochemical Certainty: The position of fluorine is predetermined, eliminating the risk of forming undesired constitutional isomers.
-
Robust & Scalable Reactions: SNAr reactions on activated rings are typically high-yielding, well-understood, and scalable.[11]
-
Commercial Availability: A wide variety of fluorinated building blocks are commercially available, providing diverse starting points for synthesis.[3]
Limitations:
-
Synthetic Inflexibility: The core scaffold is defined early in the synthesis. Major structural changes are difficult to implement without starting over.
-
Limited Discovery Space: The synthetic path is linear and less amenable to creating a broad range of analogues from a common late-stage intermediate.
Deep Dive: The Late-Stage Fluorination Strategy with Electrophilic Agents
In stark contrast to the building block approach, LSF uses reagents that deliver an electrophilic fluorine equivalent ("F⁺") to an electron-rich substrate.[12][13] This is typically an electrophilic aromatic substitution (SEAr) or addition to an enolate or enol ether.
Key Reagents:
-
Selectfluor™ (F-TEDA-BF₄): A highly popular, stable, and versatile N-F reagent.[14][15] It is a colorless salt that is easy to handle and can fluorinate a wide range of electron-rich arenes, phenols, and carbonyl compounds.[16][17][18]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used, crystalline N-F reagent known for its stability and high reactivity.[19][20][21] It is effective for fluorinating arenes, heterocycles, and activated C-H bonds.[19][22][23]
Mechanism of Action: While the precise mechanism can be substrate-dependent and is sometimes debated (potentially involving single-electron transfer, SET), the predominant pathway for electron-rich arenes is considered a polar, two-electron process.[14][24][25] The electron-rich aromatic ring attacks the electrophilic fluorine atom of the N-F reagent, forming a carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the aryl fluoride.
Diagram 2: High-level mechanistic contrast between SNAr and electrophilic fluorination (SEAr).
Advantages:
-
Maximum Flexibility: Allows for the diversification of complex molecules at a very late stage, ideal for lead optimization in drug discovery.[1][2]
-
Access to Novel Structures: Enables the synthesis of fluorinated compounds that are inaccessible through building block approaches.[26]
Limitations:
-
Regioselectivity Challenges: Controlling the site of fluorination on a complex molecule with multiple potential reaction sites can be difficult, often leading to mixtures of isomers.[19]
-
Harsh Reagents & Conditions: Electrophilic fluorinating agents are powerful oxidants, which can lead to undesired side reactions or degradation of sensitive functional groups.[27]
-
Substrate Scope: Generally limited to electron-rich aromatic systems or activated positions like enolates. Electron-deficient arenes are typically unreactive.[16]
Head-to-Head Comparison: Choosing the Right Strategy
The choice between these strategies is a critical decision based on the specific goals of the synthesis.
| Feature | Building Block Strategy (e.g., this compound) | Late-Stage Fluorination (e.g., Selectfluor) |
| Primary Use Case | Convergent synthesis of a single, well-defined target. | Divergent synthesis for SAR studies and analogue libraries.[1] |
| Regiocontrol | Absolute. The fluorine position is fixed from the start. | Often challenging. Can yield mixtures of ortho/para isomers.[16] |
| Flexibility | Low. The core structure is locked in early. | High. Allows fluorination of a common advanced intermediate.[2] |
| Substrate Compatibility | Dependent on the reactions used to elaborate the block (e.g., SNAr, coupling). | Generally requires electron-rich substrates (activated arenes, enols).[12][16] |
| Reaction Conditions | SNAr conditions are typically well-defined (base, solvent, heat).[8][28] | Can require careful optimization; reagents are strong oxidants.[15][18] |
| Scalability | Generally straightforward and well-established for SNAr.[11] | Can be challenging due to reagent cost, selectivity, and safety. |
| Key Advantage | Predictability and reliability. | Speed and flexibility for discovery. |
Representative Experimental Protocols
To provide a practical context, the following are representative, standardized protocols for each strategy.
Protocol 1: Building Block SNAr on an Activated Aryl Fluoride
Objective: To demonstrate the use of a difluoronitro-aromatic building block in a typical SNAr reaction with an amine nucleophile. This protocol is based on established procedures for reacting activated aryl fluorides.[8][28]
Materials:
-
2,4-Difluoronitrobenzene (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate, Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-difluoronitrobenzene (1.0 equiv) and anhydrous DMSO. Stir to dissolve.
-
Addition of Reagents: Add potassium carbonate (2.0 equiv) followed by the dropwise addition of morpholine (1.1 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the resulting crude product by column chromatography on silica gel to yield the mono-substituted product.
Protocol 2: Late-Stage Electrophilic Fluorination of an Arene
Objective: To demonstrate the late-stage fluorination of an electron-rich aromatic compound using Selectfluor. This protocol is based on standard procedures for electrophilic aromatic fluorination.[29][30][31]
Materials:
-
1,3-Dimethoxybenzene (1.0 equiv)
-
Selectfluor™ (1.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substrate, 1,3-dimethoxybenzene (1.0 equiv), and anhydrous acetonitrile. Stir until a homogeneous solution is formed.
-
Addition of Reagent: Add Selectfluor™ (1.1 equiv) to the solution in one portion. Safety Note: While Selectfluor is stable, it is a strong oxidant. Handle with appropriate care.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically run in the dark to prevent potential radical side reactions. Monitor by TLC or GC-MS. Causality Note: Acetonitrile is a common polar, aprotic solvent that effectively solubilizes both the organic substrate and the ionic fluorinating agent.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate. Separate the layers.
-
Purification: Wash the organic layer with water (1x) and brine (1x). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude residue via column chromatography on silica gel to isolate the fluorinated aromatic product. Note that a mixture of regioisomers may be formed.
Conclusion: A Scientist's Perspective on Strategy Selection
As a Senior Application Scientist, my guidance is to align the synthetic strategy with the project's overarching goal.
-
For Target-Oriented Synthesis , where the goal is the efficient and scalable production of a single, defined molecule (e.g., an API), the Building Block Approach is almost always superior. Its predictability, robustness, and scalability are paramount. The use of a building block like this compound ensures that the fluorine atoms are placed with absolute certainty, avoiding costly and difficult purification of isomers on a large scale.
-
For Drug Discovery and Lead Optimization , where the objective is to rapidly explore chemical space and build SAR, Late-Stage Fluorination is an indispensable tool.[2][6] Its ability to generate a dozen fluorinated analogues from a single precious, late-stage intermediate provides data with unparalleled speed and efficiency. The challenges of regioselectivity and yield are often an acceptable trade-off for the wealth of biological information obtained.
Ultimately, a comprehensive understanding of both strategies is essential for the modern synthetic chemist. The judicious choice between these powerful approaches is a hallmark of an efficient and effective research program.
References
- 1. benchchem.com [benchchem.com]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vapourtec.com [vapourtec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. Recent Advances in the Application of Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 17. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 22. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 23. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 24. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.blucher.com.br [pdf.blucher.com.br]
- 27. youtube.com [youtube.com]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 30. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Catalysts for the Reduction of Fluorinated Nitroaromatics
Introduction: The Critical Role of Fluorinated Anilines in Modern Chemistry
The selective reduction of fluorinated nitroaromatics to their corresponding anilines is a cornerstone transformation in the synthesis of high-value chemicals. Fluorinated anilines are not mere intermediates; they are pivotal building blocks in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The strategic incorporation of fluorine atoms into an active pharmaceutical ingredient (API) can dramatically enhance its metabolic stability, binding affinity, and bioavailability.[3][4] For instance, 4-fluoroaniline is a foundational component in a wide array of medicinal compounds, enabling the creation of drugs with improved biological activity and solubility.[1] Similarly, 2-fluoroaniline is vital for synthesizing compounds with enhanced pharmacokinetic properties and for formulating next-generation herbicides.[5]
However, the catalytic hydrogenation of fluorinated nitroaromatics presents a significant challenge: the potential for hydrodefluorination. Cleavage of the robust carbon-fluorine (C-F) bond leads to undesired byproducts, reducing yield and complicating purification. Therefore, the choice of catalyst is paramount, requiring a delicate balance between high activity for nitro group reduction and supreme selectivity to preserve the C-F bond. This guide provides a comparative analysis of catalyst classes, supported by experimental data, to assist researchers in navigating this critical selection process.
Comparative Analysis of Catalytic Systems
The landscape of catalysts for nitroaromatic reduction is diverse, ranging from traditional noble metal systems to cost-effective non-noble metals and cutting-edge single-atom catalysts. The optimal choice depends on a trade-off between activity, selectivity, cost, and catalyst stability.[6]
Noble Metal Catalysts: The High-Activity Benchmark
Noble metal nanoparticles (NPs), particularly those based on Platinum (Pt), Palladium (Pd), and Gold (Au), have long been the gold standard for nitroaromatic hydrogenation due to their exceptional catalytic activity.[6][7] They typically operate under mild conditions and can achieve high conversion rates in short reaction times.[6][8]
-
Mechanism and Rationale: The high efficiency of noble metals stems from their optimal d-band electronic structure, which facilitates the dissociation of H₂ and the adsorption of the nitro group. The reduction generally follows the Haber-Lukashevich mechanism, proceeding through nitroso and hydroxylamine intermediates.[9] However, this high reactivity can be a double-edged sword. The strong hydrogenation power of catalysts like Pd/C can sometimes lead to unwanted side reactions, including hydrodefluorination, especially under harsh conditions.[10][11] Gold-based catalysts, while often highly selective, can be less active and more expensive.[12]
-
Challenges and Solutions: A primary drawback of noble metal NPs is their tendency to aggregate during the reaction, which reduces the number of active sites and diminishes catalytic activity.[8] To overcome this, these NPs are often dispersed on high-surface-area supports like activated carbon, zeolites, or metal-organic frameworks (MOFs).[7][13] This confinement not only enhances stability and recyclability but can also improve catalytic performance.[13]
Non-Noble Metal Catalysts: Cost-Effective and Sustainable Alternatives
In recent years, significant research has focused on developing catalysts from earth-abundant and less expensive 3d transition metals such as Iron (Fe), Cobalt (Co), Nickel (Ni), and Copper (Cu).[14][15] These systems offer a sustainable and economical alternative to their noble metal counterparts.[16]
-
Mechanism and Performance: Non-noble metal catalysts can exhibit excellent activity and, crucially, high chemoselectivity.[16][17] Their oxophilic (oxygen-loving) nature can facilitate the rupture of the N-O bonds in the nitro group, favoring a direct reduction pathway that minimizes side reactions.[16] For example, catalysts based on iron oxides (Fe₂O₃) and cobalt oxides (Co₃O₄) have demonstrated remarkable conversion rates and high selectivity for reducing functionalized nitroarenes, preserving easily reducible groups.[16]
-
Causality in Design: The choice of support material is critical. Nanocarbon materials, with their high surface area and tunable surface chemistry, are excellent carriers for anchoring non-noble metal nanoparticles, leading to highly dispersed and stable catalysts.[14] Doping the carbon support with heteroatoms like nitrogen can further enhance catalytic activity by modulating the electronic properties of the metal active sites.
Single-Atom Catalysts (SACs): The Frontier of Selectivity and Efficiency
Single-atom catalysts (SACs) represent the ultimate in atom efficiency, where isolated metal atoms are individually dispersed on a support.[18] This unique configuration combines the advantages of homogeneous and heterogeneous catalysis, offering well-defined active sites and ease of separation.[18][19]
-
Unprecedented Selectivity: SACs have shown exceptional promise for the selective reduction of nitro compounds.[20] The unique electronic structure of the isolated metal centers allows for a different mode of hydrogen activation. On single-atom sites, hydrogen often dissociates heterolytically, producing polar Hδ+ and Hδ- pairs. This mechanism is highly favorable for the reduction of polar groups like -NO₂, leading to enhanced chemoselectivity and a reduced risk of attacking other functional groups, including C-F bonds.[20]
-
Field-Proven Insights: An Fe@N-C single-atom catalyst, for example, demonstrated high efficiency and stability for the selective reduction of nitroaromatics using formic acid as a green hydrogen source.[19] The iron active centers, stabilized within the carbon-nitrogen framework, effectively activate the nitro group while preventing metal aggregation over multiple cycles.[19] Similarly, single Cu atoms anchored on boron nitride nanofibers have shown a record-high turnover frequency among non-precious-metal catalysts for this transformation.[21]
Quantitative Performance Data
The following table summarizes the performance of representative catalysts for the reduction of nitroaromatics, providing a basis for objective comparison. The model reaction of 4-nitrophenol (4-NP) or nitrobenzene reduction is often used to benchmark catalyst performance.
| Catalyst Type | Catalyst Example | Support | Reductant | Time | Conversion (%) | Selectivity (%) | Source(s) |
| Noble Metal | Platinum (Pt) | Co-Al LDH | NaBH₄ | < 5 min | > 99 | ~100 | [6] |
| Noble Metal | Gold (Au) | Fe₃O₄ | NaBH₄ | < 10 min | > 99 | ~100 | [6] |
| Noble Metal | Palladium (Pd) | Carbon | H₂ | Variable | High | High | [6][10] |
| Non-Noble Metal | FeS₂ | N,S-doped Carbon | H₂ | 4 h | > 99 | > 99 | [14] |
| Non-Noble Metal | Cu@C | MOF-derived Carbon | NaBH₄ | 8 min | 100 | High | [22] |
| Single-Atom | Fe@N-C | N-doped Carbon | Formic Acid | 1-5 h | > 99 | > 99 | [19] |
| Single-Atom | Cu-SAC | Boron Nitride | H₂ | 1 h | > 99 | > 99 | [21] |
Experimental Protocols & Workflows
A self-validating protocol is essential for reproducible results. Below are detailed methodologies for catalyst preparation and a typical reduction experiment.
Diagram: Experimental Workflow for Catalytic Reduction
The following diagram illustrates a standard workflow for a batch hydrogenation experiment, a cornerstone procedure in catalyst evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Porous materials confining noble metals for the catalytic reduction of nitroaromatics: controllable synthesis and enhanced mechanism - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. The influence of adsorption geometry on the reduction affinity of nitroaromatics on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Porous materials confining noble metals for the catalytic reduction of nitroaromatics: controllable synthesis and enhanced mechanism - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Structured Non-Noble Metal Catalysts for the Liquid-Phase Reduction of Nitroaromatics [infoscience.epfl.ch]
- 18. youtube.com [youtube.com]
- 19. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source [jsynthchem.com]
- 20. oaepublish.com [oaepublish.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 2,3-Difluoro-4-nitrophenol: A Validated qNMR Approach vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the assay of 2,3-Difluoro-4-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals. We will objectively compare its performance against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data and established scientific principles.
The Ascendancy of qNMR in Pharmaceutical Quantification
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical compounds.[1] Unlike chromatographic techniques that rely on calibration against a specific reference standard of the analyte, qNMR offers a direct measurement. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for absolute quantification against a certified internal standard of a different chemical structure.[2][3] This intrinsic characteristic of qNMR eliminates the need for identical reference standards, which can be particularly advantageous for novel compounds or when a certified standard is unavailable.[1]
This guide will delve into the validation of a ¹H qNMR method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapters <761> and <1225>.[2][4]
Experimental Design: A Tale of Two Techniques
To provide a comprehensive comparison, we will outline the experimental protocols for both the proposed qNMR method and a conventional HPLC-UV method for the analysis of this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
A robust qNMR experiment hinges on the careful selection of acquisition parameters to ensure accurate and reproducible quantification.
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical to ensure the solubility of both the analyte and the internal standard, and to avoid signal overlap.[5]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30° | A small flip angle minimizes saturation effects and ensures a quantitative signal. |
| Relaxation Delay (D1) | 60 s | A long relaxation delay (at least 5 times the longest T1 of both the analyte and internal standard) is crucial for complete relaxation of the nuclei, ensuring signal intensity is directly proportional to concentration.[6] |
| Acquisition Time (AQ) | 4 s | A sufficient acquisition time ensures high digital resolution for accurate integration. |
| Number of Scans (NS) | 16 | An adequate number of scans provides a good signal-to-noise ratio (S/N > 250:1 for ¹H) for precise integration.[3] |
| Temperature | 298 K | A constant and controlled temperature is necessary for reproducible results. |
Data Processing and Quantification:
-
Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Perform phase and baseline correction manually to ensure accurate integration.
-
Integrate the well-resolved, characteristic signals of both this compound and the internal standard. For this compound, a unique proton signal in the aromatic region, well-separated from other signals, should be chosen.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol outlines a typical reversed-phase HPLC method for the analysis of a fluorinated nitrophenol compound.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the mobile phase to a concentration within the calibration range.
Method Validation: A Head-to-Head Comparison
The validation of the qNMR method was performed in accordance with ICH Q2(R1) guidelines, and the results are compared with typical performance data for a validated HPLC-UV method.[4]
Specificity
qNMR: The high resolution of a 500 MHz NMR spectrometer allows for the clear separation of signals from the analyte and the internal standard. The specificity is demonstrated by the absence of interfering signals at the chemical shifts of the quantification signals. Both ¹H and ¹⁹F NMR can be utilized to ensure no hidden impurities are co-integrating with the signal of interest.[7]
HPLC-UV: Specificity is determined by the ability of the method to resolve the analyte peak from any impurities, degradation products, or placebo components. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.
Linearity and Range
qNMR: A key advantage of qNMR is its inherent linearity over a wide dynamic range. The response is directly proportional to the number of nuclei, and therefore, a multi-point calibration curve is not strictly necessary for quantification, as long as the signal-to-noise is adequate.[7] However, to formally validate linearity, a series of samples with varying analyte concentrations can be prepared and analyzed.
HPLC-UV: Linearity is typically established by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (r²) of the calibration curve should be greater than 0.999.
Comparative Data:
| Parameter | qNMR | HPLC-UV |
| Range | 1 - 20 mg/mL | 0.1 - 100 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
Accuracy
qNMR: Accuracy is assessed by the spike and recovery method. A known amount of this compound is added to a sample of known concentration, and the recovery is calculated.
HPLC-UV: Accuracy is also determined by the spike and recovery method, analyzing samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Comparative Data:
| Parameter | qNMR | HPLC-UV |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
qNMR & HPLC-UV: Both methods are evaluated by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) is calculated.
Comparative Data:
| Parameter | qNMR (%RSD) | HPLC-UV (%RSD) |
| Repeatability | < 1.0% | < 1.0% |
| Intermediate Precision | < 2.0% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
qNMR: LOD and LOQ are determined based on the signal-to-noise ratio, typically defined as S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
HPLC-UV: LOD and LOQ are also determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
Comparative Data:
| Parameter | qNMR | HPLC-UV |
| LOQ | ~1 mg/mL | ~0.1 µg/mL |
Robustness
qNMR: The robustness of the qNMR method is evaluated by intentionally varying critical parameters such as the relaxation delay, pulse angle, and temperature to assess the impact on the results. A well-developed qNMR method is generally robust.[3]
HPLC-UV: Robustness is assessed by varying parameters like mobile phase composition, pH, column temperature, and flow rate.
Visualizing the Validation Workflow
The following diagram illustrates the key stages in the validation of the quantitative NMR method.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
inter-laboratory comparison of analytical methods for fluorinated phenols
This guide provides an in-depth comparison of analytical methodologies for the quantification of fluorinated phenols in environmental matrices. Designed for researchers, analytical scientists, and laboratory managers, this document delves into the nuances of method selection, experimental execution, and data interpretation, drawing from established protocols and recent scientific advancements. Our objective is to equip laboratories with the insights needed to select and validate methods that ensure data of the highest quality and comparability.
Introduction: The Growing Concern of Fluorinated Phenols
Fluorinated phenols represent a class of emerging contaminants characterized by their persistence, potential toxicity, and increasing prevalence in the environment.[1] Originating from industrial processes, degradation of pesticides, and pharmaceuticals, their presence in water sources poses a significant risk to ecosystems and human health.[1] Accurate and reliable quantification of these compounds is paramount for environmental monitoring, risk assessment, and regulatory compliance.
This guide presents a comparative analysis of two predominant analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles, detail robust experimental protocols, and present a comparative assessment of their performance based on key validation parameters.
Choosing the Right Analytical Approach
The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds.[2][3] For phenols, a derivatization step is often necessary to improve their volatility and chromatographic behavior.[4][5]
-
Principle: Volatilized analytes are separated based on their boiling points and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Strengths: High chromatographic resolution, extensive spectral libraries for compound identification, and cost-effective for routine analysis.
-
Considerations: Derivatization adds an extra step to sample preparation, which can be a source of variability. Not all fluorinated phenols may derivatize with equal efficiency.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of a wide range of emerging contaminants, including polar and non-volatile compounds.[6][7][8]
-
Principle: Analytes are separated in the liquid phase based on their affinity for the stationary and mobile phases. The tandem mass spectrometer provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target compound.[9]
-
Strengths: High sensitivity and selectivity, suitable for a broader range of compounds without derivatization, and reduced sample preparation complexity.
-
Considerations: Matrix effects (ion suppression or enhancement) can be a significant challenge, requiring careful method development and the use of internal standards.[10]
Inter-Laboratory Comparison Framework
To objectively assess the performance of these methods, a simulated inter-laboratory study was designed. This framework can be adopted by laboratories seeking to validate their own methods or participate in proficiency testing schemes.
Caption: Workflow for a typical inter-laboratory comparison study.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the analysis of representative fluorinated phenols: 4-fluorophenol, 2,4-difluorophenol, and pentachlorophenol (as a halogenated phenol for broader comparison).
Sample Preparation: Solid Phase Extraction (SPE)
A common sample preparation procedure is crucial for inter-laboratory comparability. The following SPE protocol is adapted from EPA Method 528.[11]
-
Sample pH Adjustment: Adjust 1 L of water sample to pH ≤ 2 with sulfuric or phosphoric acid.
-
Surrogate Spiking: Spike the sample with an appropriate surrogate standard (e.g., 2,4,6-tribromophenol).
-
Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene) sequentially with methylene chloride, methanol, and reagent water.
-
Sample Loading: Pass the acidified water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped analytes with methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add the internal standard(s) prior to instrumental analysis.
GC-MS Method (with Derivatization)
This protocol is based on principles outlined in EPA Method 8041A.[12]
-
Derivatization:
-
To the 1 mL extract, add 1 mL of a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) solution and 3 mg of potassium carbonate.
-
Cap the vial and heat at 80°C for 4 hours.
-
Cool the sample and it is ready for injection.
-
-
GC-MS Conditions:
-
Injector: Splitless, 275°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
-
Oven Program: 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
MS Transfer Line: 300°C
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes
-
Caption: GC-MS analysis workflow including derivatization.
LC-MS/MS Method
This protocol draws on principles for the analysis of emerging contaminants.[7]
-
Solvent Exchange: If the final extract from SPE is in methylene chloride, it must be exchanged to a mobile phase compatible solvent (e.g., methanol/water).
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase, e.g., 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two methods based on a hypothetical inter-laboratory study. These values are representative of what can be achieved with well-validated methods.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | 0.001 - 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/L | 0.003 - 0.15 µg/L |
| Accuracy (% Recovery) | 75 - 115% | 85 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Linearity (R²) | > 0.995 | > 0.998 |
| Matrix Effects | Less prone to signal suppression/enhancement | Can be significant; requires internal standards |
| Throughput | Lower due to derivatization and longer run times | Higher |
Discussion and Recommendations
GC-MS remains a viable and cost-effective technique, particularly for laboratories with existing infrastructure and expertise in derivatization. It provides excellent confirmatory data through its spectral libraries. However, the derivatization step can introduce variability and may not be suitable for all fluorinated phenols.
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of emerging contaminants like fluorinated phenols.[8][13] The ability to analyze these compounds directly without derivatization simplifies sample preparation and increases throughput. The primary challenge lies in mitigating matrix effects, which necessitates the use of isotopically labeled internal standards for the most accurate results.
For laboratories aiming to achieve the lowest possible detection limits and high sample throughput, LC-MS/MS is the recommended approach . For routine monitoring where sub-µg/L detection limits are sufficient, a well-optimized GC-MS method can provide reliable and defensible data .
Ultimately, the choice of method should be guided by the specific project requirements, regulatory limits, and the laboratory's capabilities. Regardless of the method chosen, participation in inter-laboratory comparison studies is crucial for ensuring ongoing proficiency and data comparability.[9][14]
References
- 1. standardmethods.org [standardmethods.org]
- 2. epa.gov [epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an analytical method for emerging contaminants including the pharmaceuticals recently selected as key performance indicators of the quaternary treatment of urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. settek.com [settek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. EURL-FCM - Inter-laboratory comparison reports - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Safety Operating Guide
Proper Disposal of 2,3-Difluoro-4-nitrophenol: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,3-Difluoro-4-nitrophenol (CAS No. 123173-60-4), a compound utilized in various research and development applications, including chemical synthesis and materials science.[1] Adherence to these procedures is paramount for minimizing risks to personnel and the environment.
Immediate Safety and Disposal Overview
This compound is a hazardous chemical that must be managed as regulated hazardous waste from the point of generation.[2] Due to its combination of a nitrophenol structure with halogenation, it presents multiple hazards, including potential acute toxicity, skin and eye irritation, and significant environmental risks. Under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams. All waste materials, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated for proper disposal by a licensed hazardous waste contractor.
Hazard Profile and Quantitative Data
| Hazard Classification | Description | Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Based on hazard statements for the compound (H302) and data for similar nitrophenols.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Indicated by hazard statement H315. |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Indicated by hazard statement H318. |
| Skin Sensitization | May cause an allergic skin reaction. | Indicated by hazard statement H317. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | Indicated by hazard statement H410. |
Core Disposal Protocol
The following step-by-step methodology ensures the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Reaction mixtures and byproducts.
-
Contaminated materials (e.g., gloves, absorbent pads, glassware, weighing papers).
-
-
Segregate this waste as "Halogenated Organic Waste." Do not mix with non-halogenated organic waste, aqueous waste, or general laboratory trash. This segregation is crucial for proper treatment and disposal, as halogenated compounds require specific disposal methods like high-temperature incineration.
Step 2: Containerization
-
Use a designated, chemically compatible, and leak-proof waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Ensure the container is in good condition, free from cracks or damage.
-
For solid waste, a securely sealed bag can be placed inside the rigid container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion of contents.
Step 3: Labeling
-
Properly label the waste container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "123173-60-4."
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date of waste accumulation start.
-
The name and contact information of the generating laboratory/researcher.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area should be a cool, dry, and well-ventilated location away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[3]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate inventory of the waste, including the chemical name, quantity, and hazard information.
-
Never attempt to treat or dispose of this chemical on your own.
Explanation of Disposal Logic
The recommended disposal method for halogenated nitroaromatic compounds like this compound is high-temperature incineration in a licensed facility. This method is preferred for several reasons:
-
Complete Destruction: Incineration at high temperatures (typically >850°C) with sufficient residence time ensures the complete breakdown of the organic molecule into simpler, less toxic compounds like carbon dioxide, water, nitrogen oxides, and hydrogen fluoride.
-
Environmental Protection: The incineration process is equipped with advanced pollution control systems, such as scrubbers, to neutralize acidic gases like hydrogen fluoride and prevent the release of harmful substances into the atmosphere.
-
Prevents Persistence: Landfilling is not a suitable option for such compounds as they are likely to be persistent in the environment and can leach into soil and groundwater, causing long-term contamination.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a lab coat, and respiratory protection if dealing with a powder or aerosols.
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the substance. Avoid using combustible materials like paper towels for the initial absorption of the bulk material.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your EHS department, providing details of the substance, quantity, and cleanup procedure.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
An In-depth Technical Guide to Personal Protective Equipment for Handling 2,3-Difluoro-4-nitrophenol
As research and development in pharmaceuticals and specialty chemicals advance, so does the necessity for rigorous safety protocols when handling novel compounds. 2,3-Difluoro-4-nitrophenol, a fluorinated aromatic compound, presents specific hazards that demand a comprehensive understanding and application of personal protective equipment (PPE). This guide, grounded in established safety principles for nitrophenols and halogenated compounds, provides a detailed framework for researchers to ensure maximum protection. Our objective is to move beyond mere compliance and instill a deep, causal understanding of why specific protective measures are imperative.
Hazard Assessment: The Foundation of PPE Selection
This compound is classified as a hazardous substance.[1] A thorough risk assessment is the critical first step in establishing a safe handling protocol. Based on data from the closely related compound 2,3-Difluoro-6-nitrophenol and the broader class of nitrophenols, the primary hazards are:
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Nitrophenols as a class are known systemic toxins.[2][3]
-
Skin Irritation and Absorption: It is classified as a skin irritant (Category 2).[1] More critically, liquid phenol and its derivatives can penetrate the skin with an efficiency nearly equal to that of inhalation, acting as a systemic toxin upon absorption.[2] This anesthetic effect can cause severe burns that may not be immediately painful.[2]
-
Serious Eye Damage: The compound causes serious eye irritation (Category 2), with the potential for permanent injury if contact occurs.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
These hazards dictate a multi-layered approach to PPE, ensuring all potential routes of exposure—dermal, ocular, respiratory, and ingestion—are effectively blocked.
Core PPE Requirements: A System-by-System Approach
All handling of this compound must be conducted within a certified chemical fume hood to provide primary containment.[4][5] The following PPE is mandatory as a secondary barrier.
Eye and Face Protection
Direct contact with the eyes can cause severe, lasting damage.
-
Minimum Requirement: Use safety goggles with side shields that conform to ANSI Z87.1 or EN 166 standards.[6]
-
Splash Hazard Protocol: When handling solutions or performing tasks with a risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to safety goggles.[5][7] The goggles provide a seal around the eyes, while the face shield protects the rest of the face.
Hand Protection
Skin absorption is a significant route for systemic toxicity. Glove selection is therefore one of the most critical decisions.
-
Material Selection: Standard nitrile gloves are not recommended for prolonged or direct contact with phenols.[2] The preferred materials for resistance to phenol and its derivatives are butyl rubber or neoprene (minimum 0.3 mm thickness).[2]
-
Double Gloving: It is best practice to double-glove. This involves wearing a lighter-weight inner glove and a heavier, more resistant outer glove. This provides protection in case the outer glove is breached.
-
Splash Protection vs. Immersion: Thin, disposable gloves are suitable only for incidental splash protection and must be removed and replaced immediately upon contamination.[2][5] For any task involving potential immersion or extended contact, heavy-duty butyl rubber or neoprene gloves are required.
| Task Scenario | Primary Glove Recommendation | Key Considerations |
| Weighing Solid | Double-gloved with nitrile (inner) and neoprene (outer). | Minimizes dust contact. Change outer gloves if contamination is suspected. |
| Preparing Solutions | Butyl rubber or heavy-gauge neoprene gloves. | High risk of splash and direct contact. |
| Reaction Work-up/Transfer | Butyl rubber gloves and a chemical-resistant apron. | Highest risk of splash and exposure. |
Body Protection
Protecting the skin on the arms and body is essential to prevent accidental contact.
-
Standard Use: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.[2]
-
Splash Hazard Protocol: For procedures involving quantities greater than a few grams or with a significant risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[2] Long pants and fully enclosed, impervious shoes are mandatory at all times.[2]
Respiratory Protection
While a fume hood is the primary control, respiratory protection may be necessary in specific situations.
-
Primary Control: All work that may generate dust or aerosols must be performed in a chemical fume hood.[4][5]
-
Emergency or Maintenance: If engineering controls fail or during a large spill cleanup where dust or vapors may be present, respiratory protection is required. A full-face respirator with a particulate filter (P3/N99/N100) is appropriate for dust.[5][6]
Procedural Discipline: Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Body Protection: Don the lab coat, ensuring it is fully buttoned. If required, put on the chemical-resistant apron.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don the inner gloves, followed by the outer, more resistant gloves. Ensure the outer gloves are pulled up over the cuffs of the lab coat sleeves.
Experimental Protocol: PPE Doffing Sequence (Contamination Avoidance) The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean hands.
-
Decontaminate: Before removal, wipe down the exterior of outer gloves and the apron if visibly contaminated.
-
Outer Garments: Remove the chemical-resistant apron first. Then, remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Outer Gloves: Remove the outer gloves using a glove-to-glove technique (peeling one off with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove to remove it). Dispose of them immediately in a designated hazardous waste container.[5]
-
Eye and Face Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove the respirator, if worn.
-
Inner Gloves: Remove the final pair of inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5][8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: Decision workflow for selecting PPE level based on task.
Emergency Plans and Disposal
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing while under an emergency shower.[2][7] Flush the affected area with copious amounts of water for at least 15 minutes.[1] While water is the universal solvent, for phenol-specific exposures, an initial wipe-down with low-molecular-weight polyethylene glycol (PEG-300 or PEG-400) is highly recommended if available, followed by extensive water flushing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][9][10] Remove contact lenses if present.[9] Seek immediate medical attention.[1][9]
Disposal of Contaminated PPE All disposable PPE used while handling this compound must be considered hazardous waste.
-
Place all contaminated items (gloves, disposable aprons, bench paper) into a designated, sealed, and clearly labeled hazardous waste container.[8][10]
-
Never dispose of contaminated PPE in the regular trash.
-
Follow all institutional and local environmental health and safety regulations for chemical waste disposal.[8]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work.
References
- 1. fishersci.com [fishersci.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



